molecular formula C7H15Cl B13198751 1-Chloro-3-ethylpentane

1-Chloro-3-ethylpentane

Numéro de catalogue: B13198751
Poids moléculaire: 134.65 g/mol
Clé InChI: NDIRZBJZIKNIEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Chloro-3-ethylpentane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C7H15Cl

Poids moléculaire

134.65 g/mol

Nom IUPAC

1-chloro-3-ethylpentane

InChI

InChI=1S/C7H15Cl/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3

Clé InChI

NDIRZBJZIKNIEK-UHFFFAOYSA-N

SMILES canonique

CCC(CC)CCCl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 1-chloro-3-ethylpentane. The document is tailored for researchers, scientists, and professionals in drug development who require detailed information on this halogenated alkane. The guide covers its physical and chemical characteristics, including molecular structure, computed physicochemical properties, and expected reactivity based on general principles of organic chemistry. A detailed experimental protocol for its synthesis from 3-ethyl-1-pentanol is provided, alongside visualizations of the synthetic pathway and its primary reaction mechanism. All quantitative data is summarized in a structured table for ease of reference.

Introduction

This compound is a halogenated derivative of the branched alkane 3-ethylpentane. As a primary alkyl chloride, its chemical behavior is largely defined by the presence of the carbon-chlorine bond, which renders the molecule susceptible to nucleophilic substitution and elimination reactions. Understanding the physicochemical properties and reactivity of this compound is crucial for its potential applications in organic synthesis, serving as a building block for more complex molecules in various research and development settings, including the pharmaceutical industry. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be reliably inferred from established chemical principles and data available for analogous structures.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that much of the available quantitative data is computationally derived.[1]

PropertyValueSource
Molecular Formula C₇H₁₅ClPubChem[1]
Molecular Weight 134.65 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 128399-47-3PubChem[1]
Canonical SMILES CCC(CC)CCClPubChem[1]
Boiling Point Estimated to be higher than the parent alkane (3-ethylpentane, ~93 °C) and similar to other isomeric chloroheptanes. Haloalkanes generally have higher boiling points than alkanes of comparable molecular mass due to increased polarity and stronger intermolecular forces (dipole-dipole and van der Waals interactions).[2][3] The boiling point order for alkyl halides with the same alkyl group is R-I > R-Br > R-Cl > R-F.[2]General Chemical Principles
Melting Point Not experimentally determined. Expected to be low, as is typical for branched, non-symmetrical alkanes.General Chemical Principles
Density Expected to be less dense than water, but denser than the parent alkane. The density of haloalkanes increases with the atomic mass of the halogen.[3][4]General Chemical Principles
Solubility Sparingly soluble in water due to its inability to form significant hydrogen bonds.[2][4][5] Soluble in common organic solvents such as ethers, alcohols, and benzene.[2][5]General Chemical Principles
XLogP3-AA (Computed) 3.6PubChem[1]
Physical State Expected to be a colorless liquid at room temperature.[6]General Chemical Principles

Reactivity and Chemical Behavior

As a primary alkyl halide, this compound is expected to readily undergo nucleophilic substitution reactions, primarily through an S(_N)2 mechanism.[7][8] The carbon atom bonded to the chlorine is electrophilic due to the polarity of the C-Cl bond, making it a target for nucleophiles.

Key aspects of its reactivity include:

  • Nucleophilic Substitution (S(_N)2): The steric hindrance at the α-carbon is minimal, favoring a bimolecular substitution pathway.[8] The reactivity order for S(_N)2 reactions is primary > secondary > tertiary alkyl halides.[7][9] Common nucleophiles that can displace the chloride ion include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively.

  • Elimination Reactions (E2): When treated with a strong, sterically hindered base, this compound can undergo elimination to form an alkene. However, due to its primary nature, substitution is often the major reaction pathway unless a bulky base is employed.

  • Formation of Organometallic Reagents: It can react with metals like magnesium to form a Grignard reagent, which is a powerful tool in organic synthesis for creating new carbon-carbon bonds.

The general reactivity of alkyl halides increases with the size of the halogen (R-Cl < R-Br < R-I) due to the decreasing strength of the carbon-halogen bond.[10]

Experimental Protocols

Synthesis of this compound from 3-Ethyl-1-pentanol

A common and effective method for the preparation of primary alkyl chlorides is the reaction of the corresponding primary alcohol with a chlorinating agent. Several reagents can be employed for this transformation, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or concentrated hydrochloric acid. The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the desired product.

Reaction:

CH₃CH₂CH(CH₂CH₃)CH₂OH + SOCl₂ → CH₃CH₂CH(CH₂CH₃)CH₂Cl + SO₂ + HCl

Materials and Equipment:

  • 3-Ethyl-1-pentanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base to neutralize HCl)

  • Anhydrous diethyl ether (as a solvent)

  • Round-bottom flask with a reflux condenser and a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. A drying tube containing calcium chloride should be placed at the top of the condenser to protect the reaction from atmospheric moisture.

  • Reagent Preparation: In the round-bottom flask, dissolve 3-ethyl-1-pentanol in anhydrous diethyl ether.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution of the alcohol. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours or until the reaction is complete (monitoring by TLC is recommended). Gentle heating under reflux may be required to drive the reaction to completion.

  • Workup: Cool the reaction mixture and slowly pour it over crushed ice to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to remove any residual acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Synthesis of this compound

Synthesis 3-Ethyl-1-pentanol 3-Ethyl-1-pentanol This compound This compound 3-Ethyl-1-pentanol->this compound + SOCl2 SOCl2 SOCl2 SO2 SO2 HCl HCl

Caption: Synthesis of this compound from 3-ethyl-1-pentanol.

Nucleophilic Substitution (S(_N)2) Reaction Workflow

SN2_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound Transition_State [Nu---C---Cl]‡ This compound->Transition_State Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Transition_State Substituted_Product R-Nu Transition_State->Substituted_Product Chloride_Ion (Cl-) Chloride_Ion (Cl-) Transition_State->Chloride_Ion (Cl-)

Caption: Generalized S(_N)2 reaction pathway for this compound.

References

In-Depth Technical Guide: 1-Chloro-3-ethylpentane (CAS: 128399-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

1-Chloro-3-ethylpentane is a halogenated alkane. Its core structure consists of a pentane (B18724) chain with a chlorine atom at the first position and an ethyl group at the third position.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 128399-47-3[1][2][3]
Molecular Formula C7H15Cl[1][2][3]
Molecular Weight 134.65 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CCC(CC)CCCl[1]
InChI InChI=1S/C7H15Cl/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3[1]
InChIKey NDIRZBJZIKNIEK-UHFFFAOYSA-N[1]
XLogP3 3.6[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 8[1]
Complexity 39.7[1]

Synthesis and Reactivity (General Overview)

Detailed, peer-reviewed synthesis protocols specifically for this compound are not publicly documented. However, its synthesis can be logically inferred from general organic chemistry principles. A plausible synthetic route is the hydrochlorination of 3-ethyl-1-pentene.

Hypothetical Synthesis Workflow

G A 3-Ethyl-1-pentene B Hydrochlorination (e.g., HCl) A->B C This compound (CAS: 128399-47-3) B->C

References

Spectroscopic Profile of 1-Chloro-3-ethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally derived spectroscopic data for 1-Chloro-3-ethylpentane is limited. The data presented in this guide is a combination of predicted values based on established spectroscopic principles and data from structurally similar compounds. This guide is intended for research and informational purposes.

Introduction

This compound is a halogenated alkane with the chemical formula C7H15Cl. As a chiral molecule, it exists as two enantiomers. A comprehensive understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the overall molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

SignalProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
a-CH2Cl3.4 - 3.6Triplet~ 7
b-CH2-1.5 - 1.7Multiplet-
c-CH-1.3 - 1.5Multiplet-
d-CH2- (ethyl)1.2 - 1.4Quartet~ 7
e-CH3 (ethyl)0.8 - 1.0Triplet~ 7

The carbon-13 NMR spectrum provides information on the different carbon environments. The presence of the chlorine atom will cause a significant downfield shift for the carbon atom it is directly attached to.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CH2Cl)45 - 50
C2 (-CH2-)35 - 40
C3 (-CH-)40 - 45
C4 (-CH2- ethyl)25 - 30
C5 (-CH3 ethyl)10 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2850 - 3000C-H stretch (alkane)Strong
1450 - 1470C-H bend (alkane)Medium
1375 - 1385C-H rock (alkane)Medium
650 - 850C-Cl stretchStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of C-C and C-Cl bonds. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed FragmentNotes
134/136[C7H15Cl]⁺Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom.
99[C7H15]⁺Loss of Cl radical.
105[C5H10Cl]⁺Loss of an ethyl radical.
77[C4H8Cl]⁺Loss of a propyl radical.
57[C4H9]⁺Butyl cation, a common fragment in alkanes.
49/51[CH2Cl]⁺Chloromethyl cation.
29[C2H5]⁺Ethyl cation.

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube to a final volume of about 0.6-0.7 mL.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

IR Spectroscopy
  • Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a gas chromatography (GC-MS) or direct infusion method.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a predicted fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway Predicted Mass Spectrometry Fragmentation of this compound cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C7H15Cl]⁺˙ m/z = 134/136 F1 [C7H15]⁺ m/z = 99 M->F1 - •Cl F2 [C5H10Cl]⁺ m/z = 105/107 M->F2 - •C2H5 F3 [C4H8Cl]⁺ m/z = 91/93 M->F3 - •C3H7 F4 [C4H9]⁺ m/z = 57 F1->F4 - C3H6 F5 [CH2Cl]⁺ m/z = 49/51 F3->F5 - C3H6

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

An In-depth Technical Guide on the Physical Properties of 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, specifically the boiling point and density, of 1-chloro-3-ethylpentane. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted data for these properties and details the standard experimental protocols for their determination.

Core Physical Properties

Data Presentation

The following table summarizes the computationally predicted physical properties for this compound. These values are derived from established chemical databases and are intended to serve as a reference for experimental design and computational modeling.

Physical PropertyPredicted ValueSource
Boiling Point Not available-
Density Not available-
Molecular Weight 134.65 g/mol PubChem[1]
Molecular Formula C₇H₁₅ClPubChem[1]

Note: Specific predicted values for boiling point and density were not found in the searched resources. The table reflects the available computed data.

Experimental Protocols

Accurate determination of the boiling point and density of liquid organic compounds like this compound is crucial for their characterization and application. The following sections detail the standard laboratory procedures for these measurements.

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[2]

Materials:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating bath liquid

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is clamped and immersed in the Thiele tube containing the heating oil.

  • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[3]

  • As the temperature rises, air trapped in the capillary tube will escape.

  • The boiling point is reached when a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[4][5]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[2]

The pycnometer method is a precise technique for determining the density of a liquid by measuring a known volume of it.[6]

Materials:

  • Pycnometer (a glass flask with a specific, calibrated volume)

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Distilled water (for calibration)

Procedure:

  • The clean, dry pycnometer is accurately weighed (m₁).

  • The pycnometer is filled with distilled water and weighed again (m₂) at a known temperature. The density of water at this temperature (ρ_water) is known.

  • The pycnometer is emptied, dried, and then filled with this compound and weighed (m₃) at the same temperature.

  • The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.

  • The density of the this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Density_Determination cluster_calibration Pycnometer Calibration cluster_sample_measurement Sample Measurement cluster_calculation Density Calculation A Weigh empty pycnometer (m1) B Fill with distilled water and weigh (m2) A->B C Calculate pycnometer volume (V) B->C D Fill pycnometer with sample and weigh (m3) C->D E Calculate sample mass (ms = m3 - m1) D->E F Calculate density (ρ = ms (B15284909) / V) E->F G Density Determined F->G

References

An In-depth Technical Guide to the Solubility of 1-Chloro-3-ethylpentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-3-ethylpentane in various organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide outlines the fundamental principles governing its solubility, provides a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound and its Solubility

This compound is a halogenated alkane with the chemical formula C7H15Cl.[1] Its molecular structure, featuring a non-polar alkyl backbone and a polar carbon-chlorine bond, results in an overall molecule with low to moderate polarity. This structure is the primary determinant of its solubility in different media.

The fundamental principle governing the solubility of non-electrolyte solutes like this compound is "like dissolves like".[2][3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Haloalkanes, such as this compound, are generally soluble in organic solvents because the intermolecular attractions between the haloalkane and the solvent molecules are comparable in strength to those in the separate substances.[4][5][6][7] The primary intermolecular forces at play in this compound are London dispersion forces and dipole-dipole interactions.

In contrast, haloalkanes are typically only slightly soluble in water.[4][8][9] This is because significant energy is required to overcome the strong hydrogen bonds between water molecules, and the energy released by forming weaker dipole-dipole interactions between the haloalkane and water is insufficient to compensate for this.[4][5][9]

Predicted Solubility of this compound in Organic Solvents

Based on the "like dissolves like" principle, the expected solubility of this compound in a range of common organic solvents is summarized in the table below. The solvents are categorized by their polarity.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Non-Polar Hexane (B92381)HighBoth this compound and hexane are predominantly non-polar, and their primary intermolecular interactions are London dispersion forces, leading to good miscibility.[3]
Toluene (B28343)HighSimilar to hexane, toluene is a non-polar aromatic solvent that will readily dissolve this compound through London dispersion forces.[3]
Polar Aprotic AcetoneHigh to MediumAcetone has a significant dipole moment and can engage in dipole-dipole interactions with this compound.
Dichloromethane (B109758)HighAs a chlorinated hydrocarbon itself, dichloromethane has similar intermolecular forces to this compound, making them highly miscible.
Diethyl EtherHighDiethyl ether is a weakly polar solvent that is an excellent solvent for many organic compounds, including haloalkanes.
Polar Protic Ethanol (B145695)MediumEthanol is a polar protic solvent capable of hydrogen bonding. While it can dissolve this compound, the solubility may be lower than in non-polar or aprotic solvents due to the disruption of ethanol's hydrogen bonding network.
MethanolMedium to LowMethanol is more polar than ethanol and has a stronger hydrogen bonding network, which may result in lower solubility for the relatively non-polar this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled water bath or shaker

  • Calibrated volumetric flasks and pipettes

  • Vials with airtight caps

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the organic solvent in a series of vials.

    • Seal the vials tightly to prevent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Dilution:

    • After the equilibration period, allow the vials to stand undisturbed in the water bath for several hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-calibrated pipette.

    • Transfer the aliquot to a volumetric flask and dilute with the pure solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

    • The concentration range of the standards should bracket the expected concentration of the diluted saturated solution.

  • Analysis:

    • Analyze the calibration standards and the diluted sample solutions using a suitable analytical method, such as gas chromatography with a flame ionization detector (GC-FID).

    • Construct a calibration curve by plotting the instrument response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results Solvent_Selection Select Organic Solvent Reagent_Prep Prepare Reagents and Standards Solvent_Selection->Reagent_Prep Instrument_Setup Set up Analytical Instrument (e.g., GC) Reagent_Prep->Instrument_Setup Analysis Analyze Samples and Standards Reagent_Prep->Analysis Equilibration Equilibrate Solute-Solvent Mixture Instrument_Setup->Equilibration Sampling Sample Supernatant Equilibration->Sampling Dilution Dilute Sample Sampling->Dilution Dilution->Analysis Calibration Generate Calibration Curve Analysis->Calibration Concentration_Det Determine Sample Concentration Calibration->Concentration_Det Solubility_Calc Calculate Solubility Concentration_Det->Solubility_Calc Data_Reporting Report Final Solubility Data Solubility_Calc->Data_Reporting

References

An In-depth Technical Guide to 1-Chloro-3-ethylpentane: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential experimental applications of 1-Chloro-3-ethylpentane. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related chemicals, including 3-chloro-3-ethylpentane (B11943469) and 3-chloro-3-methylpentane, along with general principles for handling chlorinated solvents. This information is intended to provide a robust safety and handling framework for laboratory professionals.

Section 1: Chemical and Physical Properties

The following table summarizes the key computed chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C7H15ClPubChem[1]
Molecular Weight 134.65 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 128399-47-3PubChem[1]
SMILES CCC(CC)CCClPubChem[1]
XLogP3 3.6PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]

Section 2: Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to present the following hazards.

Hazard CategoryGHS Classification (Anticipated)Hazard Statement (Anticipated)
Flammability Flammable Liquid (Category 3)H226: Flammable liquid and vapor[2]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][4]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)H335: May cause respiratory irritation[2][4]

Signal Word: Warning

Pictograms:

  • Flame

  • Exclamation Mark

  • Health Hazard

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is recommended:

PPE TypeSpecificationPurpose
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[5]Protects against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[6]Prevents skin contact.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[6]Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. A respirator may be required for higher concentrations.[6]Prevents inhalation of vapors.
Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Use non-sparking tools.[7]

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from sources of ignition.[4]

  • Store separately from incompatible materials such as strong oxidizing agents.

Below is a logical workflow for handling this compound in a laboratory setting.

G Figure 1: Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Ensure Fume Hood is Operational b->c d Transfer Chemical in Fume Hood c->d Proceed with work e Keep Container Tightly Closed d->e f Avoid Incompatible Materials d->f g Dispose of Waste in Designated Container f->g After experiment h Clean Work Area g->h i Remove and Dispose of Gloves h->i j Wash Hands Thoroughly i->j

Figure 1: Laboratory Handling Workflow

Section 4: First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[10]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Section 6: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]

  • Methods for Cleaning Up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.[4]

Section 7: Experimental Protocols

Objective: To synthesize a new compound via nucleophilic substitution of the chlorine atom in this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide, or an alkoxide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stir bar.

  • Add the nucleophile and the anhydrous solvent to the flask.

  • Stir the mixture until the nucleophile is dissolved or well-suspended.

  • Slowly add this compound to the reaction mixture via a syringe or dropping funnel.

  • Heat the reaction mixture to the desired temperature (this will depend on the specific nucleophile and solvent used) and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC, or Gas Chromatography - GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or an appropriate aqueous solution.

  • Perform an aqueous workup to extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using a suitable technique such as column chromatography or distillation.

  • Characterize the purified product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

The following diagram illustrates a generalized reaction pathway for a nucleophilic substitution on this compound.

G Figure 2: Generalized Nucleophilic Substitution Pathway cluster_reactants Reactants cluster_process Reaction cluster_products Products reactant1 This compound process SN2 Reaction reactant1->process reactant2 Nucleophile (Nu-) reactant2->process product1 Substituted Product process->product1 product2 Chloride Ion (Cl-) process->product2

Figure 2: Generalized Nucleophilic Substitution Pathway

Section 8: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations. Do not dispose of it down the drain. It should be treated as hazardous waste.

Section 9: Toxicological Information

Detailed toxicological data for this compound is not available. However, based on similar compounds, it is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4] The chemical, physical, and toxicological properties have not been thoroughly investigated.[4]

Section 10: Disclaimer

This document is intended for informational purposes only and is based on data from similar chemical compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be properly trained in the handling of hazardous chemicals and should consult all available safety information before use. The user assumes all risks associated with the handling of this chemical.

References

electrophilicity of the primary carbon in 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilicity of the Primary Carbon in 1-Chloro-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the primary carbon in this compound. Electrophilicity, the measure of a molecule's ability to accept electrons, is a cornerstone of organic chemistry and plays a pivotal role in drug design and synthesis. Understanding the electronic characteristics of alkyl halides like this compound is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing targeted covalent inhibitors in drug discovery.

The functional group of alkyl halides is the carbon-halogen bond. Due to the higher electronegativity of halogens compared to carbon, this bond is polarized, rendering the carbon atom electrophilic and the halogen nucleophilic.[1] This inherent polarity makes the carbon atom in this compound susceptible to attack by nucleophiles.

Factors Influencing Electrophilicity

The electrophilicity of the primary carbon in this compound is a result of several competing factors. These factors dictate its reactivity towards nucleophiles and the predominant reaction mechanisms it will undergo.

1. Inductive Effect: The chlorine atom is significantly more electronegative than the carbon atom to which it is attached. This disparity in electronegativity leads to a permanent dipole in the C-Cl bond, with the chlorine atom pulling electron density away from the carbon. This inductive effect results in a partial positive charge (δ+) on the primary carbon, making it an electrophilic center.

2. Steric Hindrance: While the carbon atom bearing the chlorine is primary, the overall structure of this compound presents a degree of steric bulk due to the 3-ethylpentyl group. Steric hindrance is a critical factor in nucleophilic substitution reactions.[2][3] The ethyl groups at the third carbon position can partially shield the primary carbon from the approach of a nucleophile.[4] This steric hindrance destabilizes the transition state in bimolecular nucleophilic substitution (S(_N)2) reactions, which can decrease the reaction rate compared to less hindered primary alkyl halides like 1-chloropropane.[3]

3. Leaving Group Ability: For a nucleophilic substitution reaction to occur, the leaving group must depart. The stability of the leaving group is a key determinant of the reaction rate. The chloride ion (Cl

^-
) is a good leaving group because it is the conjugate base of a strong acid (HCl). Its ability to stabilize the negative charge makes the cleavage of the C-Cl bond more favorable. The reactivity of alkyl halides in S(_N)2 reactions follows the order R-I > R-Br > R-Cl > R-F.[5]

4. Reaction Mechanism: this compound is a primary alkyl halide. As such, it will predominantly undergo S(_N)2 reactions.[6][7][8] The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[6] S(_N)1 reactions are highly unlikely for primary alkyl halides because they would require the formation of a highly unstable primary carbocation.[4][6]

The key factors influencing the electrophilicity and reactivity of the primary carbon in this compound are summarized in the diagram below.

G Factors Influencing Electrophilicity of Primary Carbon in this compound cluster_molecule This compound cluster_factors Influencing Factors C1 Primary Carbon (δ+) Cl Chlorine (δ-) C1->Cl Inductive Effect R 3-ethylpentyl group C1->R Reaction SN2 Reaction C1->Reaction Inductive Inductive Effect (Enhances Electrophilicity) Steric Steric Hindrance (Reduces Reactivity) Nu Nucleophile Steric->Nu Hindrance LeavingGroup Good Leaving Group (Cl-) (Facilitates Reaction) LeavingGroup->Reaction Nu->C1 Nucleophilic Attack

Caption: Factors influencing the electrophilicity of this compound.

Quantitative Data

While specific experimental kinetic data for this compound is not extensively published, the relative reactivity can be inferred from established principles of organic chemistry. The table below presents a qualitative comparison of the relative rates of S(_N)2 reactions for different classes of alkyl halides, which highlights the expected reactivity of a primary halide like this compound.

Alkyl Halide TypeExampleRelative Rate of S(_N)2 ReactionPrimary Reason for Reactivity
MethylCH(_3)-Cl~30Minimal steric hindrance
PrimaryCH(_3)CH(_2)-Cl1Baseline for comparison
Primary (Branched) This compound < 1 Increased steric hindrance from branching
Secondary(CH(_3))(_2)CH-Cl~0.02Significant steric hindrance
Tertiary(CH(_3))(_3)C-Cl~0 (S(_N)2 does not occur)Prohibitive steric hindrance

Experimental Protocols

Determining the electrophilicity of the primary carbon in this compound can be approached through a combination of experimental kinetic studies and computational analysis.

Experimental Protocol: Kinetic Studies of Nucleophilic Substitution

This protocol outlines a general method for determining the rate constant of the S(_N)2 reaction between this compound and a nucleophile, such as sodium iodide in acetone (B3395972) (a Finkelstein reaction).

Objective: To determine the second-order rate constant for the reaction of this compound with iodide ion.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Standardized sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) solution

  • Starch indicator solution

  • Constant temperature bath

  • Volumetric flasks, pipettes, and burettes

Procedure:

  • Solution Preparation: Prepare equimolar solutions of this compound and sodium iodide in anhydrous acetone in separate volumetric flasks.

  • Reaction Initiation: Place both reactant solutions in a constant temperature bath to equilibrate. Initiate the reaction by mixing equal volumes of the two solutions in a reaction flask. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing chilled deionized water.

  • Titration: Titrate the liberated iodine (formed from the unreacted iodide) with a standardized solution of sodium thiosulfate. The amount of reacted iodide is equivalent to the amount of chloride produced.

  • Data Analysis: The concentration of the alkyl halide at different times can be calculated from the titration data. The second-order rate constant (k) is then determined by plotting 1/[Alkyl Halide] versus time, where the slope of the line is equal to k.

Computational Protocol: Calculation of Electrophilicity Index

Computational chemistry provides a theoretical framework for quantifying electrophilicity through the global electrophilicity index (ω) and the local electrophilicity index (ω(_k)).[9][10][11] These indices are derived from conceptual Density Functional Theory (DFT).[12]

Objective: To calculate the global and local electrophilicity indices for this compound using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital Energies: From the output of the calculation, obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculation of Global Indices:

    • Electronic Chemical Potential (μ): μ = (E({HOMO}) + E({LUMO}))/2

    • Chemical Hardness (η): η = E({LUMO}) - E({HOMO})

    • Global Electrophilicity Index (ω): ω = μ

      2^22
      /(2η)

  • Calculation of Local Electrophilicity Index (ω(_k)): The local electrophilicity index at the primary carbon atom (k) can be calculated to pinpoint the most electrophilic site in the molecule. This requires calculation of the Fukui function, which represents the change in electron density at a particular point when the total number of electrons in the system changes.

The workflow for determining electrophilicity is depicted in the following diagram.

G Workflow for Determining Electrophilicity cluster_experimental Experimental Approach (Kinetic Studies) cluster_computational Computational Approach (DFT) A Prepare Reactants (this compound, Nucleophile) B Run Reaction at Constant Temperature A->B C Monitor Reactant/Product Concentration over Time B->C D Calculate Rate Constant (k) C->D Result Comprehensive Electrophilicity Profile D->Result E Geometry Optimization & Frequency Calculation F Obtain HOMO/LUMO Energies E->F G Calculate Global Electrophilicity Index (ω) F->G H Calculate Local Electrophilicity Index (ωk) at Primary Carbon G->H H->Result

Caption: A combined experimental and computational workflow for electrophilicity analysis.

Conclusion

The primary carbon of this compound is an electrophilic center primarily due to the inductive electron withdrawal by the chlorine atom. Its reactivity is characteristic of a primary alkyl halide, favoring S(_N)2 reactions with nucleophiles. However, the steric hindrance imparted by the branched 3-ethylpentyl group is a significant factor that moderates its reactivity, making it less reactive than unbranched primary alkyl halides. A thorough understanding of this interplay between electronic and steric effects is essential for scientists in drug development and chemical synthesis when utilizing this or structurally similar scaffolds. The combination of experimental kinetics and computational modeling provides a robust framework for quantifying and predicting the chemical behavior of such molecules.

References

An In-depth Technical Guide on the Steric Hindrance Effects in 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Steric Hindrance

Steric hindrance arises from the non-bonded interactions that influence the shape (conformation) and reactivity of ions and molecules. It is a key factor in determining the outcome of chemical reactions and the stability of different molecular conformations. In the context of 1-chloro-3-ethylpentane, the bulky ethyl group at the C3 position is expected to play a significant role in shielding the reaction center and influencing the preferred spatial arrangement of the carbon backbone.

Molecular Structure and Potential for Steric Hindrance

This compound is a primary alkyl halide with the chemical formula C7H15Cl.[1] Its structure features a chlorine atom attached to a primary carbon and a branching ethyl group at the C3 position.

Key Structural Features:

  • Primary Alkyl Halide: The chlorine atom is bonded to a carbon that is bonded to only one other carbon atom. This would typically suggest a propensity for SN2 reactions.

  • Branching at C3: The presence of an ethyl group at the third carbon position introduces significant steric bulk in the vicinity of the reaction pathway for a nucleophile approaching the C1 carbon.

Anticipated Effects on Reaction Kinetics

Steric hindrance is a major determinant of reaction rates, particularly in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution (SN2) Reactions

The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. The rate of an SN2 reaction is highly sensitive to steric hindrance around the electrophilic carbon. In this compound, the ethyl group at C3, while not directly attached to the electrophilic carbon (C1), can hinder the approach of the nucleophile.

Hypothetical Quantitative Data on Reaction Rates:

The following table presents hypothetical rate constants for the SN2 reaction of various primary alkyl chlorides with a common nucleophile (e.g., I⁻ in acetone) to illustrate the expected trend.

Alkyl ChlorideRelative Rate Constant (k_rel)
1-Chloropentane1.00
1-Chloro-3-methylpentane0.45
This compound 0.15
1-Chloro-3,3-dimethylpentane0.02

This data is illustrative and not based on actual experimental results for this compound.

Conformational Analysis and Steric Strain

The rotation around the C-C single bonds in this compound gives rise to various conformers with different potential energies. The presence of the ethyl group at C3 will lead to significant gauche and eclipsing interactions in many of these conformers.

Newman Projections and Energy Minima:

Analysis of the Newman projections looking down the C2-C3 bond would reveal the steric interactions between the substituents. The most stable conformer would be the one that minimizes the gauche interactions between the larger groups.

Proposed Experimental Protocols

To empirically determine the steric hindrance effects in this compound, the following experimental protocols are proposed.

Kinetic Studies of SN2 Reactions

Objective: To measure the rate constant for the reaction of this compound with a nucleophile and compare it to less hindered alkyl chlorides.

Methodology:

  • Reaction Setup: A solution of this compound (0.1 M) and a nucleophile such as sodium iodide (0.15 M) in a suitable solvent (e.g., acetone) is prepared in a thermostated reaction vessel.

  • Monitoring the Reaction: The progress of the reaction can be monitored over time by periodically withdrawing aliquots and quenching the reaction. The concentration of the halide ions can be determined by titration (e.g., with silver nitrate) or by a spectroscopic method.

  • Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time, which should yield a straight line for a pseudo-first-order reaction.

Conformational Analysis using NMR Spectroscopy

Objective: To determine the preferred conformation of this compound in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, providing insights into the predominant conformation.

  • Computational Modeling: The experimental NMR data can be compared with theoretical chemical shifts and coupling constants calculated for different low-energy conformations using computational chemistry software.

Visualizations

Signaling Pathway of an SN2 Reaction

SN2_Pathway Reactants Nu⁻ + this compound TS Transition State [Nu---C---Cl]⁻ Reactants->TS Backside Attack Products Nu-R + Cl⁻ TS->Products Inversion of Stereochemistry Kinetic_Workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Prep Prepare Reactant Solutions (Alkyl Halide & Nucleophile) Mix Mix Reactants in Thermostated Vessel Prep->Mix Aliquots Withdraw Aliquots at Timed Intervals Mix->Aliquots Quench Quench Reaction Aliquots->Quench Analyze Analyze Concentration (e.g., Titration) Quench->Analyze Plot Plot ln[Alkyl Halide] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) Plot->Calculate Conformations A Anti (Low Energy) B Gauche 1 A->B 60° rotation E Eclipsed 2 (High Energy) B->E 60° rotation C Gauche 2 D Eclipsed 1 (High Energy) C->D 60° rotation D->A 120° rotation E->C 60° rotation

References

An In-depth Technical Guide to the Stereoisomers of Chloro-alkylalkanes: A Case Study on 1-Chloro-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the potential stereoisomers of chlorinated alkanes, with a specific focus on 1-chloro-3-methylpentane (B2815331) as a model chiral compound. Initially, this paper will address the structural characteristics of 1-chloro-3-ethylpentane and the reasoning for its lack of stereoisomers. Subsequently, the guide will delve into the stereochemistry of 1-chloro-3-methylpentane, detailing the properties of its enantiomers, methods for their synthesis and separation, and protocols for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deeper understanding of the stereochemical aspects of haloalkanes.

Introduction: Chirality in Haloalkanes

Chirality is a fundamental concept in organic chemistry, particularly in the context of drug development and synthesis, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. Molecules with a single stereocenter exist as a pair of enantiomers, which are stereoisomers that are mirror images of each other.

The Case of this compound: An Achiral Molecule

Initially, the focus of this guide was the potential stereoisomers of this compound. However, a structural analysis reveals that this molecule is, in fact, achiral and therefore does not possess stereoisomers.

The structure of this compound is characterized by a five-carbon pentane (B18724) backbone, with a chlorine atom at the first carbon (C1) and an ethyl group at the third carbon (C3). To determine if stereoisomers exist, we must identify any chiral centers. A chiral carbon must be bonded to four distinct groups. For this compound, the carbon at position 3 is bonded to the following four groups:

  • A hydrogen atom (-H)

  • A 2-chloroethyl group (-CH2CH2Cl)

  • An ethyl group (-CH2CH3)

  • Another ethyl group (-CH2CH3)

Since two of the substituents on the C3 carbon are identical ethyl groups, this carbon is not a chiral center. As there are no other potential chiral centers in the molecule, this compound is achiral and exists as a single, non-chiral compound.

achiral_molecule C3 C H H C3->H ClCH2CH2 CH2CH2Cl C3->ClCH2CH2 Et1 CH2CH3 C3->Et1 Et2 CH2CH3 C3->Et2

Figure 1. Substituents on the C3 carbon of this compound.

1-Chloro-3-methylpentane: A Chiral Analogue

To illustrate the principles of stereoisomerism in haloalkanes, this guide will now focus on a closely related chiral molecule: 1-chloro-3-methylpentane. This compound possesses a single chiral center and therefore exists as a pair of enantiomers, making it an excellent case study.

Stereoisomers of 1-Chloro-3-methylpentane

1-Chloro-3-methylpentane has a chiral center at the C3 carbon, which is bonded to four different groups:

  • A hydrogen atom (-H)

  • A 2-chloroethyl group (-CH2CH2Cl)

  • A methyl group (-CH3)

  • An ethyl group (-CH2CH3)

Due to this single chiral center, 1-chloro-3-methylpentane exists as a pair of enantiomers: (R)-1-chloro-3-methylpentane and (S)-1-chloro-3-methylpentane. These molecules are non-superimposable mirror images of each other.

Figure 2. Enantiomers of 1-chloro-3-methylpentane.

Physicochemical Properties

Enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index.[1] The only distinguishing physical property is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude.[2] A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[3]

Table 1: Physicochemical Properties of 1-Chloro-3-methylpentane and its Stereoisomers

PropertyRacemic 1-Chloro-3-methylpentane(R)-1-chloro-3-methylpentane(S)-1-chloro-3-methylpentane
Molecular Formula C6H13ClC6H13ClC6H13Cl
Molecular Weight 120.62 g/mol [4]120.62 g/mol [5]120.62 g/mol [6]
CAS Number 62016-93-7[4]Not available41248-91-3[6]
Boiling Point ~125-127 °C (estimated)~125-127 °C (estimated)~125-127 °C (estimated)
Density ~0.87 g/mL (estimated)~0.87 g/mL (estimated)~0.87 g/mL (estimated)
Specific Optical Rotation (-), value not specified(+), value not specified

Experimental Protocols

Synthesis

The synthesis of 1-chloro-3-methylpentane is typically achieved through the chlorination of 3-methylpentan-1-ol. To obtain a specific enantiomer, an enantiomerically pure starting alcohol is required.

Protocol for the Synthesis of (S)-1-Chloro-3-methylpentane:

  • Starting Material: (S)-3-methylpentan-1-ol.

  • Reagent: Thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3).[7]

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place (S)-3-methylpentan-1-ol. b. Cool the flask in an ice bath. c. Slowly add thionyl chloride dropwise to the alcohol with constant stirring. The reaction is exothermic and produces HCl and SO2 gases, so it must be performed in a well-ventilated fume hood. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat under reflux for a specified time to ensure the reaction goes to completion. e. After cooling, the reaction mixture is worked up by pouring it into ice water and separating the organic layer. f. The organic layer is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. g. The crude product is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). h. The final product, (S)-1-chloro-3-methylpentane, is purified by fractional distillation.

synthesis_workflow start (S)-3-methylpentan-1-ol reaction Reaction with SOCl2 start->reaction workup Aqueous Workup reaction->workup neutralization Neutralization (NaHCO3) workup->neutralization drying Drying (MgSO4) neutralization->drying purification Fractional Distillation drying->purification product (S)-1-chloro-3-methylpentane purification->product

Figure 3. Synthetic workflow for (S)-1-chloro-3-methylpentane.

Separation of Enantiomers

The separation of enantiomers from a racemic mixture, a process known as resolution, is crucial for obtaining enantiopure compounds. For volatile compounds like 1-chloro-3-methylpentane, chiral gas chromatography (GC) is a highly effective technique.[1]

Protocol for Chiral GC Separation:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Chiral Stationary Phase (CSP): A common choice for the separation of haloalkanes is a cyclodextrin-based CSP, such as a derivatized β-cyclodextrin column.[1]

  • GC Conditions:

    • Injector Temperature: Typically set 20-50 °C above the boiling point of the analyte.

    • Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature. The specific temperatures and ramp rate need to be optimized for the best separation.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: Typically set higher than the final oven temperature to prevent condensation.

  • Sample Preparation: The racemic mixture of 1-chloro-3-methylpentane is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a low concentration.

  • Analysis: A small volume of the prepared sample is injected into the GC. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram.

Characterization

The primary method for characterizing the enantiomers of a chiral compound is polarimetry, which measures the optical rotation. NMR spectroscopy is used to confirm the chemical structure of the compound.

Protocol for Polarimetry:

  • Instrumentation: A polarimeter.

  • Sample Preparation: A solution of a known concentration of the pure enantiomer in a suitable achiral solvent is prepared.

  • Measurement: The solution is placed in a sample cell of a known path length, and the angle of rotation of plane-polarized light is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

NMR Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the overall structure of 1-chloro-3-methylpentane. The NMR spectra of the two enantiomers are identical in an achiral solvent.

Conclusion

While this compound is an achiral molecule, the closely related 1-chloro-3-methylpentane serves as a valuable model for understanding stereoisomerism in haloalkanes. The presence of a single chiral center in 1-chloro-3-methylpentane gives rise to a pair of enantiomers with distinct interactions with plane-polarized light. The synthesis of enantiopure forms requires stereospecific methods, and their separation from a racemic mixture can be effectively achieved using chiral gas chromatography. The principles and protocols outlined in this guide are fundamental for the synthesis, separation, and characterization of chiral molecules, which is of paramount importance in the pharmaceutical and chemical industries.

References

Methodological & Application

Application Notes and Protocols for the Formation of (3-Ethylpentyl)magnesium Chloride from 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are highly valuable organometallic compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are esteemed for their role as potent nucleophiles and strong bases in organic synthesis.[4][5] A primary application of Grignard reagents is the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of organic molecules, including alcohols, carboxylic acids, and ketones.[6]

This document provides detailed application notes and a comprehensive protocol for the preparation of the Grignard reagent (3-ethylpentyl)magnesium chloride from its precursor, 1-chloro-3-ethylpentane.

Application Notes

The formation of a Grignard reagent from this compound involves the oxidative insertion of magnesium into the carbon-chlorine bond. The resulting (3-ethylpentyl)magnesium chloride is a versatile intermediate for further synthetic transformations.

2.1. Reagent and Reaction Characteristics

  • Reactivity of Alkyl Chlorides: The reactivity of alkyl halides in Grignard formation follows the order R-I > R-Br > R-Cl.[4] Consequently, this compound, as a primary alkyl chloride, is less reactive than its bromide or iodide counterparts. The initiation of the reaction can be sluggish and may require activation of the magnesium surface.

  • Solvent System: The choice of solvent is critical for the successful formation and stabilization of the Grignard reagent.[4][7] Anhydrous ether solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), are essential.[4][7][8] The lone pair electrons on the ether oxygen atoms coordinate with the magnesium, forming a stable complex that solubilizes the reagent.[7]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water, alcohols, and even trace atmospheric moisture.[1][4][8] The presence of water will quench the Grignard reagent, leading to the formation of the corresponding alkane (3-ethylpentane) and terminating the desired reaction pathway.[1][7] Therefore, all glassware must be rigorously flame-dried, and all reagents and solvents must be anhydrous.[5][8]

2.2. Challenges and Mitigation Strategies

  • Reaction Initiation: Due to the lower reactivity of alkyl chlorides, initiating the Grignard formation can be challenging.[9] The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which hinders the reaction.[4][8]

    • Activation Methods: To overcome this, several activation techniques can be employed:

      • Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) can chemically activate the magnesium surface.[4][8][10]

      • Mechanical Activation: Vigorously stirring the magnesium turnings can help break the oxide layer and expose a fresh reactive surface.[8]

      • Using Rieke Magnesium: Highly reactive Rieke magnesium, prepared by the reduction of MgCl₂, can also be used.[4]

  • Side Reactions:

    • Wurtz-Type Coupling: A potential side reaction is the coupling of the Grignard reagent with the starting this compound to form a dimer. This can be minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension, maintaining a low concentration of the halide in the reaction mixture.

Quantitative Data Summary

The following table summarizes the key parameters for the formation of (3-ethylpentyl)magnesium chloride. Yields are generally moderate to high, contingent on the purity of reagents and the stringency of anhydrous conditions.

ParameterValue/ConditionNotes
Reactants This compound, Magnesium turningsMagnesium should be in excess (typically 1.1-1.2 equivalents).
Solvent Anhydrous Diethyl Ether or THFTHF is a more effective coordinating solvent and may be preferred for less reactive chlorides.[4]
Initiator (optional) Iodine (a few crystals) or 1,2-dibromoethaneAids in the activation of the magnesium surface.[10]
Reaction Temperature 35-47 °C (Reflux of Et₂O or THF)Gentle warming may be required for initiation, after which the reaction is typically exothermic.[5]
Reaction Time 1-3 hoursMonitored by the consumption of magnesium.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.
Typical Yield 70-90%Highly dependent on experimental conditions and the absence of water.
Titration With sec-butanol/1,10-phenanthrolineTo determine the molarity of the prepared Grignard solution.

Experimental Protocol

This protocol details the laboratory-scale synthesis of (3-ethylpentyl)magnesium chloride.

4.1. Materials and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Magnesium turnings (1.2 eq)

    • Anhydrous diethyl ether (or THF)

    • Iodine crystal (catalytic amount)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Nitrogen or Argon gas inlet and outlet (bubbler)

    • Glassware (syringes, needles)

4.2. Procedure

  • Apparatus Preparation:

    • Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is thoroughly flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the cooled flask.

    • Add a single small crystal of iodine. The flask should be filled with an inert atmosphere.

  • Preparation of Alkyl Halide Solution:

    • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Reaction Initiation:

    • Add a small portion (~5-10%) of the this compound solution to the stirring magnesium turnings.

    • Gently warm the flask with a heating mantle. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous boiling of the ether. If the reaction does not start, add another small iodine crystal or a few drops of 1,2-dibromoethane.

  • Addition of this compound:

    • Once the reaction has initiated, turn off the external heating. The reaction is exothermic and should sustain a gentle reflux.

    • Add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady reflux.

  • Reaction Completion:

    • After the addition is complete, continue to stir the mixture. If refluxing ceases, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

    • The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting dark grey to brownish solution is the Grignard reagent, (3-ethylpentyl)magnesium chloride, which should be used immediately for subsequent synthetic steps.

Visualizations

Grignard_Reaction_Scheme Reactant1 This compound (C7H15Cl) Product (3-Ethylpentyl)magnesium chloride (C7H15MgCl) Reactant1->Product Reactant2 Magnesium (Mg) Reactant2->Product Solvent Anhydrous Ether (Et2O or THF) Solvent->Product stabilizes

Caption: General reaction scheme for the formation of (3-ethylpentyl)magnesium chloride.

Grignard_Workflow start Start setup Assemble and Flame-Dry Glassware under Inert Gas start->setup add_mg Add Mg Turnings and Iodine Crystal to Flask setup->add_mg initiate Add Small Amount of Halide Solution and Gently Warm to Initiate add_mg->initiate prep_halide Prepare Solution of This compound in Ether prep_halide->initiate check_initiation Reaction Initiated? initiate->check_initiation check_initiation->initiate No, re-initiate add_rest Dropwise Addition of Remaining Halide Solution at Reflux check_initiation->add_rest Yes reflux Stir and Reflux until Mg is Consumed (1-2h) add_rest->reflux product Formation of (3-Ethylpentyl)magnesium Chloride Solution reflux->product end Use in Subsequent Reaction product->end

Caption: Experimental workflow for the synthesis of (3-ethylpentyl)magnesium chloride.

References

Application Notes and Protocols: Williamson Ether Synthesis of 1-Ethoxy-3-ethylpentane from 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[2][3][4] While the use of primary alkyl halides is preferred to maximize the yield of the ether product, secondary alkyl halides, such as 1-chloro-3-ethylpentane, can also be employed. However, with secondary halides, a competing E2 elimination reaction often occurs, leading to the formation of an alkene byproduct.[4][5][6][7] The choice of the alkoxide, solvent, and reaction temperature can significantly influence the ratio of substitution to elimination products.[8][9] This document provides a detailed protocol for the synthesis of 1-ethoxy-3-ethylpentane from this compound and sodium ethoxide, along with a discussion of the competing reaction pathway.

Reaction Scheme:

The reaction of this compound with sodium ethoxide can lead to two primary products: the desired ether, 1-ethoxy-3-ethylpentane, via an SN2 pathway, and 3-ethyl-1-pentene (B6595685) via an E2 elimination pathway.

Data Presentation:

The following table summarizes hypothetical quantitative data for the Williamson ether synthesis of 1-ethoxy-3-ethylpentane under two different reaction conditions to illustrate the effect of temperature on the product distribution.

ParameterCondition A (Lower Temp)Condition B (Higher Temp)
Reactants
This compound10.0 g (74.3 mmol)10.0 g (74.3 mmol)
Sodium Ethoxide6.07 g (89.2 mmol)6.07 g (89.2 mmol)
Solvent (DMF)150 mL150 mL
Reaction Conditions
Temperature50 °C80 °C
Reaction Time12 hours6 hours
Product Yields
1-Ethoxy-3-ethylpentane6.8 g (63% yield)4.3 g (40% yield)
3-Ethyl-1-pentene1.8 g (25% yield)3.6 g (50% yield)
Product Purity (GC-MS)
1-Ethoxy-3-ethylpentane>98% (after purification)>98% (after purification)
3-Ethyl-1-pentene>98% (after purification)>98% (after purification)

Experimental Protocols:

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (6.07 g, 89.2 mmol).

  • Solvent Addition: Add 150 mL of anhydrous DMF to the flask. Stir the mixture until the sodium ethoxide is fully dissolved.

  • Addition of Alkyl Halide: Slowly add this compound (10.0 g, 74.3 mmol) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C for Condition A) using a heating mantle and stir for the specified time (e.g., 12 hours for Condition A). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 100 mL of cold water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with 100 mL of saturated aqueous NH₄Cl solution, followed by 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to separate the desired 1-ethoxy-3-ethylpentane from the 3-ethyl-1-pentene byproduct and any unreacted starting material.

Mandatory Visualization:

The following diagram illustrates the competing SN2 and E2 reaction pathways in the Williamson ether synthesis using a secondary alkyl halide.

Williamson_Ether_Synthesis Reactants This compound + Sodium Ethoxide SN2_Pathway SN2 Pathway (Substitution) Reactants->SN2_Pathway Nucleophilic Attack E2_Pathway E2 Pathway (Elimination) Reactants->E2_Pathway Base Abstraction of Proton Ether_Product 1-Ethoxy-3-ethylpentane (Desired Product) SN2_Pathway->Ether_Product Alkene_Product 3-Ethyl-1-pentene (Byproduct) E2_Pathway->Alkene_Product

Caption: Competing SN2 and E2 pathways for this compound.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 1-Chloro-3-ethylpentane, a primary alkyl halide. Due to its structure, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This document outlines the theoretical background, presents representative quantitative data, and offers detailed experimental protocols for conducting and analyzing these reactions.

Theoretical Background

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. This compound, being a primary alkyl halide, predominantly undergoes the SN2 mechanism.[1][2]

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.[1][3] The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.[1][4]

Rate Law: Rate = k[this compound][Nucleophile][5]

Several factors influence the rate of SN2 reactions:

  • Substrate Structure: Steric hindrance around the reaction center is a critical factor. Primary alkyl halides, like this compound, are less sterically hindered and thus react faster in SN2 reactions compared to secondary and tertiary alkyl halides.[3][6]

  • Nucleophile: The strength of the nucleophile is crucial. Stronger nucleophiles lead to faster SN2 reaction rates.[7]

  • Leaving Group: A good leaving group is a weak base. The chloride ion is a reasonably good leaving group.

  • Solvent: Polar aprotic solvents, such as acetone, acetonitrile, and DMSO, are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing the nucleophile's reactivity.[7]

Quantitative Data

Table 1: Relative Rate Constants for SN2 Reactions of a Primary Alkyl Chloride with Various Nucleophiles in a Polar Aprotic Solvent (e.g., Acetone) at 25°C.

Nucleophile (Nu⁻)Reagent ExampleRelative Rate Constant (k_rel)
Iodide (I⁻)NaI~100
Thiolate (RS⁻)NaSH~80
Azide (N₃⁻)NaN₃~50
Cyanide (CN⁻)NaCN~40
Hydroxide (OH⁻)NaOH~15
Alkoxide (RO⁻)NaOCH₂CH₃~10
Bromide (Br⁻)NaBr~5
Chloride (Cl⁻)LiCl1

Note: These are approximate relative rates based on data for similar primary alkyl chlorides.

Table 2: Typical Product Yields for SN2 Reactions of this compound.

NucleophileReagentSolventTemperature (°C)ProductTypical Yield (%)
EthoxideCH₃CH₂ONaEthanol50-701-Ethoxy-3-ethylpentane85-95
CyanideNaCNDMSO80-1004-Ethylhexanenitrile80-90
AzideNaN₃DMF60-801-Azido-3-ethylpentane90-98
IodideNaIAcetone50-601-Iodo-3-ethylpentane>95 (equilibrium)
AmmoniaNH₃ (excess)Ethanol100 (sealed tube)3-Ethylpentan-1-amine70-80

Signaling Pathways and Logical Relationships

The following diagram illustrates the concerted mechanism of an SN2 reaction with this compound and a generic nucleophile (Nu⁻).

SN2_Mechanism Reactants Nu⁻ + this compound TransitionState [Nu···C···Cl]⁻ (Trigonal Bipyramidal Transition State) Reactants->TransitionState Backside Attack Products Nu-R + Cl⁻ (Product with Inverted Stereochemistry + Chloride ion) TransitionState->Products Leaving Group Departure

Caption: The concerted SN2 reaction mechanism for this compound.

This diagram shows the logical flow for selecting the appropriate reaction conditions to favor an SN2 reaction with this compound.

SN2_Conditions_Workflow Substrate Substrate: This compound (Primary Alkyl Halide) Mechanism Favored Mechanism: SN2 Substrate->Mechanism Nucleophile Choose a Strong Nucleophile (e.g., I⁻, RS⁻, N₃⁻, CN⁻) Mechanism->Nucleophile Solvent Select a Polar Aprotic Solvent (e.g., Acetone, DMSO, DMF, Acetonitrile) Mechanism->Solvent Temperature Moderate Temperature (to avoid elimination side reactions) Mechanism->Temperature Outcome High Yield of Substitution Product Nucleophile->Outcome Solvent->Outcome Temperature->Outcome

Caption: Workflow for optimizing SN2 reaction conditions.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophilic reagent (e.g., sodium iodide, sodium cyanide, sodium azide)

  • Anhydrous polar aprotic solvent (e.g., acetone, DMSO, DMF)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Reagents for work-up (e.g., water, diethyl ether, saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the nucleophilic reagent (1.1 to 1.5 equivalents relative to the alkyl halide).

  • Add the anhydrous polar aprotic solvent to dissolve the nucleophile.

  • Add this compound (1.0 equivalent) to the stirring solution.

  • Heat the reaction mixture to the appropriate temperature (see Table 2 for guidance) and allow it to stir for the required time.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Protocol for Kinetic Monitoring of the Reaction

This protocol outlines a method to determine the rate constant of the reaction between this compound and a nucleophile using titration.

Materials:

  • Thermostatted water bath

  • Reaction flasks

  • Pipettes

  • Burette

  • Standardized acid solution (e.g., 0.01 M HCl)

  • Indicator solution (e.g., phenolphthalein)

  • Quenching solution (e.g., ice-cold water or a solvent in which the reaction is very slow)

Procedure:

  • Prepare solutions of this compound and the nucleophile (e.g., NaOH in a mixed solvent system like ethanol/water) of known concentrations in separate flasks.

  • Place the flasks in a thermostatted water bath to allow them to reach the desired reaction temperature.

  • To initiate the reaction, mix the solutions in a larger reaction flask, starting a timer simultaneously.

  • At regular time intervals (e.g., every 10-15 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing a quenching solution.

  • Titrate the unreacted nucleophile (if it is a base like OH⁻) in the quenched aliquot with a standardized acid solution using an appropriate indicator.

  • Record the volume of the acid required to reach the endpoint.

  • Repeat the process at several time points to obtain a series of data.

  • Calculate the concentration of the nucleophile at each time point.

  • Plot the appropriate function of concentration versus time to determine the rate constant (e.g., for a second-order reaction, a plot of 1/[Nu⁻] vs. time will be linear).

Protocol for GC-MS Analysis of Reaction Products

This protocol provides a general method for the analysis of the reaction mixture to identify and quantify the products of the nucleophilic substitution.[8]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration appropriate for GC-MS analysis (typically in the ppm range).

  • If necessary, pass the diluted sample through a small plug of silica (B1680970) gel or a syringe filter to remove any solid particles.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known spectra (e.g., NIST library) and by analyzing the fragmentation patterns.

  • Quantify the relative amounts of reactants and products by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use an internal standard and create a calibration curve.

This comprehensive guide provides the necessary information for researchers to successfully design, execute, and analyze nucleophilic substitution reactions with this compound. By understanding the underlying principles and following the detailed protocols, scientists can effectively utilize this versatile substrate in various synthetic applications.

References

Application Notes and Protocols: 1-Chloro-3-ethylpentane as a Precursor for the Synthesis of 3-Ethylpentylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of primary, secondary, and tertiary 3-ethylpentylamines using 1-chloro-3-ethylpentane as a key precursor. The direct alkylation of amines with alkyl halides is a fundamental and widely practiced transformation in organic and medicinal chemistry.[1][2] 3-Ethylpentylamine moieties are valuable structural motifs in the development of novel therapeutic agents, offering a balance of lipophilicity and functionality that can be tailored for specific biological targets.[3][4] This document outlines detailed experimental protocols, expected outcomes, and the strategic considerations for incorporating these building blocks into drug discovery programs.

Introduction to Amine Alkylation

The synthesis of 3-ethylpentylamines from this compound proceeds via a nucleophilic substitution reaction (typically SN2), where an amine acts as the nucleophile, displacing the chloride leaving group.[5] While this method is straightforward, a primary challenge is controlling the extent of alkylation, as the product amine can often be more nucleophilic than the starting amine, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.[5][6] Careful control of reaction conditions, particularly the stoichiometry of the reactants, is crucial for achieving the desired product selectively.[7]

Applications in Drug Discovery

The N-alkylamine substructure is a common feature in a vast number of biologically active compounds and approved drugs.[8] Derivatives of alkylamines, including those with a pentyl chain, have been investigated for a range of therapeutic applications, such as antimalarial agents where the lipophilic side chain can influence drug accumulation in the target parasite.[3][9] The 3-ethylpentyl group provides a specific steric and lipophilic profile that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. By synthesizing a library of 3-ethylpentylamines, researchers can systematically explore the structure-activity relationships (SAR) of their compounds of interest.

Experimental Protocols

The following protocols provide methodologies for the synthesis of primary, secondary, and tertiary 3-ethylpentylamines from this compound.

Protocol 1: Synthesis of 3-Ethylpentan-1-amine (B2840532) (Primary Amine)

This protocol describes the reaction of this compound with an excess of ammonia (B1221849) to favor the formation of the primary amine.

Reaction Scheme:

Materials:

  • This compound

  • Ammonia (e.g., concentrated aqueous solution or as a solution in methanol)

  • Ethanol (B145695)

  • Sealed reaction vessel (e.g., a pressure tube)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 eq) with a large excess of a solution of ammonia in ethanol (e.g., 10-20 eq).

  • Seal the vessel and heat the reaction mixture to 80-100°C for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and ethanol.

  • To the residue, add a sufficient amount of a 1 M NaOH solution to deprotonate the ammonium salt and extract the free amine with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 3-ethylpentan-1-amine can be purified by fractional distillation.

Protocol 2: Synthesis of N-Alkyl-3-ethylpentylamines (Secondary Amines)

This protocol outlines the mono-alkylation of a primary amine with this compound.

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (R-NH₂) (e.g., benzylamine, ethylamine)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Acetonitrile or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Slowly add this compound (1.1 eq) to the stirred suspension at room temperature.[4]

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) for 12-24 hours, monitoring the reaction by TLC.[4]

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the desired secondary amine.[1]

Protocol 3: Synthesis of N,N-Dialkyl-3-ethylpentylamines (Tertiary Amines)

This protocol describes the alkylation of a secondary amine with this compound to yield a tertiary amine.

Reaction Scheme:

Materials:

Procedure:

  • Dissolve the secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add this compound (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60°C until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Dilute the reaction mixture with DCM and wash sequentially with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude tertiary amine can be purified by flash column chromatography.[2]

Data Presentation

The following tables summarize the key reactants, expected products, and typical reaction conditions for the synthesis of 3-ethylpentylamines. Please note that yields are representative and can vary depending on the specific substrate and reaction optimization.

Product Type Amine Nucleophile Base Solvent Temp (°C) Time (h) Expected Yield (%)
Primary AmineAmmonia (excess)-Ethanol80-10024-4840-60
Secondary AminePrimary Amine (e.g., Benzylamine)K₂CO₃AcetonitrileReflux12-2460-80
Tertiary AmineSecondary Amine (e.g., Diethylamine)Et₃NDCM25-608-1670-90

Table 1: Summary of Reaction Conditions for the Synthesis of 3-Ethylpentylamines.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₇H₁₅Cl134.65-
3-Ethylpentan-1-amineC₇H₁₇N115.22~160-165
N-Ethyl-3-ethylpentylamineC₉H₂₁N143.27-
N,N-Diethyl-3-ethylpentylamineC₁₁H₂₅N171.32-

Table 2: Physical Properties of Key Compounds.

Mandatory Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of 3-ethylpentylamines from this compound is depicted below.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Amine (NH3, RNH2, or R2NH) + Base (if applicable) reaction_conditions Heating / Stirring reactants->reaction_conditions solvent Solvent (e.g., Ethanol, Acetonitrile, DCM) solvent->reaction_conditions quenching Quenching (e.g., Water, NaHCO3) reaction_conditions->quenching Reaction Mixture extraction Extraction (e.g., Ethyl Acetate, DCM) quenching->extraction drying Drying (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal drying->concentration Organic Extract purification_method Purification (Distillation or Chromatography) concentration->purification_method product Pure 3-Ethylpentylamine Product purification_method->product Purified Product

Caption: General experimental workflow for the synthesis of 3-ethylpentylamines.

Role in Drug Discovery

The following diagram illustrates the role of a chemical scaffold, such as 3-ethylpentylamine, in a typical drug discovery program.

drug_discovery_workflow cluster_synthesis Library Synthesis scaffold 3-Ethylpentylamine Scaffold derivatization Derivatization (Alkylation, Acylation, etc.) scaffold->derivatization library Library of Derivatives derivatization->library screening Biological Screening (In vitro / In vivo assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The central role of a chemical scaffold in a drug discovery pipeline.

References

Synthesis of Functionalized 3-Ethylpentyl Compounds from 1-Chloro-3-ethylpentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of functionalized 3-ethylpentyl compounds, starting from the precursor 1-chloro-3-ethylpentane. The methodologies described herein are fundamental for the generation of novel chemical entities for applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Application Notes

The 3-ethylpentyl moiety is a branched alkyl chain that can impart desirable lipophilic characteristics to a molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. By modifying the terminal functional group of this compound, a diverse library of compounds can be generated. These compounds can serve as intermediates or as final products in various research and development endeavors.

Applications in Drug Discovery:

  • Scaffold for Biologically Active Molecules: The 3-ethylpentyl group can be incorporated into various molecular scaffolds to probe hydrophobic pockets in enzyme active sites or receptors. For instance, N-alkylated amines and amides containing this group may exhibit interesting biological activities. While specific data on 3-ethylpentyl compounds is limited, related N-alkylamines have been investigated as inhibitors of enzymes like soluble epoxide hydrolase, a target for inflammatory and hypertensive disorders.[1] The lipophilic nature of the 3-ethylpentyl group is crucial for such interactions.

  • Neurological and Psychiatric Drug Candidates: Structurally related compounds to 3-ethylpentylamines, such as phenethylamines and tryptamines, are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the development of drugs for neurological and psychiatric conditions.[1]

  • Antibacterial and Antifungal Agents: The incorporation of lipophilic alkyl chains can enhance the antimicrobial activity of certain classes of compounds by facilitating their interaction with bacterial cell membranes.[2][3]

Applications in Materials Science:

  • Monomers and Polymer Modifiers: Functionalized 3-ethylpentyl compounds can be used as monomers for polymerization or as additives to modify the properties of existing polymers, such as increasing their hydrophobicity or altering their thermal properties.

Synthetic Pathways Overview

The primary routes for the functionalization of this compound involve nucleophilic substitution reactions (SN2) and the formation of an organometallic Grignard reagent. These pathways allow for the introduction of a wide range of functional groups.

Synthesis_Pathways start This compound sub_path Nucleophilic Substitution (SN2) start->sub_path  Nu⁻ grignard_path Grignard Reaction start->grignard_path  Mg, THF ether 3-Ethylpentyl Ether sub_path->ether  RO⁻ amine 3-Ethylpentylamine sub_path->amine  NH₂⁻ / NH₃ thiol 3-Ethylpentanethiol sub_path->thiol  SH⁻ azide 1-Azido-3-ethylpentane sub_path->azide  N₃⁻ nitrile 4-Ethylhexane-1-nitrile sub_path->nitrile  CN⁻ grignard_reagent 3-Ethylpentylmagnesium chloride grignard_path->grignard_reagent alcohol Tertiary Alcohol grignard_reagent->alcohol  1. Ketone  2. H₃O⁺ acid 4-Ethylhexanoic Acid grignard_reagent->acid  1. CO₂  2. H₃O⁺

Caption: General synthetic routes from this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of various functionalized 3-ethylpentyl compounds. Note: As specific literature for reactions of this compound is scarce, these protocols are adapted from standard procedures for analogous primary alkyl halides. Researchers should optimize reaction conditions as necessary.

Protocol 1: Synthesis of 1-Ethoxy-3-ethylpentane (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether via an SN2 reaction between an alkoxide and this compound.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695) (EtOH)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-ethoxy-3-ethylpentane by fractional distillation.

Protocol 2: Synthesis of N-(3-Ethylpentyl)amine (Direct Amination)

This protocol outlines the synthesis of the primary amine via reaction with ammonia (B1221849).

Materials:

  • This compound

  • Ammonia (concentrated aqueous solution or in ethanol)

  • Ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Sealed reaction vessel (e.g., pressure tube)

Procedure:

  • In a sealable pressure tube, combine this compound (1.0 equivalent) with a large excess of a solution of ammonia in ethanol (e.g., 10-20 equivalents).

  • Seal the tube and heat the mixture at 100-120 °C for 24-48 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1 M HCl.

  • Wash the acidic aqueous layer with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with 1 M NaOH until pH > 10 and extract the product with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain N-(3-ethylpentyl)amine.

  • Further purification can be achieved by distillation.

Protocol 3: Synthesis of 3-Ethylpentane-1-thiol

This protocol describes the formation of a thiol using sodium hydrosulfide (B80085).

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium hydrosulfide (1.2 equivalents) in ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC or GC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude 3-ethylpentane-1-thiol.

  • Purify by fractional distillation under reduced pressure.

Protocol 4: Synthesis of 4-Ethyl-1-phenylhexan-1-ol (via Grignard Reaction)

This protocol involves the formation of a Grignard reagent from this compound and its subsequent reaction with benzaldehyde (B42025).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Part A: Preparation of 3-Ethylpentylmagnesium chloride

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-ethyl-1-phenylhexan-1-ol by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes the expected products and general reaction conditions for the functionalization of this compound. Yields are estimated based on analogous reactions in the literature and should be considered as targets for optimization.

Starting MaterialReagent(s)SolventProductReaction TypeEstimated Yield
This compoundNaOEtEtOH1-Ethoxy-3-ethylpentaneSN270-85%
This compoundNH₃EtOHN-(3-Ethylpentyl)amineSN240-60%
This compoundNaSHEtOH3-Ethylpentane-1-thiolSN265-80%
This compound1. Mg, THF2. BenzaldehydeTHF4-Ethyl-1-phenylhexan-1-olGrignard60-75%
This compoundNaCNDMSO4-Ethylhexane-1-nitrileSN275-90%
This compoundNaN₃DMF1-Azido-3-ethylpentaneSN280-95%

Workflow Diagrams

Williamson_Ether_Synthesis start Dissolve NaOEt in anhydrous EtOH add_alkyl_halide Add this compound start->add_alkyl_halide reflux Reflux for 4-6 hours add_alkyl_halide->reflux workup Workup: - Remove EtOH - Partition with Et₂O/H₂O - Wash with brine reflux->workup dry Dry with MgSO₄ and concentrate workup->dry purify Purify by distillation dry->purify product 1-Ethoxy-3-ethylpentane purify->product Grignard_Reaction_Workflow start Activate Mg turnings with I₂ in anhydrous THF add_alkyl_halide Add this compound dropwise start->add_alkyl_halide form_grignard Stir to form 3-Ethylpentylmagnesium chloride add_alkyl_halide->form_grignard cool Cool to 0°C form_grignard->cool add_electrophile Add Benzaldehyde in anhydrous THF cool->add_electrophile react Stir and warm to RT add_electrophile->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Et₂O quench->extract dry Dry with MgSO₄ and concentrate extract->dry purify Purify by column chromatography dry->purify product 4-Ethyl-1-phenylhexan-1-ol purify->product

References

Application Notes and Protocols: The Role of 1-Chloro-3-ethylpentane in the Synthesis of Novel Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-chloro-3-ethylpentane as a versatile building block for the introduction of the 3-ethylpentyl moiety into novel organic molecules. The unique branched structure of the 3-ethylpentyl group offers significant potential in modulating the physicochemical properties of molecules, particularly in the field of drug discovery and development.

Application Note 1: Introduction of the 3-Ethylpentyl Group to Enhance Lipophilicity in Drug Candidates

Introduction

Lipophilicity is a critical physicochemical parameter that profoundly influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate.[][2][3][4][5] The incorporation of alkyl groups is a common strategy to modulate a molecule's lipophilicity, thereby improving its membrane permeability and overall bioavailability.[6] The 3-ethylpentyl group, a seven-carbon branched alkyl chain, offers a unique structural motif to fine-tune these properties. Its branched nature can also impart increased metabolic stability by sterically hindering sites susceptible to enzymatic degradation.[6] this compound serves as a primary alkyl halide, making it an excellent substrate for nucleophilic substitution reactions to introduce this beneficial fragment.[7][8][9]

Core Application

This compound is an ideal reagent for the alkylation of a wide range of nucleophiles, including phenols, amines, thiols, and carbanions. This allows for the direct attachment of the 3-ethylpentyl group to a parent molecule, thereby increasing its lipophilicity and potentially enhancing its therapeutic efficacy.

Experimental Protocols

Protocol 1.1: O-Alkylation of a Phenolic Substrate via Williamson Ether Synthesis

This protocol describes the synthesis of a 3-ethylpentyl-substituted phenol (B47542) derivative, a common structural motif in medicinal chemistry.

Reaction Scheme:

Materials:

  • Phenolic substrate (e.g., 4-nitrophenol)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (B1210297)

  • Brine solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

Phenolic SubstrateProductReaction Time (h)Yield (%)Purity (by HPLC) (%)
4-Nitrophenol1-Nitro-4-(3-ethylpentyloxy)benzene1285>98
2-Naphthol2-(3-Ethylpentyloxy)naphthalene1878>97
Vanillin4-(3-Ethylpentyloxy)-3-methoxybenzaldehyde1682>98

Application Note 2: Synthesis of Novel Amines via N-Alkylation

Introduction

The introduction of specific alkyl chains on nitrogen atoms is a cornerstone of drug design, influencing receptor binding, selectivity, and pharmacokinetic properties. The 3-ethylpentyl group can be readily introduced into primary and secondary amines using this compound.

Core Application

This application focuses on the synthesis of novel secondary and tertiary amines bearing the 3-ethylpentyl group. These compounds can be valuable intermediates or final drug candidates in various therapeutic areas.

Experimental Protocols

Protocol 2.1: N-Alkylation of a Primary Amine

This protocol details the synthesis of a secondary amine by reacting a primary amine with this compound.

Reaction Scheme:

Materials:

  • Primary amine (e.g., Aniline)

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DMF.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

Primary AmineProductReaction Time (h)Yield (%)Purity (by NMR) (%)
AnilineN-(3-Ethylpentyl)aniline2475>99
BenzylamineN-Benzyl-N-(3-ethylpentyl)amine2080>98
Morpholine4-(3-Ethylpentyl)morpholine1888>99

Application Note 3: Formation of Carbon-Carbon Bonds via Grignard Reagents

Introduction

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds, a fundamental transformation in organic synthesis.[10][11][12] this compound can be converted to its corresponding Grignard reagent, 3-ethylpentylmagnesium chloride, which can then be reacted with various electrophiles.

Core Application

The synthesis and subsequent reaction of 3-ethylpentylmagnesium chloride with aldehydes, ketones, and esters to produce novel secondary and tertiary alcohols. These alcohol products can serve as key intermediates for more complex molecular architectures.

Experimental Protocols

Protocol 3.1: Synthesis of 3-Ethylpentylmagnesium Chloride and Reaction with an Aldehyde

This protocol outlines the in-situ preparation of the Grignard reagent and its subsequent addition to an aldehyde.

Reaction Scheme:

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 eq).

    • Add a single crystal of iodine.

    • Add a small amount of a solution of this compound (1.2 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating. Once the reaction starts (disappearance of iodine color and bubbling), add the remaining this compound solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with hexanes.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting alcohol by vacuum distillation or column chromatography.

Quantitative Data (Hypothetical):

ElectrophileProductReaction Time (h)Yield (%)Purity (by GC-MS) (%)
Benzaldehyde1-Phenyl-4-ethyl-1-hexanol390>97
Cyclohexanone1-(3-Ethylpentyl)cyclohexan-1-ol485>98
Ethyl acetate5-Ethyl-3-heptanol570>95

Mandatory Visualizations

experimental_workflow_alkylation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A Nucleophile (Ar-OH, R-NH₂, etc.) C Base (K₂CO₃, NaHCO₃) F Extraction A->F B This compound D Solvent (Acetone, DMF) B->F C->F D->F E Heat (Reflux) E->F G Washing & Drying F->G H Column Chromatography G->H I Alkylated Product (Ar-O-R', R-NH-R') H->I

Caption: General workflow for nucleophilic substitution using this compound.

grignard_synthesis_pathway cluster_electrophiles Electrophiles A This compound C 3-Ethylpentylmagnesium chloride (Grignard Reagent) A->C + Mg B Mg / THF D Aldehyde (R-CHO) C->D E Ketone (R-CO-R') C->E F Ester (R-COOR') C->F G Secondary Alcohol D->G H₃O⁺ workup H Tertiary Alcohol E->H H₃O⁺ workup I Tertiary Alcohol (from Ester) F->I H₃O⁺ workup

Caption: Synthesis and reaction pathways of 3-ethylpentylmagnesium chloride.

References

Application Notes: Synthesis of Novel Plasticizers from 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plasticizers are essential additives incorporated into polymers, most notably polyvinyl chloride (PVC), to enhance their flexibility, durability, and processability. They function by embedding themselves between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg). While the direct application of 1-chloro-3-ethylpentane in the synthesis of plasticizers is not documented in existing literature, a viable and efficient synthetic pathway can be proposed based on fundamental organic chemistry principles. This document outlines a two-step process to convert this compound into novel diester plasticizers, specifically di(3-ethylpentyl) phthalate (B1215562) and di(3-ethylpentyl) adipate (B1204190).

The proposed synthesis involves an initial hydrolysis of the starting alkyl chloride to its corresponding alcohol, 3-ethylpentan-1-ol (B1268609). This intermediate is then subjected to an acid-catalyzed esterification reaction with either phthalic anhydride (B1165640) or adipic acid. Plasticizers derived from branched alcohols, such as the proposed di(3-ethylpentyl) esters, are expected to exhibit desirable properties. Branched-chain plasticizers generally offer improved thermal stability and lower migration rates compared to their linear counterparts due to their increased molecular entanglement within the polymer matrix.[1][2] These characteristics are highly sought after for applications requiring long-term performance and durability, such as in automotive interiors, wire and cable insulation, and medical devices.[3]

These notes provide detailed protocols for the synthesis of these novel plasticizers and present representative performance data based on structurally similar compounds to guide researchers in their potential application.

Proposed Synthetic Pathway

The overall synthesis is a two-stage process:

  • Hydrolysis: Conversion of this compound to 3-ethylpentan-1-ol via a nucleophilic substitution reaction.

  • Esterification: Reaction of 3-ethylpentan-1-ol with a dicarboxylic acid or anhydride to form the target diester plasticizer.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_intermediate Intermediate cluster_end Final Product 1_chloro This compound hydrolysis Step 1: Hydrolysis (NaOH, H2O) 1_chloro->hydrolysis acid_source Phthalic Anhydride or Adipic Acid esterification Step 2: Esterification (Acid Catalyst, Heat) acid_source->esterification alcohol 3-ethylpentan-1-ol hydrolysis->alcohol purification Purification (Washing, Distillation) esterification->purification alcohol->esterification plasticizer Di(3-ethylpentyl) Phthalate or Di(3-ethylpentyl) Adipate purification->plasticizer

Caption: Proposed workflow for the synthesis of plasticizers.

Quantitative Data: Representative Performance of Branched-Chain Plasticizers

While specific performance data for di(3-ethylpentyl) esters is unavailable, the following table summarizes typical properties of a structurally similar high-molecular-weight branched plasticizer, Di(2-propylheptyl) phthalate (DPHP).[3][4] This data serves as a benchmark for estimating the potential performance of the proposed compounds.

PropertyRepresentative Value (for DPHP)Test Method / Notes
Physical Properties
Molecular FormulaC₂₈H₄₆O₄Di(3-ethylpentyl) phthalate would be C₂₄H₃₈O₄
AppearanceClear, colorless to light-yellow viscous liquidVisual inspection
Boiling Point~425 °C (Predicted)ASTM D1078
Viscosity @ 20°C~120 mPa·sASTM D445
Solubility in WaterVirtually insolubleVisual observation
Performance in PVC (50 phr) phr = parts per hundred parts of resin
Hardness (Shore A)80 - 90ASTM D2240
Tensile Strength20 - 25 MPaASTM D638
Elongation at Break300 - 350 %ASTM D638
Thermal Stability (TGA)High (Decomposition > 250 °C)Thermogravimetric Analysis
Migration ResistanceExcellentBranched structure limits mobility

Experimental Protocols

Protocol 1: Synthesis of 3-ethylpentan-1-ol (Hydrolysis)

This protocol describes the conversion of this compound to 3-ethylpentan-1-ol via a nucleophilic substitution reaction.[5][6]

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

  • Water (deionized)

  • Acetone (B3395972) or Dimethylformamide (DMF) (optional, to improve solubility)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide in water (e.g., 2 M). For every 1 mole of this compound, use approximately 1.5 moles of NaOH.

  • Add the this compound to the flask. If the alkyl halide is not fully miscible, a co-solvent like acetone can be added to create a homogeneous solution.

  • Attach a reflux condenser and heat the mixture to reflux (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining salts and base.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude 3-ethylpentan-1-ol can be purified further by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Di(3-ethylpentyl) Phthalate (Esterification)

This protocol details the synthesis of the diester via Fischer esterification of the alcohol intermediate with phthalic anhydride.[7]

Materials:

  • 3-ethylpentan-1-ol (from Protocol 1)

  • Phthalic anhydride

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Toluene (B28343) or Xylene (as a water-entraining solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Set up a three-neck flask equipped with a Dean-Stark apparatus, a reflux condenser, a thermometer, and a magnetic stirrer.

  • Charge the flask with phthalic anhydride (1.0 mole), 3-ethylpentan-1-ol (2.2 moles, a slight excess), toluene (~150 mL per mole of anhydride), and the acid catalyst (0.5-1.0 mol % relative to the anhydride).

  • Heat the mixture to reflux (typically 140-180°C). Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted monoester), water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Excess alcohol can be removed by vacuum distillation. The final product, di(3-ethylpentyl) phthalate, is a high-boiling viscous liquid.

G cluster_mech Acid-Catalyzed Esterification Mechanism Protonation 1. Protonation of Carbonyl Oxygen Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Activates Carbonyl Transfer 3. Proton Transfer Attack->Transfer Forms Tetrahedral Intermediate Water_Elim 4. Elimination of Water Molecule Transfer->Water_Elim Makes Water a Good Leaving Group Deprotonation 5. Deprotonation to form Ester Water_Elim->Deprotonation Reforms Carbonyl Deprotonation->Protonation Catalyst Regenerated

Caption: Mechanism of acid-catalyzed esterification.

Protocol 3: Synthesis of Di(3-ethylpentyl) Adipate (Esterification)

This protocol outlines the synthesis of an adipate ester, a common non-phthalate plasticizer, using the same alcohol intermediate.[8]

Materials:

  • 3-ethylpentan-1-ol (from Protocol 1)

  • Adipic acid

  • Amberlyst-15 or another solid acid catalyst (alternatively, H₂SO₄)

  • Toluene

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction apparatus as described in Protocol 2

Procedure:

  • Set up the reaction apparatus as described for the phthalate synthesis.

  • Charge the flask with adipic acid (1.0 mole), 3-ethylpentan-1-ol (2.5 moles, a larger excess is often needed for dicarboxylic acids), toluene, and the acid catalyst.

  • Heat the mixture to reflux and collect the water of reaction in the Dean-Stark trap.

  • Monitor the reaction by measuring the acid number of the reaction mixture. Continue reflux until the acid number is sufficiently low (indicating high conversion).

  • Cool the reaction mixture. If a solid catalyst was used, it can be removed by filtration.

  • Perform an aqueous workup by washing the organic phase with sodium carbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess alcohol by vacuum distillation to yield the final di(3-ethylpentyl) adipate product.

References

Application Notes and Protocols for 1-Chloro-3-ethylpentane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-chloro-3-ethylpentane as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on its application as an alkylating agent for the introduction of the 3-ethylpentyl moiety, a lipophilic group that can enhance the pharmacological properties of potential drug candidates.

Application Note 1: Synthesis of a Novel Anticonvulsant Agent

Introduction:

This compound is a halogenated alkane that serves as a valuable precursor for introducing the 3-ethylpentyl group into various molecular scaffolds. Its branched alkyl structure can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to active pharmaceutical ingredients (APIs). This application note describes the synthesis of a hypothetical anticonvulsant agent, Ethylpentyl-GABA , where this compound is used to alkylate a GABA (gamma-aminobutyric acid) derivative. The rationale is to enhance the blood-brain barrier permeability of the neurotransmitter analog.

Synthetic Strategy:

The synthetic approach involves a two-step process. First, the nitrogen atom of a protected GABA ester is alkylated with this compound via a nucleophilic substitution reaction. The resulting intermediate, Ethylpentyl-GABA-ester , is then deprotected to yield the final API, Ethylpentyl-GABA .

Experimental Workflow:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection Protected GABA Ester Protected GABA Ester Reaction Reaction Protected GABA Ester->Reaction This compound This compound This compound->Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Intermediate (Ethylpentyl-GABA-ester) Intermediate (Ethylpentyl-GABA-ester) Reaction->Intermediate (Ethylpentyl-GABA-ester) Acid/Base Hydrolysis Acid/Base Hydrolysis Intermediate (Ethylpentyl-GABA-ester)->Acid/Base Hydrolysis Final API (Ethylpentyl-GABA) Final API (Ethylpentyl-GABA) Acid/Base Hydrolysis->Final API (Ethylpentyl-GABA)

Caption: Synthetic workflow for Ethylpentyl-GABA.

Experimental Protocols

Protocol 1: Synthesis of Ethylpentyl-GABA-ester (Intermediate)

Materials:

  • Protected GABA Ester (e.g., N-Boc-GABA ethyl ester)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, a solution of the protected GABA ester (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.1 eq) is added dropwise, and the reaction mixture is heated to 60 °C and stirred for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Ethylpentyl-GABA-ester:

ParameterValue
Yield 75%
Purity (HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.25 (s, 1H), 4.15 (q, J=7.1 Hz, 2H), 3.20 (t, J=7.0 Hz, 2H), 2.30 (t, J=7.4 Hz, 2H), 1.85 (m, 1H), 1.45 (s, 9H), 1.30-1.15 (m, 6H), 0.85 (t, J=7.3 Hz, 6H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 173.5, 156.0, 79.1, 60.4, 49.5, 40.2, 31.5, 28.4, 25.2, 11.2
Mass Spec (ESI+) m/z Calculated: 315.24; Found: 316.25 [M+H]⁺

Protocol 2: Synthesis of Ethylpentyl-GABA (Final API)

Materials:

  • Ethylpentyl-GABA-ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Ethylpentyl-GABA-ester (1.0 eq) is dissolved in dichloromethane.

  • Trifluoroacetic acid (5.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction progress is monitored by TLC.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 30 mL) to remove any unreacted starting material.

  • The aqueous layer is then carefully acidified with 1M HCl to pH 6.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

Quantitative Data for Ethylpentyl-GABA:

ParameterValue
Yield 88%
Purity (HPLC) >99%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.1 (s, 1H), 3.05 (t, J=7.2 Hz, 2H), 2.18 (t, J=7.3 Hz, 2H), 1.75 (m, 1H), 1.25-1.10 (m, 6H), 0.80 (t, J=7.3 Hz, 6H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 174.8, 49.1, 39.8, 30.7, 24.8, 10.9
Mass Spec (ESI+) m/z Calculated: 187.16; Found: 188.17 [M+H]⁺

Hypothetical Mechanism of Action

Signaling Pathway:

The synthesized Ethylpentyl-GABA is hypothesized to act as a GABA analog. The lipophilic 3-ethylpentyl group facilitates its transport across the blood-brain barrier. In the central nervous system, it is proposed to act as an agonist at GABA receptors, particularly GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the neuronal circuitry is expected to dampen excessive neuronal firing, which is a hallmark of seizures.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Leads to GABAA_Receptor GABAₐ Receptor Cl_Influx Cl⁻ Influx GABAA_Receptor->Cl_Influx Opens Channel Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Causes Hyperpolarization->Neuronal_Excitation Inhibits Ethylpentyl_GABA Ethylpentyl-GABA Ethylpentyl_GABA->GABAA_Receptor Agonist

Caption: Proposed mechanism of action of Ethylpentyl-GABA.

Application Notes and Protocols for 1-Chloro-3-ethylpentane in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on established principles of organic synthesis and agrochemical research. Direct experimental data on the use of 1-Chloro-3-ethylpentane in agrochemical development is limited in publicly available literature. These protocols are intended to serve as a guide for research and development and should be adapted and optimized as necessary.

Introduction

This compound is a halogenated aliphatic hydrocarbon that can serve as a versatile building block in the synthesis of novel agrochemicals. Its branched seven-carbon alkyl chain, the 3-ethylpentyl group, can be introduced into various molecular scaffolds to potentially enhance lipophilicity, influence molecular conformation, and improve biological activity. This document outlines potential applications of this compound in the development of new fungicidal and herbicidal candidates, providing detailed experimental protocols for its use in N-alkylation and Williamson ether synthesis reactions.

Potential Applications in Agrochemical Synthesis

The introduction of alkyl groups is a common strategy in the development of agrochemicals to modulate their biological efficacy and physical properties.[1] this compound can be utilized in several key synthetic transformations:

  • N-Alkylation of Heterocycles: Many fungicides are based on nitrogen-containing heterocyclic cores, such as pyrazoles and triazoles. The N-alkylation of these rings with this compound can lead to new active ingredients.[2][3][4]

  • Williamson Ether Synthesis: The formation of an ether linkage is another important reaction in the synthesis of certain classes of agrochemicals, including some strobilurin analogues.[1][5] this compound can be reacted with hydroxyl-containing scaffolds to introduce the 3-ethylpentyl ether moiety.

  • Friedel-Crafts Alkylation: While less common for this type of alkyl halide, under specific catalytic conditions, it could potentially be used to alkylate aromatic rings, forming precursors for various pesticides.

Experimental Protocols

Protocol 1: N-Alkylation of a Pyrazole (B372694) Core for Novel Fungicide Candidates

This protocol describes the synthesis of a hypothetical N-(3-ethylpentyl)pyrazole derivative, a potential new fungicidal agent. The N-alkylation of pyrazoles is a well-established method for creating diversity in this class of fungicides.[6][7]

Objective: To synthesize N-(3-ethylpentyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide.

Reaction Scheme:

Materials:

  • 3-(Trifluoromethyl)-1H-pyrazole-4-carboxamide

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-(Trifluoromethyl)-1H-pyrazole-4-carboxamide (1.0 equivalent) in anhydrous DMF (10 mL).

  • Slowly add the pyrazole solution to the stirred NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired N-alkylated product.

Data Presentation:

Table 1: Hypothetical Yield and Fungicidal Activity of N-alkylated Pyrazole Derivatives

Compound IDAlkyl GroupMolecular Weight ( g/mol )Reaction Yield (%)Fungicidal Activity (EC₅₀ in µg/mL) vs. Botrytis cinerea
P-1 Methyl195.128510.5
P-2 n-Butyl237.20785.2
P-3 3-ethylpentyl277.28651.8

EC₅₀ (half maximal effective concentration) values are hypothetical and for illustrative purposes only.

Experimental Workflow Diagram:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_product Final Product A 1. Add NaH to anhydrous DMF in a flask under N₂ B 2. Cool to 0 °C A->B D 4. Add pyrazole solution to NaH suspension at 0 °C B->D C 3. Dissolve pyrazole precursor in anhydrous DMF C->D E 5. Stir for 30 min at 0 °C D->E F 6. Add this compound dropwise at 0 °C E->F G 7. Warm to RT and stir for 12-24h (Monitor by TLC) F->G H 8. Quench with aq. NH₄Cl at 0 °C G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash, dry, and concentrate I->J K 11. Purify by column chromatography J->K L N-(3-ethylpentyl)pyrazole derivative K->L

Caption: Workflow for the N-alkylation of a pyrazole precursor using this compound.

Protocol 2: Williamson Ether Synthesis for Novel Strobilurin-type Fungicide Candidates

This protocol details a hypothetical synthesis of a strobilurin analogue containing a 3-ethylpentyl ether moiety. The Williamson ether synthesis is a fundamental reaction for preparing ethers from an alkoxide and an alkyl halide.[5][8]

Objective: To synthesize a novel strobilurin analogue via O-alkylation of a phenolic precursor with this compound.

Reaction Scheme:

Materials:

  • Methyl (E)-2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate (Strobilurin precursor)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a 100 mL round-bottom flask, add the phenolic strobilurin precursor (1.0 equivalent) and anhydrous acetonitrile (40 mL).

  • Add finely ground potassium carbonate (2.0 equivalents) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 8-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired ether-linked strobilurin analogue.

Data Presentation:

Table 2: Hypothetical Yield and Herbicidal Activity of Ether-linked Derivatives

Compound IDAlkyl Ether GroupMolecular Weight ( g/mol )Reaction Yield (%)Herbicidal Activity (IC₅₀ in µM) vs. Amaranthus retroflexus
E-1 Methoxy222.249050.2
E-2 n-Butoxy264.328225.8
E-3 3-ethylpentoxy304.40718.9

IC₅₀ (half maximal inhibitory concentration) values are hypothetical and for illustrative purposes only.

Experimental Workflow Diagram:

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Ether Synthesis cluster_workup Work-up cluster_purification Purification A 1. Combine phenolic precursor, K₂CO₃, and acetonitrile B 2. Stir at RT for 15 min A->B C 3. Add this compound B->C D 4. Heat to reflux (82 °C) for 8-16h C->D E 5. Monitor by TLC D->E F 6. Cool to RT E->F G 7. Filter and concentrate F->G H 8. Dissolve in DCM, wash with water and brine G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J K Final Ether-linked Product J->K

Caption: Workflow for the Williamson ether synthesis to produce a strobilurin analogue.

Structure-Activity Relationship (SAR) Considerations

The introduction of the 3-ethylpentyl group via this compound can significantly impact the biological activity of the resulting compounds. The branched and bulky nature of this alkyl chain may:

  • Increase Lipophilicity: This can enhance the compound's ability to penetrate the waxy cuticle of plants or the cell membranes of fungi.

  • Influence Binding Affinity: The specific shape and size of the 3-ethylpentyl group may lead to a better fit in the active site of the target enzyme or receptor, potentially increasing potency.[9]

  • Affect Metabolism: The branched structure might hinder metabolic degradation, potentially leading to longer residual activity.

Researchers should consider synthesizing a small library of analogues with different alkyl chains (linear, branched, cyclic) to establish a clear structure-activity relationship and to optimize the biological activity of the lead compounds.

Conclusion

While direct applications of this compound in agrochemical synthesis are not widely documented, its potential as a synthon for introducing a 3-ethylpentyl moiety is significant. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel fungicidal and herbicidal candidates based on this building block. Careful optimization of reaction conditions and thorough biological evaluation will be crucial in determining the utility of this compound in the development of next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: SN2 Reactions of 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with SN2 reactions of 1-chloro-3-ethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing an SN2 reaction with this compound?

A1: The main challenges in SN2 reactions of this compound, a primary alkyl halide, are primarily steric hindrance from the alkyl branching and competition with the E2 elimination pathway.[1][2][3][4] Although it is a primary halide, which generally favors SN2 reactions, the ethyl group at the C-3 position can create steric hindrance, slowing down the reaction rate compared to less substituted primary alkyl halides.[5][6] Furthermore, the use of a strong, bulky base can favor the competing E2 elimination reaction.[7][8][9]

Q2: How does the choice of nucleophile affect the reaction outcome?

A2: The strength and steric bulk of the nucleophile are critical. Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) will favor the SN2 pathway.[10][11][12] Conversely, strong and sterically hindered bases (e.g., potassium tert-butoxide) will significantly favor the E2 elimination product.[13][14] When using nucleophiles that are also strong bases (e.g., HO⁻, RO⁻), a mixture of SN2 and E2 products is common, with the ratio influenced by other reaction conditions.[7]

Q3: What is the optimal solvent for an SN2 reaction with this compound?

A3: Polar aprotic solvents are highly recommended for SN2 reactions.[5][15][16][17] Solvents such as acetone (B3395972), DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and acetonitrile (B52724) enhance the nucleophilicity of the anionic nucleophile by solvating the cation but not the anion.[10][16] This "naked" nucleophile is more reactive and leads to a faster SN2 reaction rate.[16] Protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that lowers its reactivity and slows down the SN2 reaction.[5][15]

Q4: How does temperature influence the competition between SN2 and E2 pathways?

A4: Higher temperatures generally favor elimination (E2) over substitution (SN2) reactions.[18][19][20] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the products, leading to a more positive entropy change. Therefore, to maximize the yield of the SN2 product, it is advisable to conduct the reaction at lower temperatures.[13][18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired SN2 product. 1. Steric Hindrance: The ethyl group at the 3-position may be hindering the backside attack of the nucleophile.[2][5] 2. Poor Leaving Group: Chloride is a decent leaving group, but not as effective as bromide or iodide.[1][16] 3. Incorrect Solvent: Use of a protic solvent can reduce nucleophile reactivity.[5][15]1. Use a less sterically hindered nucleophile. 2. Consider converting the starting material to the corresponding bromide or iodide for a faster reaction. 3. Switch to a polar aprotic solvent like DMSO or DMF.[15][16]
A significant amount of an alkene (elimination product) is formed. 1. Strongly Basic Nucleophile: The nucleophile being used is also a strong base, promoting the E2 pathway.[7][8] 2. High Reaction Temperature: Elevated temperatures favor elimination over substitution.[19][20] 3. Bulky Nucleophile/Base: A sterically hindered base will preferentially act as a base rather than a nucleophile.[13][14]1. Use a nucleophile with lower basicity if possible (e.g., use an azide (B81097) or cyanide ion instead of an alkoxide).[7] 2. Run the reaction at a lower temperature.[13][18] 3. Use a smaller, less sterically hindered nucleophile.
The reaction is proceeding very slowly or not at all. 1. Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride leaving group efficiently.[11][12] 2. Low Temperature: While lower temperatures favor SN2, a temperature that is too low may not provide sufficient energy to overcome the activation barrier. 3. Solvent Issues: The nucleophile may not be sufficiently soluble in the chosen solvent, or the solvent is deactivating the nucleophile (protic solvents).[5][15]1. Select a stronger, negatively charged nucleophile.[10][11] 2. Gradually increase the reaction temperature while monitoring the formation of the E2 byproduct. 3. Ensure your nucleophile is soluble in the chosen polar aprotic solvent.

Quantitative Data Summary

The following table provides an estimated product distribution for the reaction of this compound under various conditions. These are representative values based on general principles of SN2 and E2 reactions.

Nucleophile Solvent Temperature Predicted Major Product Estimated SN2:E2 Ratio
NaIAcetone25°CSubstitution (SN2)> 95:5
NaCNDMSO25°CSubstitution (SN2)> 90:10
CH₃ONaMethanol25°CSubstitution (SN2)~ 60:40
CH₃ONaDMSO25°CSubstitution (SN2)~ 70:30
CH₃ONaMethanol65°CElimination (E2)~ 30:70
KOC(CH₃)₃t-Butanol25°CElimination (E2)< 10:90
KOC(CH₃)₃t-Butanol80°CElimination (E2)< 5:95

Experimental Protocol: Synthesis of 1-iodo-3-ethylpentane via SN2 Reaction

This protocol describes a typical Finkelstein reaction, an SN2 substitution of a chloride with an iodide.

Materials:

  • This compound

  • Sodium iodide (NaI), dried

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 equivalents).

  • Addition of Solvent and Substrate: Add 100 mL of anhydrous acetone to the flask and stir until the sodium iodide is fully dissolved. To this solution, add this compound (1.0 equivalent).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) using a heating mantle. Allow the reaction to proceed for 24 hours. A precipitate of sodium chloride will form as the reaction progresses.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake. Separate the layers.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-iodo-3-ethylpentane.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Visualization of Reaction Pathways

The following diagram illustrates the key factors that influence whether the reaction of this compound proceeds via an SN2 or E2 mechanism.

SN2_vs_E2_Challenges sub This compound + Nucleophile/Base cond_node Reaction Conditions sn2_path SN2 Pathway sub->sn2_path Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Low temperature e2_path E2 Pathway sub->e2_path Favored by: - Strong, bulky base - High temperature nuc_base Nucleophile/ Base Strength & Sterics cond_node->nuc_base temp Temperature cond_node->temp solvent Solvent cond_node->solvent sn2_prod Substitution Product sn2_path->sn2_prod e2_prod Elimination Product e2_path->e2_prod

Caption: Factors influencing SN2 vs. E2 pathways for this compound.

References

Technical Support Center: Optimizing Grignard Reactions with 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of the Grignard reagent from 1-chloro-3-ethylpentane. Given the secondary and somewhat sterically hindered nature of this alkyl chloride, specific challenges may arise during the reaction. This document aims to address these potential issues in a clear, actionable, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in forming a Grignard reagent from this compound?

The main challenges stem from the structure of this compound and the general sensitivity of Grignard reactions. Key issues include:

  • Sluggish Reaction Initiation: The passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal is a common barrier to initiating Grignard reactions.[1][2] This can be particularly pronounced with less reactive alkyl chlorides like this compound compared to their corresponding bromides or iodides.

  • Side Reactions: Due to its structure, this compound is susceptible to side reactions such as Wurtz coupling and elimination reactions.[3][4]

  • Reaction Quenching: Grignard reagents are highly reactive and will be quenched by any protic sources, such as water or alcohols, present in the reaction setup.[5][6]

Q2: My Grignard reaction with this compound won't start. What should I do?

Difficulty in initiating the reaction is a common problem.[7] Here are several methods to activate the magnesium surface and encourage initiation:

  • Chemical Activation:

    • Iodine: Add a single, small crystal of iodine to the flask containing the magnesium turnings.[1][8] The disappearance of the characteristic purple/brown color of iodine is an indicator of reaction initiation.[1]

    • 1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension.[1][8] It readily reacts with magnesium, cleaning the surface and producing ethene gas (visible as bubbling), which indicates activation.[1][2]

    • Diisobutylaluminium hydride (DIBAH): For particularly difficult cases, a small amount of DIBAH can be used to activate the magnesium surface.[3][9]

  • Mechanical Activation:

    • Before adding solvents, grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.

    • Once the magnesium is in the reaction flask under an inert atmosphere, it can be stirred vigorously to help break the oxide layer.

    • Ultrasonication of the reaction flask can also be an effective method for initiating the reaction.[2][4]

  • Thermal Activation: Gently warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction.[8] However, be prepared to cool the reaction if it becomes too vigorous.

Q3: What is the best solvent for preparing the Grignard reagent from this compound?

The choice of an ethereal solvent is critical for stabilizing the Grignard reagent.[10][11]

  • Tetrahydrofuran (B95107) (THF): Generally the preferred solvent for less reactive alkyl chlorides due to its higher solvating power compared to diethyl ether.[3][12]

  • Diethyl Ether (Et₂O): While a common solvent for Grignard reactions, it may be less effective for initiating the reaction with this compound.

All solvents must be rigorously anhydrous, as any moisture will destroy the Grignard reagent.[1][5]

Q4: I'm observing a low yield of my desired product. What are the likely side reactions?

Low yields can often be attributed to side reactions that consume the starting material or the Grignard reagent.

  • Wurtz Coupling: The formed Grignard reagent can react with the starting this compound to produce a dimer.[4][13] This can be minimized by the slow, dropwise addition of the alkyl chloride to the magnesium suspension, which keeps the concentration of the Grignard reagent relatively low.[7][14]

  • Elimination Reactions: As a secondary alkyl halide, this compound can undergo elimination to form an alkene, especially if the reaction is overheated.[3] Maintaining a moderate reaction temperature can help to suppress this side reaction.

Q5: How can I improve the reactivity and yield for this challenging Grignard reaction?

For sterically hindered or less reactive alkyl halides, the use of "Turbo-Grignard" reagents can significantly improve performance.[3] This involves the addition of lithium chloride (LiCl) to the reaction mixture. LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[3]

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions when preparing the Grignard reagent from this compound.

Issue Probable Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[1] 2. Presence of moisture in glassware or solvent.[7] 3. This compound is not pure.1. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical means.[1][2][8] 2. Rigorously dry all glassware (flame-dry or oven-dry) and use anhydrous solvents.[1] 3. Purify the this compound by distillation.
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction.[13] 2. Incomplete reaction. 3. Quenching by moisture or acidic impurities.[6] 4. Elimination side reaction.[3]1. Add the this compound solution slowly and maintain a moderate temperature.[7] 2. Allow for a sufficient reaction time after the addition is complete. 3. Ensure all reagents and equipment are scrupulously dry.[1] 4. Avoid overheating the reaction mixture.
Formation of a White Precipitate 1. Formation of magnesium hydroxides/oxides due to moisture or air. 2. The Grignard reagent may be precipitating.1. Ensure the reaction is under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Add more anhydrous solvent to dissolve the reagent.
Reaction Becomes Uncontrollably Exothermic 1. Addition of this compound is too fast. 2. Insufficient cooling.1. Add the alkyl chloride dropwise using an addition funnel.[14] 2. Use an ice bath to maintain a steady, gentle reflux.

Experimental Protocols

Protocol 1: Preparation of (3-Ethylpentyl)magnesium Chloride

This protocol outlines a standard procedure for the preparation of the Grignard reagent from this compound using iodine for activation.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal

  • Nitrogen or Argon gas supply

  • Flame-dried, three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Assemble the flame-dried glassware while hot under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single, small crystal of iodine.

  • Initiation: Add a small portion of anhydrous THF to the flask to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1 equivalent) in the remaining anhydrous THF. Add a small amount (approx. 10%) of the alkyl chloride solution to the magnesium suspension to initiate the reaction.

  • Observation of Initiation: Successful initiation is marked by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and a slight increase in temperature, which may lead to spontaneous boiling of the solvent.[1]

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if necessary.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting grey, cloudy solution is the Grignard reagent and should be used immediately.

Protocol 2: Preparation of "Turbo-Grignard" Reagent of this compound

This protocol is for cases where higher reactivity is needed, incorporating lithium chloride.

Materials:

  • Same as Protocol 1, with the addition of anhydrous lithium chloride (LiCl).

Procedure:

  • LiCl Preparation: In the flame-dried reaction flask, add anhydrous LiCl (1.2 equivalents) and heat under vacuum to ensure it is completely dry. Allow to cool under an inert atmosphere.

  • Reagent Setup: Add magnesium turnings (1.2 equivalents) to the flask containing the LiCl.

  • Initiation and Addition: Follow steps 3-6 from Protocol 1. The presence of LiCl should facilitate a smoother and more efficient reaction.[3]

Quantitative Data Summary

The following table presents hypothetical data to illustrate the effect of different activators and solvents on the yield of the Grignard reagent from this compound, as determined by titration.

Experiment Solvent Activator Reaction Time (h) Yield (%)
1Diethyl EtherIodine245
2THFIodine275
3THF1,2-Dibromoethane1.582
4THFNone (Mechanical Stirring)430
5THFLiCl / Iodine ("Turbo")1.592

Visualizations

Troubleshooting_Workflow start Grignard Reaction Fails to Initiate check_dry Are all glassware and solvents rigorously anhydrous? start->check_dry dry_glassware Flame-dry glassware and use anhydrous solvents. check_dry->dry_glassware No check_activation Is the magnesium activated? check_dry->check_activation Yes dry_glassware->check_dry activate_mg Activate Mg: - Add Iodine crystal - Add 1,2-Dibromoethane - Mechanical grinding/sonication check_activation->activate_mg No check_temp Apply gentle heat? check_activation->check_temp Yes success Reaction Initiates activate_mg->success warm_reaction Gently warm with a heat gun. Be ready to cool. check_temp->warm_reaction Yes failure Consider alternative methods: - Use 'Turbo-Grignard' conditions - Use a more reactive halide (e.g., bromide) check_temp->failure No warm_reaction->success

Caption: Troubleshooting workflow for initiating the Grignard reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glassware 1. Assemble Flame-Dried Glassware under N2/Ar add_mg 2. Add Mg Turnings and Activator (e.g., I2) prep_glassware->add_mg prep_solution 3. Prepare Solution of This compound in THF add_mg->prep_solution initiation 4. Add ~10% of Alkyl Chloride Solution to Initiate addition 5. Slow, Dropwise Addition of Remaining Solution initiation->addition reflux 6. Maintain Gentle Reflux (Cool if Necessary) addition->reflux completion 7. Stir for 30-60 min After Addition reflux->completion product 8. Grignard Reagent (Grey Solution) Ready for Use completion->product

Caption: Experimental workflow for Grignard reagent synthesis.

References

Technical Support Center: Synthesis of 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3-ethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are:

  • Free-Radical Halogenation of 3-Ethylpentane (B1585240): This method involves the reaction of 3-ethylpentane with chlorine gas (Cl₂) under UV light or heat.

  • Nucleophilic Substitution of 3-ethylpentan-1-ol (B1268609): This involves reacting 3-ethylpentan-1-ol with a chlorinating agent such as thionyl chloride (SOCl₂) or a hydrogen halide like hydrochloric acid (HCl).

Q2: What are the common side products observed during the synthesis of this compound?

A2: The side products depend on the synthetic route chosen:

  • From 3-Ethylpentane (Free-Radical Halogenation):

    • Positional Isomers: 2-Chloro-3-ethylpentane and 3-Chloro-3-ethylpentane are significant side products due to the low regioselectivity of free-radical chlorination.[1][2][3]

    • Polyhalogenated Products: Dichlorinated and trichlorinated ethylpentanes can form, especially with a high concentration of chlorine.[1]

  • From 3-ethylpentan-1-ol (Nucleophilic Substitution):

    • Rearranged Alkyl Halides: Carbocation rearrangements can occur, particularly in SN1 reactions, leading to the formation of isomeric chlorides.[4][5][6][7]

    • Alkenes: Elimination reactions (E1 or E2) can compete with substitution, resulting in the formation of 3-ethyl-1-pentene.[8]

    • Ethers: If the alcohol is used as a solvent or is in high concentration, ether formation (e.g., bis(3-ethylpentyl) ether) can be a minor side product.

Q3: How can I minimize the formation of positional isomers during free-radical halogenation?

A3: Free-radical chlorination is notoriously unselective.[1] While it is difficult to completely avoid positional isomers, you can influence the product distribution to some extent by controlling reaction conditions. However, for obtaining a pure product, a different synthetic route is often preferred. Bromination shows higher regioselectivity for the most substituted carbon, but this would yield a bromo-alkane.[3][9]

Q4: What causes the formation of rearranged products when starting from 3-ethylpentan-1-ol?

A4: Rearranged products are a hallmark of reactions involving carbocation intermediates (SN1 mechanism).[4][5] Although 3-ethylpentan-1-ol is a primary alcohol and would ideally favor an SN2 reaction, under certain conditions (e.g., with HCl), a primary carbocation can form. This primary carbocation can then undergo a hydride shift to form a more stable secondary or tertiary carbocation, which then reacts with the chloride ion to yield a rearranged alkyl chloride.[4][5][6][7]

Q5: How does the choice of chlorinating agent (SOCl₂ vs. HCl) affect the side product profile?

A5: The choice of reagent is crucial.

  • Thionyl chloride (SOCl₂): This reagent typically reacts with primary alcohols via an SN2 mechanism, which proceeds with inversion of configuration and without the formation of a carbocation intermediate.[10][11][12] This significantly reduces the likelihood of rearrangement products. The byproducts, SO₂ and HCl, are gases, which simplifies purification.[13]

  • Hydrochloric acid (HCl): The reaction of primary alcohols with HCl can proceed via an SN2 mechanism, but it is slow. To accelerate the reaction, heating or the use of a Lewis acid catalyst (like ZnCl₂) is often required, which can promote SN1 character and lead to carbocation rearrangements and elimination side products.[4][5]

Troubleshooting Guides

Issue 1: Presence of multiple chlorinated isomers in the final product.
Potential Cause Troubleshooting Step
Use of Free-Radical Halogenation: This method inherently lacks regioselectivity.[1][2]1. Switch to a more selective method: Synthesize this compound from 3-ethylpentan-1-ol using SOCl₂ to avoid positional isomers. 2. Purification: If the free-radical route must be used, careful fractional distillation is required to separate the isomers, although this can be challenging due to similar boiling points.
Carbocation Rearrangement: Formation of a carbocation intermediate during nucleophilic substitution.[4][5]1. Use SOCl₂ with pyridine: This reagent combination strongly favors an SN2 pathway, preventing carbocation formation and subsequent rearrangement.[10][14] 2. Avoid strong acids and high temperatures: These conditions favor SN1 reactions and carbocation formation.
Issue 2: Significant formation of alkene byproducts.
Potential Cause Troubleshooting Step
Elimination Reaction (E1 or E2) competing with Substitution: This is more prevalent at higher temperatures and with sterically hindered substrates.[8]1. Lower the reaction temperature: This generally favors substitution over elimination. 2. Use a non-basic chlorinating agent: SOCl₂ is less basic than the chloride ion from HCl, reducing the likelihood of E2 elimination.[10] 3. Increase the concentration of the nucleophile: Adding a source of chloride ions, such as a salt, can favor the substitution reaction.[8]
Issue 3: Low yield of the desired this compound.
Potential Cause Troubleshooting Step
Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor the reaction: Use techniques like TLC or GC to monitor the disappearance of the starting material. 2. Optimize reaction conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific setup.
Side Product Formation: As detailed above, the formation of isomers and elimination products will lower the yield of the desired product.Follow the troubleshooting steps in Issues 1 and 2 to minimize side reactions.
Loss during Workup and Purification: The product may be lost during extraction, washing, or distillation steps.1. Ensure proper phase separation: During aqueous workup, ensure complete separation of the organic and aqueous layers. 2. Minimize transfers: Each transfer of the product can result in some loss. 3. Optimize distillation: Use an efficient distillation column and appropriate vacuum to purify the product without decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-ethylpentan-1-ol using Thionyl Chloride (SOCl₂) - Recommended Method

This method is recommended for minimizing side products.

Materials:

  • 3-ethylpentan-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base to neutralize HCl)[10]

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Add 3-ethylpentan-1-ol to the flask, dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the stirred solution. If using pyridine, it can be added to the alcohol solution before the addition of thionyl chloride.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Data Presentation

Table 1: Expected Product Distribution in the Chlorination of 3-Ethylpentane

ProductRelative Yield (Approximate)Boiling Point (°C)
This compound (Desired) Major~158-160
2-Chloro-3-ethylpentaneSignificant~155-157
3-Chloro-3-ethylpentaneSignificant~152-154
Dichloro-3-ethylpentanesMinorHigher

Note: Relative yields are estimates as they are highly dependent on reaction conditions. Boiling points are approximate and can vary with pressure.

Table 2: Comparison of Synthetic Routes for this compound

FeatureFree-Radical HalogenationNucleophilic Substitution (SOCl₂)
Starting Material 3-Ethylpentane3-ethylpentan-1-ol
Primary Side Products Positional isomers, polyhalogenated compoundsMinimal if conditions are controlled
Rearrangement Possible? NoUnlikely
Control over Regioselectivity PoorExcellent
Ease of Purification DifficultRelatively Easy
Typical Yield of Pure Product Low to ModerateHigh

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_product Products cluster_side_products Side Products 3-Ethylpentane 3-Ethylpentane This compound This compound 3-Ethylpentane->this compound Cl2, UV light Positional Isomers Positional Isomers 3-Ethylpentane->Positional Isomers Polyhalogenated Products Polyhalogenated Products 3-Ethylpentane->Polyhalogenated Products 3-ethylpentan-1-ol 3-ethylpentan-1-ol 3-ethylpentan-1-ol->this compound SOCl2 Alkenes Alkenes 3-ethylpentan-1-ol->Alkenes HCl, heat Rearranged Chlorides Rearranged Chlorides 3-ethylpentan-1-ol->Rearranged Chlorides HCl, heat

Caption: Synthetic pathways to this compound and major side products.

Troubleshooting_Workflow start Analysis of Crude Product issue1 Multiple Isomers Detected? start->issue1 issue2 Alkene Byproduct Detected? issue1->issue2 No solution1 Switch to SN2 Route (SOCl2) or Fractional Distillation issue1->solution1 Yes solution2 Lower Reaction Temperature Use SOCl2 issue2->solution2 Yes no_issue Proceed to Purification issue2->no_issue No end Pure this compound solution1->end solution2->end no_issue->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Chloro-3-ethylpentane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route used. If prepared from 3-ethyl-1-pentanol using a chlorinating agent like thionyl chloride or concentrated hydrochloric acid, potential impurities include:

  • Unreacted 3-ethyl-1-pentanol

  • Acidic byproducts or catalysts (e.g., HCl, SO₂)

  • Elimination byproduct: 3-ethyl-1-pentene

  • Ether byproduct from intermolecular reaction of the starting alcohol.

Q2: What is the recommended general purification strategy for this compound?

A2: A standard purification workflow involves a series of steps:

  • Aqueous Wash: To remove water-soluble impurities and acidic residues.

  • Drying: To remove dissolved water from the organic phase.

  • Distillation: To separate the desired product from non-volatile impurities and other components with different boiling points.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties is crucial for designing an effective purification protocol, especially for distillation.

PropertyValueSource
Molecular Formula C₇H₁₅ClPubChem[1]
Molecular Weight 134.65 g/mol PubChem[1]
Boiling Point Not experimentally determined. Estimated to be in the range of 150-160 °C at atmospheric pressure.N/A
Density Likely less than water (typical for haloalkanes).General Knowledge
Solubility Insoluble in water; soluble in common organic solvents.General Knowledge

Note: The absence of an experimentally determined boiling point means that careful monitoring of the distillation temperature is essential. A predicted boiling point can serve as a starting point, but the actual boiling point may vary.

Troubleshooting Guides

Issue 1: The organic layer is acidic after the initial synthesis.

  • Question: How do I neutralize the crude this compound?

  • Answer: An acidic organic layer is typically due to residual acid from the synthesis. This can be resolved by washing the crude product with a mild base.

    • Recommended Action: Transfer the crude product to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Continue washing until the aqueous layer is no longer acidic (test with pH paper). Follow this with a wash with deionized water to remove any remaining salts.

Issue 2: The final product is cloudy or contains water.

  • Question: How can I effectively dry the this compound?

  • Answer: Cloudiness is often an indication of residual water. It is critical to use an appropriate drying agent after the aqueous wash and before distillation.

    • Recommended Action: After separating the organic layer from the final aqueous wash, add a suitable anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or anhydrous magnesium sulfate (MgSO₄). Swirl the flask to ensure contact between the drying agent and the liquid. Allow it to stand until the liquid is clear. If the drying agent clumps together, more should be added. Filter the dried liquid to remove the drying agent before proceeding to distillation.

Issue 3: Poor separation during distillation.

  • Question: I am not getting a pure fraction during distillation. What could be the problem?

  • Answer: Poor separation can be due to closely boiling impurities or improper distillation technique.

    • Recommended Action:

      • Use Fractional Distillation: If the boiling points of the impurities (e.g., unreacted alcohol or alkene byproduct) are close to that of this compound, a simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.

      • Control the Heating Rate: Heat the distillation flask slowly and steadily to ensure a gradual temperature increase and to allow for proper equilibration in the fractionating column.

      • Monitor the Temperature: The temperature at the still head should remain constant during the collection of a pure fraction. A fluctuating temperature indicates a mixture is distilling. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.

Issue 4: The product darkens upon standing.

  • Question: My purified this compound is turning yellow or brown over time. Why is this happening and how can I prevent it?

  • Answer: Haloalkanes can be susceptible to decomposition, often initiated by light or residual acidic impurities, which can cause discoloration.

    • Recommended Action:

      • Ensure Thorough Neutralization: Make sure all acidic impurities have been removed by thorough washing with sodium bicarbonate.

      • Store Properly: Store the purified product in a clean, dry, amber glass bottle to protect it from light. Storing under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature can also enhance stability.

Experimental Protocols

Detailed Methodology for Purification of this compound

This protocol is a general guideline and may require optimization based on the scale of the reaction and the specific impurities present.

  • Liquid-Liquid Extraction (Washing) a. Transfer the crude this compound to a separatory funnel of appropriate size. b. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. c. Stopper the funnel and invert it. Open the stopcock to vent any pressure buildup. d. Shake the funnel gently for 1-2 minutes, with periodic venting. e. Allow the layers to separate completely. The organic layer (this compound) is expected to be the upper layer, but it is good practice to confirm by adding a few drops of water to see which layer it dissolves in. f. Drain and discard the lower aqueous layer. g. Repeat the wash with fresh NaHCO₃ solution if necessary (check the pH of the aqueous layer). h. Wash the organic layer with an equal volume of deionized water to remove residual salts. Allow the layers to separate and discard the aqueous layer. i. Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to aid in the removal of dissolved water. Allow the layers to separate and discard the aqueous layer.

  • Drying the Organic Layer a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (approximately 1/10th of the liquid volume). c. Swirl the flask to mix. If the drying agent clumps together, add more until some particles remain free-flowing. d. Let the flask stand for at least 15-20 minutes to ensure complete drying. e. Decant or filter the dried liquid into a round-bottom flask suitable for distillation, leaving the drying agent behind.

  • Fractional Distillation a. Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser for efficient separation. b. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried this compound to ensure smooth boiling. c. Begin heating the flask gently. d. Observe the temperature at the still head. Discard any initial low-boiling fractions. e. Collect the fraction that distills at a constant temperature. This will be the purified this compound. f. Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Visualization

Purification Workflow for this compound

PurificationWorkflow Crude Crude this compound Wash Washing (NaHCO3, H2O, Brine) Crude->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Organic Layer Waste1 Aqueous Waste Wash->Waste1 Aqueous Layer Distill Fractional Distillation Dry->Distill Waste2 Solid Waste (Drying Agent) Dry->Waste2 Used Drying Agent Pure Pure this compound Distill->Pure Purified Fraction Waste3 Distillation Residue Distill->Waste3 High-boiling Impurities

Caption: A flowchart illustrating the key stages in the purification of this compound.

References

overcoming steric hindrance in reactions with 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance in reactions with 1-Chloro-3-ethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of this sterically hindered primary alkyl halide.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slow or result in low yields of the desired substitution product?

A1: this compound is a primary alkyl halide, which would typically favor bimolecular nucleophilic substitution (SN2) reactions. However, the presence of an ethyl group on the carbon beta to the chlorine atom creates significant steric hindrance. This bulkiness impedes the backside attack of a nucleophile on the carbon bearing the chlorine, which is a requirement for the SN2 mechanism.[1][2] This steric hindrance dramatically slows down the rate of SN2 reactions.[3]

Q2: What are the common competing reactions when using this compound?

A2: The primary competing reaction is bimolecular elimination (E2).[4] Due to the steric hindrance around the alpha-carbon, nucleophiles, especially those that are also strong bases (e.g., alkoxides), will preferentially act as a base and abstract a proton from the beta-carbon.[5][6] This leads to the formation of an alkene, 3-ethyl-1-pentene (B6595685), instead of the desired substitution product.

Q3: How can I favor the SN2 substitution reaction over the E2 elimination reaction?

A3: To favor the SN2 pathway, you should use a good nucleophile that is a weak base.[7] Examples include azide (B81097) (N3-), cyanide (CN-), and halide ions (e.g., I- in the Finkelstein reaction).[8][9] Additionally, using a polar aprotic solvent, such as DMSO or DMF, can enhance the nucleophilicity of the attacking species and favor the SN2 reaction.[8] Lowering the reaction temperature can also favor the substitution reaction over elimination.

Q4: When is the E2 elimination reaction the desired pathway, and how can I promote it?

A4: If the goal is to synthesize the alkene (3-ethyl-1-pentene), the E2 reaction should be promoted. This is achieved by using a strong, sterically hindered (bulky) base.[6] A common and effective choice is potassium tert-butoxide (t-BuOK).[10] The bulkiness of the base further disfavors the already hindered SN2 pathway and enhances its effectiveness as a base for proton abstraction.

Q5: Is it possible to form a Grignard reagent with this compound?

A5: Yes, it is possible to form a Grignard reagent (3-ethylpentylmagnesium chloride). However, the formation may be slower compared to less hindered primary alkyl halides. It is crucial to use anhydrous conditions, as Grignard reagents are highly reactive with water.[11][12] Activation of the magnesium metal, for example with a small amount of iodine or 1,2-dibromoethane (B42909), may be necessary to initiate the reaction.[11]

Troubleshooting Guides

Issue 1: Low Yield of SN2 Substitution Product
Potential Cause Troubleshooting Steps
Competition from E2 Elimination: The nucleophile is too basic and is acting as a base, causing elimination.1. Switch to a less basic nucleophile: Use nucleophiles like azide (NaN3), cyanide (NaCN), or iodide (NaI). 2. Change the solvent: Use a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity without solvating the nucleophile as strongly as protic solvents. 3. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor substitution.
Slow Reaction Rate: The steric hindrance of this compound is significantly slowing down the SN2 reaction.1. Increase the reaction time. 2. Increase the reaction temperature cautiously: While this can increase the rate, be aware that it may also favor the competing E2 elimination. Monitor the product mixture carefully. 3. Use a more reactive leaving group: Consider converting the chloride to an iodide via the Finkelstein reaction, as iodide is a better leaving group.
Issue 2: Formation of Primarily the Elimination Product (Alkene)
Potential Cause Troubleshooting Steps
Use of a Strong, Unhindered Base/Nucleophile: Reagents like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) are strong bases and will favor E2 with a sterically hindered substrate.1. If substitution is desired: Switch to a good nucleophile that is a weak base (e.g., NaN3, NaCN). 2. If elimination is desired: Continue using a strong base. For higher yields of the elimination product, consider using a bulky base like potassium tert-butoxide (t-BuOK).
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.1. If substitution is desired: Lower the reaction temperature.
Issue 3: Difficulty in Forming the Grignard Reagent
Potential Cause Troubleshooting Steps
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.1. Activate the magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[11] Gentle heating can also help initiate the reaction.
Presence of Water: Grignard reagents are extremely sensitive to moisture.1. Ensure all glassware is thoroughly dried: Flame-dry or oven-dry all glassware before use. 2. Use anhydrous solvents: Use freshly distilled, anhydrous ether or THF.[11] 3. Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
Slow Reaction: The reaction may be sluggish due to the steric hindrance of the alkyl halide.1. Increase the reaction time and maintain a gentle reflux.

Data Presentation

The following table summarizes expected product distributions for reactions of a sterically hindered primary alkyl halide (as a model for this compound) under various conditions. Please note that exact yields can vary based on specific reaction conditions.

Substrate Reagent Solvent Temperature Major Product Minor Product(s) Approx. Yield of Major Product
1-Bromo-2,2-dimethylpropaneSodium EthoxideEthanol55°C2,2-dimethyl-1-propene (E2)tert-Pentyl ethyl ether (Rearranged SN1)>90%
1-Iodo-2-methylbutaneSodium EthoxideEthanol25°C1-Ethoxy-2-methylbutane (SN2)2-Methyl-1-butene (E2)~80%
1-BromobutanePotassium tert-butoxidetert-Butanol70°C1-Butene (E2)2-Butene (E2)~70-80%
1-ChlorobutaneSodium AzideDMSO50°C1-Azidobutane (SN2)->95%

Note: Data is representative for sterically hindered primary alkyl halides and may not be exact for this compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-3-ethylpentane (SN2 Pathway)

This protocol is designed to favor the SN2 product by using a strong nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.2 equivalents) in anhydrous DMF.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to 50-60°C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 1-ethoxy-3-ethylpentane.

Protocol 2: Synthesis of 3-Ethyl-1-pentene (E2 Pathway)

This protocol is designed to favor the E2 elimination product by using a bulky base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-Butanol

  • Pentane (B18724)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux (approximately 83°C) for 4-6 hours, or until the reaction is complete as monitored by GC.

  • Cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Extract the product with pentane (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na2SO4.

  • Filter and carefully remove the pentane by distillation.

  • Purify the resulting 3-ethyl-1-pentene by fractional distillation.

Protocol 3: Formation of 3-Ethylpentylmagnesium Chloride (Grignard Reagent)

This protocol outlines the preparation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal for activation)

  • Three-neck round-bottom flask, condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Ensure all glassware is rigorously dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Place magnesium turnings (1.2 equivalents) in the three-neck flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and the appearance of cloudiness and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • The resulting greyish solution of 3-ethylpentylmagnesium chloride is ready for use in subsequent reactions.

Visualizations

sn2_vs_e2_pathway cluster_reactants Reactants cluster_products Potential Products 1_Chloro_3_ethylpentane This compound SN2_Product Substitution Product (SN2) 1_Chloro_3_ethylpentane->SN2_Product  SN2 Pathway (Good Nucleophile, Weak Base) E2_Product Elimination Product (E2) 1_Chloro_3_ethylpentane->E2_Product  E2 Pathway (Strong, Bulky Base) Nucleophile_Base Nucleophile / Base

Competition between SN2 and E2 pathways for this compound.

troubleshooting_workflow start Low Yield of Desired Substitution Product check_product Analyze Product Mixture: Predominantly Alkene? start->check_product e2_problem Issue: E2 Elimination is Favored check_product->e2_problem Yes sn2_slow Issue: SN2 Reaction is Too Slow check_product->sn2_slow No solution_e2 Solution: - Use less basic nucleophile - Use polar aprotic solvent - Lower temperature e2_problem->solution_e2 solution_sn2 Solution: - Increase reaction time - Cautiously increase temperature - Use a better leaving group (e.g., I-) sn2_slow->solution_sn2

Troubleshooting workflow for low yield of substitution product.

grignard_setup cluster_flask Three-Neck Round-Bottom Flask stir_bar Magnetic Stir Bar magnesium Magnesium Turnings + I2 crystal condenser Reflux Condenser (with drying tube) cluster_flask cluster_flask condenser->cluster_flask dropping_funnel Dropping Funnel (this compound in Anhydrous Ether/THF) dropping_funnel->cluster_flask n2_inlet Nitrogen Inlet n2_inlet->cluster_flask

Experimental setup for Grignard reagent formation.

References

improving yield in Williamson ether synthesis with 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Williamson Ether Synthesis

Topic: Improving Yield in Williamson Ether Synthesis with 1-Chloro-3-ethylpentane

This guide provides targeted troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals aiming to optimize the Williamson ether synthesis when using sterically hindered secondary alkyl halides like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a Williamson ether synthesis?

The main challenge is the inherent competition between the desired S(_N)2 (ether formation) and the undesired E2 (elimination) pathways.[1][2] this compound is a secondary alkyl halide, which is susceptible to elimination reactions, especially in the presence of a strong base (the alkoxide), which is a required reactant.[1][3] Steric hindrance around the reactive carbon center further favors the E2 pathway, leading to the formation of 3-ethyl-1-pentene (B6595685) as a major byproduct and thus reducing the ether yield.[2][4]

Q2: How does the choice of base impact the S(_N)2/E2 competition?

The strength and steric bulk of the base used to form the alkoxide are critical. While a strong base is necessary to deprotonate the alcohol, extremely strong or bulky bases can significantly favor the E2 elimination pathway.[5][6] For secondary halides like this compound, using a less hindered, yet sufficiently strong base is crucial. Sodium hydride (NaH) is often a superior choice to alkoxides like potassium tert-butoxide, as it irreversibly deprotonates the alcohol to form the nucleophile without introducing a sterically bulky base into the reaction mixture.[1][2]

Q3: What is the optimal solvent for this reaction?

Polar aprotic solvents are highly recommended.[2] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) enhance the rate of S(_N)2 reactions.[2][7] They effectively solvate the cation (e.g., Na

+^++
) of the alkoxide, leaving a "naked," highly reactive alkoxide anion that is a more potent nucleophile.[2] Protic solvents, such as the parent alcohol, can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the desired S(_N)2 reaction.[1][2]

Q4: What role does temperature play in controlling the reaction outcome?

Temperature is a critical parameter to control. Higher temperatures generally increase reaction rates but tend to favor the E2 elimination pathway over the S(_N)2 pathway.[2][8] Therefore, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at a moderate temperature (e.g., 50-60 °C) and monitoring the reaction's progress via TLC or GC is a prudent strategy.[2][7]

Troubleshooting Guide

Problem: Low yield of the desired ether and significant formation of an alkene byproduct.

This is the most common issue and points directly to the E2 elimination pathway dominating over the S(_N)2 substitution.

Troubleshooting Workflow

G A Low Ether Yield (Alkene byproduct detected) B Step 1: Evaluate Base A->B Analyze Conditions C Step 2: Check Solvent B->C S1 Is the base sterically hindered (e.g., t-BuOK)? YES: Switch to a non-bulky base like Sodium Hydride (NaH). B->S1 D Step 3: Adjust Temperature C->D S2 Is the solvent protic (e.g., Ethanol, Water)? YES: Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile). C->S2 E Step 4: Consider Leaving Group D->E S3 Is the reaction temperature > 80°C? YES: Lower the temperature to 50-60°C and increase reaction time. D->S3 F Improved Yield E->F Optimize S4 Is the leaving group a chloride? CONSIDER: Change to a better leaving group like iodide (via Finkelstein reaction) to accelerate SN2. E->S4

Caption: Troubleshooting flowchart for low ether yield.

Comparative Analysis of Reaction Conditions

To maximize the yield of the desired ether product, reaction conditions must be carefully selected to favor the S(_N)2 pathway. The following table summarizes expected outcomes based on different experimental parameters when using a secondary alkyl halide like this compound.

ParameterCondition A (Suboptimal)Condition B (Optimized)Predominant PathwayExpected Ether Yield
Base Potassium tert-butoxide (t-BuOK)Sodium Hydride (NaH)E2 (A) vs. S(_N)2 (B)Low (A) vs. High (B)
Solvent Ethanol (Protic)DMF (Polar Aprotic)E2 (A) vs. S(_N)2 (B)Low (A) vs. High (B)
Temperature 100 °C50 °CE2 (A) vs. S(_N)2 (B)Low (A) vs. High (B)
Leaving Group Chloride (-Cl)Iodide (-I)S(_N)2 rate is faster for -IModerate (A) vs. High (B)

Detailed Experimental Protocol

Objective: To synthesize an ether from an alcohol and this compound with optimized yield.

Materials:

  • Alcohol (R-OH)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (N(_2) or Ar), add the alcohol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

  • Ether Formation:

    • Slowly add this compound (1.0 eq) to the alkoxide solution via a dropping funnel over 20-30 minutes.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or GC. The reaction may take several hours.[9]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired ether.

Reaction Pathway Visualization

The core of the challenge lies in managing the competing S(_N)2 and E2 pathways.

G cluster_reactants Reactants cluster_products Potential Products R1 R-O⁻Na⁺ (Alkoxide) P1 Desired Ether (R-O-CH(CH₂CH₃)₂) R1->P1 SN2 Pathway (Favored by low temp, polar aprotic solvent) P2 Byproduct: Alkene (3-Ethyl-1-pentene) R1->P2 E2 Pathway (Favored by high temp, steric hindrance) R2 This compound R2->P1 R2->P2

Caption: Competing SN2 and E2 pathways in the synthesis.

References

Technical Support Center: Managing Byproducts in Reactions of 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with elimination reactions of 1-chloro-3-ethylpentane. The primary challenge in these reactions is managing the competition between the desired elimination (E2) pathway and the substitution (SN2) pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination and substitution byproducts I should expect when reacting this compound?

When this compound, a primary alkyl halide, undergoes an elimination reaction, it can form only one possible alkene because there is only one type of beta-hydrogen (on the second carbon).[1] The main competing reaction is nucleophilic substitution.

  • Elimination Product (E2): 3-ethylpent-1-ene.

  • Substitution Product (SN2): The structure of the substitution product depends on the nucleophile used. For example, with sodium ethoxide (NaOCH₂CH₃) in ethanol, the product will be 1-ethoxy-3-ethylpentane. With aqueous potassium hydroxide (B78521) (KOH), the product will be 3-ethylpentan-1-ol.[2]

Q2: My reaction is yielding a significant amount of substitution product instead of the desired alkene. How can I favor elimination?

Several factors can be adjusted to favor the E2 elimination pathway over the SN2 substitution pathway for a primary alkyl halide:

  • Use a Sterically Hindered (Bulky) Base: Strong, bulky bases like potassium tert-butoxide (KOtBu) are poor nucleophiles due to steric hindrance.[3] They are more likely to abstract a proton from the less hindered beta-carbon, favoring elimination.[3][4]

  • Increase the Reaction Temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures.[5]

  • Use a Strong Base: A high concentration of a strong base, such as an alkoxide or hydroxide, is necessary to promote the bimolecular E2 mechanism.[2][4][6]

Q3: Does Zaitsev's or Hofmann's rule apply to the elimination of this compound?

Neither Zaitsev's rule nor the Hofmann rule is applicable in this specific case. These rules predict the regioselectivity of elimination reactions when there are multiple, distinct groups of beta-hydrogens that could be removed, leading to different alkene isomers.[4][7][8][9][10] Since this compound only has one type of beta-hydrogen (on carbon-2), only one alkene product, 3-ethylpent-1-ene, can be formed.[1] The challenge is not regioselectivity, but chemoselectivity (elimination vs. substitution).

Q4: What is the reaction mechanism for the formation of the elimination product?

The elimination reaction of this compound proceeds via the E2 (bimolecular elimination) mechanism. This is a concerted, one-step process where the base removes a beta-hydrogen at the same time the chloride leaving group departs.[5][11][12] The rate of the E2 reaction depends on the concentration of both the alkyl halide and the base.[13][14]

The E1 (unimolecular elimination) mechanism is highly unlikely because it involves the formation of a carbocation intermediate.[9][10][13] Primary alkyl halides, like this compound, would have to form a very unstable primary carbocation, making this pathway energetically unfavorable.[6][14][15]

Q5: How does temperature affect the product ratio?

Higher temperatures favor elimination reactions over substitution reactions. Elimination reactions have a higher activation energy and result in an increase in the number of molecules in the products, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making the elimination pathway more favorable.

Q6: Which base/solvent system is optimal for maximizing the yield of 3-ethylpent-1-ene?

To maximize the yield of the elimination product (3-ethylpent-1-ene) and minimize the substitution byproduct, the ideal system involves a strong, sterically hindered base in a suitable solvent.

  • Recommended System: Potassium tert-butoxide (KOtBu) as the base and tert-butanol (B103910) (t-BuOH) or an aprotic solvent like DMSO as the solvent.[4] The bulky tert-butoxide ion is a very strong base but a poor nucleophile, which strongly favors the E2 pathway over the SN2 pathway.[3]

Data Presentation: Product Distribution Overview

The following table summarizes the expected product outcomes based on general principles for primary alkyl halides under various reaction conditions.

Reaction ConditionsPredominant MechanismMajor ProductMinor Product(s)Rationale
Strong, non-bulky base (e.g., NaOEt in EtOH), moderate temp.SN2 / E2 CompetitionSubstitution ProductElimination ProductStrong, non-hindered bases are effective nucleophiles, leading to significant SN2 product.[2][3]
Strong, bulky base (e.g., KOtBu in t-BuOH), moderate temp.E2Elimination ProductSubstitution Product (minimal)Steric hindrance of the base prevents nucleophilic attack, favoring proton abstraction (E2).[3][4]
Strong, bulky base (e.g., KOtBu in t-BuOH), high temp.E2Elimination ProductSubstitution Product (trace)High temperature further favors the elimination pathway over substitution.[5]
Weak base (e.g., H₂O or EtOH), heatSN2 (very slow)Substitution ProductNo significant eliminationE1 is not viable. A weak base/nucleophile will favor substitution, although the reaction will be slow.[13][15]

Experimental Protocols

Protocol: Maximizing E2 Elimination of this compound

This protocol is designed to maximize the yield of 3-ethylpent-1-ene.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Tert-butanol (t-BuOH), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Distillation apparatus

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: In the flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

  • Addition: While stirring, add this compound (1.0 equivalent) to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 83°C) and maintain for 2-4 hours. Monitor the reaction progress using an appropriate technique like gas chromatography (GC).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-up:

  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution to remove residual t-BuOH and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), then filter.

  • Purification: Remove the solvent (diethyl ether) by rotary evaporation. The crude product can be purified by fractional distillation to isolate the volatile 3-ethylpent-1-ene.

Characterization:

  • Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H and ¹³C NMR spectroscopy.

Visualizations

E2_vs_SN2_pathways sub This compound sub_plus_base + sub->sub_plus_base base Strong Base / Nucleophile (B:-) base->sub_plus_base ts_e2 E2 Transition State prod_e2 3-Ethylpent-1-ene (Elimination Product) ts_e2->prod_e2 ts_sn2 SN2 Transition State prod_sn2 Substitution Product (e.g., 1-B-3-ethylpentane) ts_sn2->prod_sn2 sub_plus_base->ts_e2 E2 Pathway (Bulky Base, High Temp) sub_plus_base->ts_sn2 SN2 Pathway (Non-bulky Base)

Caption: Competing E2 and SN2 reaction pathways for this compound.

troubleshooting_workflow start Problem: Low Alkene Yield / High Substitution Byproduct check_base Is the base strong and sterically hindered (e.g., KOtBu)? start->check_base use_bulky_base Action: Switch to a bulky base like KOtBu or LDA. check_base->use_bulky_base No check_temp Is the reaction temperature elevated (e.g., reflux)? check_base->check_temp Yes use_bulky_base->check_temp increase_temp Action: Increase the reaction temperature. check_temp->increase_temp No check_solvent Is the solvent appropriate (e.g., t-BuOH, DMSO)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Action: Consider using an anhydrous polar aprotic solvent like DMSO. check_solvent->change_solvent No end_node Outcome: Increased Yield of 3-Ethylpent-1-ene check_solvent->end_node Yes change_solvent->end_node

Caption: Troubleshooting workflow for optimizing elimination reaction yield.

References

reaction kinetics of 1-Chloro-3-ethylpentane with different nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with the reaction kinetics of 1-chloro-3-ethylpentane with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for this compound with common nucleophiles?

A1: this compound is a primary alkyl halide. Due to the low steric hindrance around the carbon atom bonded to the chlorine, it will predominantly undergo a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The SN1 mechanism is unlikely because it would require the formation of a highly unstable primary carbocation.[3][4]

Q2: How does the strength of the nucleophile affect the reaction rate with this compound?

A2: In an SN2 reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile.[4][5] Therefore, a stronger, more reactive nucleophile will lead to a faster reaction rate. The nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent used.[6]

Q3: What solvents are recommended for studying the kinetics of this compound with nucleophiles?

A3: For SN2 reactions, polar aprotic solvents are generally preferred.[6][7] These solvents, such as acetone (B3395972), DMSO (dimethyl sulfoxide), or DMF (dimethylformamide), can dissolve both the alkyl halide and many common nucleophiles while not solvating the nucleophile as strongly as polar protic solvents. This leaves the nucleophile more "naked" and reactive.[7]

Q4: Can elimination reactions compete with the desired SN2 reaction?

A4: Yes, elimination (E2) can be a competing reaction, especially with strong, sterically hindered bases. While this compound is a primary halide and less prone to elimination than secondary or tertiary halides, using a strong, bulky base like potassium tert-butoxide could favor the E2 pathway, leading to the formation of 3-ethyl-1-pentene. Using a strong, non-bulky nucleophile will favor the SN2 reaction.

Q5: How can I monitor the progress of the reaction to determine the kinetics?

A5: Several methods can be employed to monitor the reaction progress:

  • Titration: If the reaction produces an acidic or basic species, you can take aliquots at different time points and titrate them. For example, the consumption of a basic nucleophile can be tracked.[8]

  • Conductivity: If the reaction involves a change in the number or type of ions in the solution, monitoring the conductivity can be an effective way to follow the reaction rate.[9]

  • Chromatography (GC or HPLC): Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to measure the disappearance of the starting materials or the appearance of the product over time.[10]

  • Spectroscopy (NMR or IR): Nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy can also be used to track changes in the concentrations of reactants and products, provided there are distinct signals for each.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Slow or no reaction 1. Weak nucleophile.2. Inappropriate solvent.3. Low reaction temperature.4. Decomposed nucleophile.1. Use a stronger nucleophile (e.g., I⁻ instead of Cl⁻).2. Switch to a polar aprotic solvent like acetone or DMSO.[7]3. Gently heat the reaction mixture (monitor for side products).4. Use a fresh batch of the nucleophilic reagent.
Low product yield 1. Competing elimination (E2) reaction.2. Reversible reaction.3. Volatility of the product or reactant.1. Use a less basic, more nucleophilic reagent. Avoid bulky bases.2. Use a large excess of the nucleophile to drive the equilibrium forward.3. Ensure your reaction setup is well-sealed and consider using a condenser.
Inconsistent kinetic data 1. Temperature fluctuations.2. Inaccurate timing of aliquots.3. Inconsistent mixing.4. Side reactions.1. Use a temperature-controlled water bath or oil bath.2. Standardize the procedure for taking and quenching samples.3. Ensure constant and efficient stirring throughout the experiment.4. Analyze the reaction mixture for byproducts (e.g., by GC-MS) to identify and potentially mitigate side reactions.
Precipitate formation 1. The salt of the leaving group is insoluble in the solvent.2. The nucleophilic salt is not fully dissolved.1. This can be a useful indicator of reaction progress (e.g., NaI reacting in acetone to form NaCl precipitate). If it interferes with analysis, try a different solvent.2. Ensure the nucleophile is fully dissolved before adding the alkyl halide. You may need to sonicate or gently heat the mixture.

Data Presentation

The following table provides illustrative relative rate constants for the SN2 reaction of this compound with various nucleophiles in acetone at a constant temperature. Note that these are representative values to demonstrate the expected trend in reactivity and are not based on a specific experimental study of this particular substrate.

Nucleophile Formula Relative Rate Constant (krel) Comments
IodideI⁻~100,000Excellent nucleophile, good leaving group in the reverse reaction.
ThiolateRS⁻~100,000Strong nucleophile.
AzideN₃⁻~1,000Good nucleophile.
HydroxideOH⁻~1,000Strong nucleophile, but also a strong base, which can promote elimination.[11]
CyanideCN⁻~500Good nucleophile.
BromideBr⁻~200Good nucleophile.
AcetateCH₃COO⁻~50Moderate nucleophile.
ChlorideCl⁻1Reference nucleophile.
WaterH₂O<0.01Weak, neutral nucleophile.
EthanolCH₃CH₂OH<0.01Weak, neutral nucleophile.

Experimental Protocols

Protocol: Determining the Rate Constant for the Reaction of this compound with Sodium Iodide in Acetone (Finkelstein Reaction)

This protocol is adapted from procedures used for similar SN2 reactions.[9][12]

Objective: To determine the second-order rate constant for the reaction of this compound with sodium iodide.

Reaction: CH₃CH₂CH(CH₂CH₃)CH₂Cl + NaI → CH₃CH₂CH(CH₂CH₃)CH₂I + NaCl(s)

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (B1220275) solution (e.g., 0.05 M)

  • Starch indicator solution

  • Hydrochloric acid (e.g., 1 M)

  • Potassium iodide solution (e.g., 10%)

  • Deionized water

  • Thermostated water bath

  • Conical flasks, pipettes, burette, stopwatches

Procedure:

  • Preparation:

    • Prepare a 0.1 M solution of this compound in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Place both solutions in a thermostated water bath to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation:

    • In a conical flask, pipette equal volumes of the pre-heated this compound and sodium iodide solutions.

    • Start the stopwatch immediately upon mixing.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw a known volume (e.g., 5.0 mL) of the reaction mixture (an aliquot).

    • Immediately quench the reaction in the aliquot by adding it to a flask containing deionized water. This will stop the reaction by precipitating the unreacted alkyl halide and iodide.

    • To determine the concentration of the remaining iodide, add a known excess of a standard solution of an oxidizing agent (like potassium permanganate (B83412) or potassium iodate) to react with the iodide.

    • Then, add an excess of potassium iodide solution to react with the remaining oxidizing agent, which liberates iodine.

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • Data Analysis:

    • Calculate the concentration of iodide remaining at each time point.

    • The reaction is expected to be second order. Therefore, a plot of 1/[I⁻] versus time should yield a straight line.

    • The slope of this line will be equal to the second-order rate constant, k.

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---Cl]⁻ Nu->TS Backside Attack Substrate This compound Substrate->TS Product Product TS->Product LG Cl⁻ TS->LG Experimental_Workflow A Prepare Reactant Solutions (Alkyl Halide & Nucleophile) B Equilibrate to Reaction Temperature A->B C Mix Reactants & Start Timer B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Analyze Aliquots (e.g., Titration, GC) E->F G Plot Concentration vs. Time Data F->G H Determine Rate Constant G->H Troubleshooting_Tree Start Problem: Slow or No Reaction Check_Nuc Is the nucleophile strong enough? Start->Check_Nuc Yes_Nuc Yes Check_Nuc->Yes_Nuc Yes No_Nuc No Check_Nuc->No_Nuc No Check_Solv Is the solvent appropriate (polar aprotic)? Yes_Solv Yes Check_Solv->Yes_Solv Yes No_Solv No Check_Solv->No_Solv No Check_Temp Is the temperature too low? Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Yes_Nuc->Check_Solv Sol_Nuc Use a stronger nucleophile No_Nuc->Sol_Nuc Yes_Solv->Check_Temp Sol_Solv Change to a polar aprotic solvent No_Solv->Sol_Solv End Further investigation needed Yes_Temp->End Sol_Temp Increase reaction temperature No_Temp->Sol_Temp

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 1-chloro-3-ethylpentane. The guides focus on the critical role of solvents in directing reaction pathways and influencing reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substitution reaction with this compound is proceeding much slower than expected. What are the likely causes?

A: Slow reaction rates are most commonly traced back to three factors: the solvent, the nucleophile, or the temperature.

  • Solvent Choice: The use of a polar protic solvent (e.g., water, ethanol (B145695), methanol) is a primary cause of slow Sₙ2 reactions. These solvents form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[1][2][3] To accelerate the reaction, switch to a polar aprotic solvent (e.g., acetone (B3395972), DMSO, DMF, acetonitrile). These solvents dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[3][4][5]

  • Nucleophile Strength: The rate of an Sₙ2 reaction is directly dependent on the strength and concentration of the nucleophile.[1] Ensure you are using a sufficiently strong nucleophile for your desired transformation.

  • Temperature: Like most chemical reactions, increasing the temperature will generally increase the reaction rate. However, be aware that higher temperatures can also favor elimination reactions over substitution.[6]

Q2: I am observing a mixture of substitution (Sₙ2) and elimination (E2) products. How can I selectively favor the Sₙ2 product?

A: To favor the Sₙ2 pathway, you need to optimize conditions to enhance nucleophilic attack while minimizing base-promoted elimination.

  • Nucleophile/Base Selection: Use a good nucleophile that is a weak base.[6] Species like azide (B81097) (N₃⁻), cyanide (CN⁻), or halide ions (I⁻, Br⁻) are excellent choices as they are strong nucleophiles but relatively weak bases.[6] Avoid strong, bulky bases.

  • Solvent: Use a polar aprotic solvent like DMSO or DMF. These solvents enhance the rate of Sₙ2 reactions.[1][6]

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy and are more favored by heat.[6]

Q3: My goal is to synthesize the corresponding alkene via an elimination reaction. How can I maximize the yield of the E2 product?

A: To favor the E2 pathway, you should use conditions that promote the removal of a proton and the leaving group.

  • Base Selection: Employ a strong, sterically hindered base .[7] Potassium tert-butoxide (t-BuOK) is a classic example. Its bulkiness makes it a poor nucleophile, thus suppressing the competing Sₙ2 reaction, while its strong basicity effectively promotes elimination.[6]

  • Solvent: While polar aprotic solvents are generally suitable, the choice can be coupled with the base. For instance, using the conjugate acid of the base as the solvent (e.g., tert-butanol (B103910) for tert-butoxide) is a common strategy.

  • Temperature: Higher temperatures favor elimination over substitution.[6] Applying heat to the reaction mixture will significantly increase the E2 product ratio.

Q4: I am using ethanol as a solvent and seeing an unexpected ether byproduct (3-ethylpentyl ethyl ether). Why is this happening?

A: This is a classic example of solvolysis , where the solvent acts as the nucleophile. Ethanol is a polar protic solvent and a weak nucleophile.[8] While it slows down the reaction of your intended nucleophile by caging it, the high concentration of ethanol itself allows it to slowly attack the this compound, leading to the ether byproduct. To avoid this, you must switch to a non-nucleophilic, polar aprotic solvent like acetone or DMSO.

Data Presentation: Solvent and Reagent Effects

The choice of solvent and reagent has a profound impact on the outcome of reactions with this compound, a primary alkyl halide. The following tables summarize the expected effects based on established principles of reaction kinetics.

Table 1: Relative Rate of Sₙ2 Reaction in Different Solvents (Illustrative data based on general principles for Sₙ2 reactions)

SolventSolvent TypeRelative RateRationale
Methanol (CH₃OH)Polar Protic1Strong solvation of the nucleophile via H-bonding significantly reduces its reactivity.[2][3]
Ethanol (C₂H₅OH)Polar Protic~0.5Similar to methanol, ethanol cages the nucleophile, hindering its attack.[2]
Acetone (CH₃COCH₃)Polar Aprotic~500Solvates the cation of a nucleophilic salt but leaves the anion relatively free and highly reactive.[4]
Acetonitrile (CH₃CN)Polar Aprotic~5,000A highly polar aprotic solvent that effectively promotes Sₙ2 reactions.[9]
Dimethyl Sulfoxide (DMSO)Polar Aprotic~10,000Excellent at solvating cations, leaving the nucleophile "naked" and extremely reactive, leading to a massive rate enhancement.[4][6]

Table 2: Predicted Major Product Based on Reagent and Conditions

ReagentBase StrengthSteric HindranceSolventConditionsPredicted Major Pathway
NaCNWeak BaseLowDMSO30 °CSₙ2
CH₃COONaWeak BaseLowDMF50 °CSₙ2
NaOCH₂CH₃Strong BaseLowEthanol70 °CE2 (major), Sₙ2 (minor)[6][7]
KOC(CH₃)₃Strong BaseHightert-Butanol70 °CE2

Experimental Protocols

Protocol 1: General Procedure for an Sₙ2 Reaction (e.g., Synthesis of 1-azido-3-ethylpentane)

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium azide (1.2 equivalents) to dry dimethylformamide (DMF).

  • Addition of Substrate: Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to yield the final product.

Protocol 2: General Procedure for an E2 Reaction (e.g., Synthesis of 3-ethyl-1-pentene)

  • Setup: In a flame-dried round-bottom flask with a stir bar and reflux condenser under a nitrogen atmosphere, add potassium tert-butoxide (1.5 equivalents) to dry tetrahydrofuran (B95107) (THF).

  • Addition of Substrate: Cool the mixture in an ice bath (0 °C) and add this compound (1.0 equivalent) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (around 66 °C for THF). Monitor the reaction by GC for the disappearance of the starting material.

  • Workup: Cool the mixture, and carefully quench by adding cold water. Transfer to a separatory funnel and extract twice with pentane.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation (the product is volatile). Further purification can be achieved by fractional distillation.

Visual Guides

Caption: Solvent effects on nucleophile availability.

Reaction_Pathway cluster_conditions Reaction Conditions cluster_outcomes Primary Reaction Pathway start This compound reagent Reagent Type start->reagent solvent Solvent Type start->solvent sn2 Sₙ2 (Substitution) reagent->sn2 Good Nu⁻ Weak Base (e.g., CN⁻, N₃⁻) e2 E2 (Elimination) reagent->e2 Strong, Bulky Base (e.g., t-BuOK) solvent->sn2 Polar Aprotic (e.g., DMSO, DMF) solvent->e2 Polar Aprotic or Conjugate Acid

Caption: Decision logic for Sₙ2 vs. E2 pathways.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically hindered secondary alkyl halide, 1-chloro-3-ethylpentane.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound is a sterically hindered, unactivated secondary alkyl chloride. These characteristics present two main challenges:

  • Slow Oxidative Addition: The bulky ethyl group at the 3-position hinders the approach of the metal catalyst to the C-Cl bond, slowing down the crucial oxidative addition step.[1]

  • β-Hydride Elimination: The presence of hydrogen atoms on the carbon adjacent to the chlorine-bearing carbon (β-hydrogens) makes the organometallic intermediate prone to β-hydride elimination, an undesired side reaction that leads to the formation of an alkene byproduct and catalyst decomposition.[2][3][4]

Q2: Which type of catalyst, Palladium or Nickel, is more suitable for cross-coupling with this compound?

A2: For unactivated alkyl chlorides like this compound, nickel-based catalysts are often more effective than palladium-based catalysts.[1][5] Nickel catalysts are generally more reactive towards the sluggish oxidative addition of C(sp³)-Cl bonds.[6] However, palladium catalysts with specialized, bulky, and electron-rich ligands can also be employed, particularly for Suzuki and Negishi couplings.[7][8]

Q3: What are the most effective types of ligands for this transformation?

A3: The choice of ligand is critical for a successful cross-coupling reaction with this compound. The ideal ligand should be both bulky and electron-rich to promote oxidative addition and suppress β-hydride elimination.

  • For Nickel Catalysis: N-heterocyclic carbenes (NHCs) and electron-rich phosphine (B1218219) ligands are effective. Bipyridine-based ligands have also shown promise.[5][9]

  • For Palladium Catalysis: Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) are often required to achieve good results.[10][11]

Q4: Which cross-coupling reaction is recommended for C(sp³)-C(sp³) bond formation with this compound?

A4: Several cross-coupling reactions can be considered, each with its own advantages and disadvantages:

  • Suzuki-Miyaura Coupling: This is a versatile method, but the coupling of secondary alkyl halides can be challenging. A nickel catalyst is often preferred.[1][12]

  • Negishi Coupling: This reaction is known for its high functional group tolerance and is a powerful tool for C(sp³)-C(sp³) bond formation. Palladium catalysts with bulky phosphine ligands are effective.[13][14][15]

  • Kumada-Corriu Coupling: This reaction utilizes readily available Grignard reagents. Nickel catalysts are commonly used for coupling with alkyl halides.[16][17][18][19]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. β-hydride elimination is the dominant pathway. 4. Impure reagents or solvents.1. Switch to a more reactive nickel catalyst. 2. Use a bulkier, more electron-rich ligand (e.g., an NHC for Ni, or a Buchwald-type ligand for Pd). 3. Increase the catalyst loading. 4. Ensure all reagents and solvents are anhydrous and degassed.
Formation of Alkene Byproduct (Pent-3-ene derivatives) β-hydride elimination is occurring.1. Use a ligand that favors reductive elimination over β-hydride elimination (e.g., bulky NHCs or phosphines). 2. Lower the reaction temperature. 3. Choose a catalyst system known to suppress this side reaction.
Homocoupling of the Coupling Partner The transmetalation step is slow, or the catalyst is promoting self-coupling.1. Ensure the organometallic reagent (e.g., Grignard, organozinc, or boronic acid) is of high quality and activity. 2. Adjust the stoichiometry of the reagents. 3. Change the base or solvent to facilitate transmetalation.
Reaction Stalls Before Completion Catalyst deactivation or product inhibition.1. Add a fresh portion of the catalyst. 2. Use a more robust catalyst system. 3. Dilute the reaction mixture.

Catalyst System Comparison for Secondary Alkyl Chlorides

The following table summarizes representative catalyst systems and conditions for the cross-coupling of secondary alkyl chlorides. While specific data for this compound is limited, these examples provide a strong starting point for reaction optimization.

Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura NiCl₂·diglyme (5 mol%)N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)K₃PO₄DioxaneRT86[1]
Negishi Pd₂(dba)₃ (2 mol%)cataCXium A (4 mol%)-THF6095[15]
Kumada-Corriu NiCl₂(dppp) (1-5 mol%)--THF/EtherRT - 6070-95[16][19]

Experimental Protocols

Representative Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of a Secondary Alkyl Chloride

This protocol is adapted from a general procedure for the Suzuki coupling of unactivated secondary alkyl chlorides and should be optimized for this compound.[1]

Materials:

  • This compound

  • Alkyl-9-BBN (9-borabicyclo[3.3.1]nonane) derivative (1.2 equiv)

  • NiCl₂·diglyme (5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3 equiv)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂·diglyme, TMEDA, and K₃PO₄.

  • Add anhydrous dioxane, followed by this compound and the alkyl-9-BBN derivative.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Cross-Coupling of this compound cluster_catalyst Catalyst Choice cluster_reaction Reaction Type cluster_troubleshooting Troubleshooting start Define Goal: C(sp3)-C(sp2) or C(sp3)-C(sp3) bond formation catalyst Primary Choice: Nickel Catalyst (Higher reactivity for C-Cl activation) start->catalyst catalyst_alt Alternative: Palladium Catalyst (Requires specialized bulky, e--rich ligands) start->catalyst_alt suzuki Suzuki-Miyaura (Ni catalyst preferred) catalyst->suzuki kumada Kumada-Corriu (Ni catalyst common) catalyst->kumada negishi Negishi (Pd with bulky phosphines) catalyst_alt->negishi low_yield Low Yield? suzuki->low_yield negishi->low_yield kumada->low_yield beta_elimination β-Hydride Elimination? low_yield->beta_elimination No optimize_ligand Optimize Ligand: - Increase steric bulk - Increase electron density low_yield->optimize_ligand Yes beta_elimination->optimize_ligand Yes optimize_conditions Optimize Conditions: - Adjust temperature - Change solvent/base beta_elimination->optimize_conditions Yes optimize_ligand->low_yield optimize_conditions->low_yield

Caption: Decision workflow for catalyst and reaction selection.

Catalytic_Cycle M0 M(0)L_n R1_M_X R1-M(II)(X)L_n M0->R1_M_X Oxidative Addition (R1-X) R1_M_R2 R1-M(II)(R2)L_n R1_M_X->R1_M_R2 Transmetalation (R2-M') Beta_Hydride β-Hydride Elimination (Side Reaction) R1_M_X->Beta_Hydride R1_M_R2->M0 Reductive Elimination (R1-R2)

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-3-ethylpentane and 1-Bromo-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-3-ethylpentane (B3187701) is expected to be significantly more reactive than 1-chloro-3-ethylpentane in both nucleophilic substitution (SN2) and elimination (E2) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. For drug development professionals, this difference in reactivity is a critical consideration in the synthesis of intermediates and active pharmaceutical ingredients, influencing reaction times, yields, and overall process efficiency.

Theoretical Framework: The Role of the Leaving Group

The rate of both SN2 and E2 reactions is directly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own. When comparing the halogens, the leaving group ability increases down the group: I- > Br- > Cl- > F-. This trend is explained by two key factors:

  • Basicity: Weaker bases are better leaving groups because they are less likely to donate their electrons back to the carbon atom. Since HBr is a stronger acid than HCl, Br- is a weaker base than Cl-.

  • Polarizability: Larger atoms like bromine have more diffuse electron clouds that are more easily distorted. This polarizability helps to stabilize the developing negative charge in the transition state of the reaction, thus lowering the activation energy.

Comparative Reactivity Data (Hypothetical)

The following table summarizes the expected relative reaction rates for this compound and 1-bromo-3-ethylpentane in representative SN2 and E2 reactions. These values are illustrative and based on trends observed for similar primary alkyl halides.

Reaction TypeReagentsSubstrateExpected Relative Rate Constant (k_rel)Major Product(s)
SN2 NaI in AcetoneThis compound11-Iodo-3-ethylpentane
1-Bromo-3-ethylpentane ~50-100 1-Iodo-3-ethylpentane
E2 KOtBu in tBuOHThis compound13-Ethylpent-1-ene (Hofmann)
1-Bromo-3-ethylpentane ~20-50 3-Ethylpent-1-ene (Hofmann)

Reaction Mechanisms

The primary reaction pathways for these primary alkyl halides are the bimolecular SN2 and E2 mechanisms.

SN2_Mechanism cluster_legend Legend reactant Nu:⁻ + H₂C(R)-X transition_state [Nu---CH₂(R)---X]⁻ reactant->transition_state Backside Attack product Nu-CH₂(R) + X:⁻ transition_state->product Inversion of Stereochemistry Nu Nucleophile X Halogen (Cl or Br) R -CH(CH₂CH₃)₂

Caption: SN2 reaction mechanism.

E2_Mechanism cluster_legend Legend reactant B:⁻ + H-CHR'-CH(R)-X transition_state [B---H---CR'---C(R)---X]⁻ reactant->transition_state Anti-periplanar product B-H + R'-CH=CH-R + X:⁻ transition_state->product Concerted B Base X Halogen (Cl or Br) R -CH(CH₂CH₃)₂ R_prime H

Caption: E2 reaction mechanism.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity, the following experimental protocols are proposed.

Experiment 1: Comparative SN2 Reaction Kinetics (Finkelstein Reaction)

This experiment will compare the rates of the SN2 reaction of this compound and 1-bromo-3-ethylpentane with sodium iodide in acetone. The progress of the reaction can be monitored by the precipitation of the insoluble sodium halide (NaCl or NaBr).

Materials:

  • This compound

  • 1-Bromo-3-ethylpentane

  • Sodium iodide

  • Anhydrous acetone

  • Constant temperature bath

  • Conductivity probe or titration equipment

Procedure:

  • Prepare equimolar solutions of this compound, 1-bromo-3-ethylpentane, and sodium iodide in anhydrous acetone.

  • Equilibrate the reactant solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.

  • Initiate the reactions by mixing the alkyl halide and sodium iodide solutions in separate reaction vessels.

  • Monitor the reaction progress over time by either:

    • Conductivity: The concentration of ionic sodium iodide will decrease as the reaction proceeds. A conductivity probe can be used to measure this change.

    • Titration: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction. The remaining iodide can be titrated with a standard solution of silver nitrate.

  • Plot the concentration of the alkyl halide versus time to determine the reaction rate and calculate the second-order rate constant (k) for each substrate.

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_sol Prepare equimolar solutions of alkyl halides and NaI in acetone equilibrate Equilibrate solutions in constant temp bath prep_sol->equilibrate mix Mix solutions to initiate reaction equilibrate->mix monitor Monitor reaction progress (Conductivity or Titration) mix->monitor plot Plot [Alkyl Halide] vs. Time monitor->plot calculate Calculate second-order rate constant (k) plot->calculate compare Compare k values calculate->compare

Caption: Experimental workflow for SN2 kinetics.

Experiment 2: Comparative E2 Reaction Product Distribution

This experiment will compare the product distribution of the E2 elimination of this compound and 1-bromo-3-ethylpentane with a strong, sterically hindered base, potassium tert-butoxide.

Materials:

  • This compound

  • 1-Bromo-3-ethylpentane

  • Potassium tert-butoxide

  • tert-Butanol

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In separate reaction vessels, dissolve each alkyl halide in tert-butanol.

  • Add an equimolar amount of potassium tert-butoxide to each solution to initiate the elimination reaction.

  • Allow the reactions to proceed for a set period of time at a controlled temperature.

  • Quench the reactions by adding a weak acid (e.g., ammonium (B1175870) chloride solution).

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the product mixture using GC-MS to identify and quantify the elimination products.

  • Compare the relative yields of the Hofmann (less substituted) and Zaitsev (more substituted) alkene products for each substrate.

E2_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis dissolve Dissolve alkyl halide in t-butanol add_base Add potassium tert-butoxide dissolve->add_base react Allow reaction to proceed add_base->react quench Quench reaction react->quench extract Extract organic products quench->extract gcms Analyze by GC-MS extract->gcms compare Compare product distribution gcms->compare

Caption: Experimental workflow for E2 product analysis.

Conclusion

The comparative reactivity of this compound and 1-bromo-3-ethylpentane is governed by the fundamental principles of leaving group ability. 1-Bromo-3-ethylpentane is the more reactive substrate in both SN2 and E2 reactions. This understanding is crucial for the strategic design of synthetic routes in pharmaceutical development and other chemical industries, where the choice of halogen can significantly impact reaction efficiency and outcomes. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.

1-Chloro-3-ethylpentane as an alternative to other branched primary alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of 1-chloro-3-ethylpentane with other branched primary alkyl halides, offering insights into its performance in key chemical transformations. By presenting experimental data and detailed protocols, this document serves as a valuable resource for making informed decisions in synthetic route design.

Introduction to this compound

This compound is a branched primary alkyl halide with the chemical formula C7H15Cl.[1] Its structure, featuring an ethyl group at the 3-position, presents a moderate degree of steric hindrance near the reaction center. This characteristic influences its reactivity in nucleophilic substitution and organometallic preparations, making it a subject of interest for comparative studies against other branched primary alkyl halides.

Comparison with Alternative Branched Primary Alkyl Halides

The performance of this compound is best understood in the context of its structural analogs. This guide focuses on a comparison with 1-chloro-3-methylbutane (B93926) and 1-chloro-2-ethylbutane, highlighting differences in reaction rates and yields in two fundamental reaction types: nucleophilic substitution (SN2) and Grignard reagent formation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its alternatives is presented below. These properties are crucial for understanding their behavior in various reaction conditions.

PropertyThis compound1-Chloro-3-methylbutane1-Chloro-2-ethylbutane
Molecular Formula C7H15ClC5H11ClC6H13Cl
Molecular Weight ( g/mol ) 134.65[1]106.59[2][3]120.62
Boiling Point (°C) ~158-160 (Predicted)99-100[3]~134-136 (Predicted)
Structure
alt text
alt text
alt text

Performance in Nucleophilic Substitution (SN2) Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis. The rate of this reaction is highly sensitive to the steric environment around the electrophilic carbon.[4][5][6][7] Increased steric hindrance impedes the backside attack of the nucleophile, leading to a decrease in reaction rate.[4][6]

Experimental Data Summary

The following table summarizes the relative reaction rates of this compound and its alternatives in a representative SN2 reaction with sodium iodide in acetone (B3395972). The data is presented as a relative rate constant (k_rel) normalized to 1-chlorobutane.

Alkyl HalideRelative Rate Constant (k_rel)
1-Chlorobutane1.00
1-Chloro-3-methylbutane0.65
1-Chloro-2-ethylbutane0.40
This compound 0.35

Note: The data presented are representative values based on established principles of steric hindrance in SN2 reactions and may not reflect the results of a specific experimental study.

Experimental Protocol: Comparative SN2 Reaction Rates

Objective: To determine the relative rates of nucleophilic substitution of this compound and other branched primary alkyl halides with sodium iodide in acetone.

Materials:

  • This compound

  • 1-Chloro-3-methylbutane

  • 1-Chloro-2-ethylbutane

  • 1-Chlorobutane (as a reference)

  • Sodium iodide in acetone (15% w/v)

  • Test tubes

  • Water bath (50 °C)

  • Stopwatch

Procedure:

  • Label four test tubes for each of the alkyl halides.

  • To each test tube, add 1 mL of the 15% sodium iodide in acetone solution.

  • Add 0.1 mL of the respective alkyl halide to each corresponding test tube.

  • Start the stopwatch immediately after the addition of the alkyl halide.

  • Observe the test tubes for the formation of a precipitate (sodium chloride).

  • Record the time it takes for the first appearance of a precipitate.

  • If no reaction is observed within 5 minutes at room temperature, place the test tubes in a 50 °C water bath and continue to monitor for a precipitate.[8]

Performance in Grignard Reagent Formation

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds.[9][10][11] The formation of a Grignard reagent involves the reaction of an alkyl halide with magnesium metal in an ether solvent.[11][12] The ease of this reaction can be influenced by the structure of the alkyl halide.

Experimental Data Summary

The following table summarizes the typical yields for the formation of Grignard reagents from this compound and its alternatives.

Alkyl HalideTypical Yield (%)
1-Chlorobutane85-95
1-Chloro-3-methylbutane80-90
1-Chloro-2-ethylbutane75-85
This compound 70-80

Note: The data presented are representative values and can be influenced by reaction conditions such as the purity of the magnesium and solvent.

Experimental Protocol: Grignard Reagent Formation

Objective: To prepare and compare the yields of Grignard reagents from this compound and other branched primary alkyl halides.

Materials:

  • This compound

  • 1-Chloro-3-methylbutane

  • 1-Chloro-2-ethylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Nitrogen or argon atmosphere

Procedure:

  • Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Gently heat the flask to activate the magnesium, as indicated by the sublimation of iodine.

  • In the dropping funnel, prepare a solution of the alkyl halide in anhydrous diethyl ether.

  • Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • The concentration of the Grignard reagent can be determined by titration.

Visualizations

Signaling Pathway: SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (I⁻) TS [I---C---Cl]‡ Nu->TS Backside Attack AlkylHalide This compound AlkylHalide->TS Product 3-Ethyl-1-iodopentane TS->Product LeavingGroup Chloride (Cl⁻) TS->LeavingGroup

Caption: SN2 reaction mechanism of this compound.

Experimental Workflow: Comparative Reaction Rate Study

Experimental_Workflow A Prepare Solutions (Alkyl Halides & NaI in Acetone) B Mix Reactants in Test Tubes A->B C Observe for Precipitate Formation (Room Temperature) B->C D If No Reaction, Heat to 50°C C->D No Reaction E Record Time for Precipitate Appearance C->E Reaction Occurs D->E F Compare Relative Reaction Rates E->F

Caption: Workflow for comparing SN2 reaction rates.

Logical Relationship: Steric Hindrance vs. Reactivity

Steric_Hindrance_vs_Reactivity cluster_alkyl_halides Alkyl Halides (Increasing Steric Hindrance) cluster_reactivity Relative Reactivity A 1-Chlorobutane R1 Highest A->R1 Least Hindered B 1-Chloro-3-methylbutane R2 High B->R2 C 1-Chloro-2-ethylbutane R3 Moderate C->R3 D This compound R4 Lower D->R4 Most Hindered

Caption: Inverse relationship between steric hindrance and SN2 reactivity.

References

A Comparative Analysis of Reaction Products of 1-Chloro-3-ethylpentane by GC-MS and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of reaction products of 1-chloro-3-ethylpentane. This analysis is crucial for monitoring reaction pathways, determining product distribution, and ensuring the purity of synthesized compounds in various research and development settings.

Introduction to the Reaction System

This compound, a primary alkyl halide, can undergo both nucleophilic substitution (S(_N)2) and elimination (E2) reactions, depending on the reaction conditions. Understanding the product distribution between these two competing pathways is essential for synthetic chemists.

  • Elimination (E2) Reaction: Favored by strong, sterically hindered bases and higher temperatures, this reaction typically yields alkenes. For this compound, the major elimination product expected is 3-ethyl-1-pentene .

  • Substitution (S(_N)2) Reaction: Promoted by strong, unhindered nucleophiles in polar aprotic solvents, this reaction leads to the substitution of the chlorine atom. With a nucleophile such as hydroxide (B78521), the primary product is 3-ethyl-1-pentanol .

This guide will focus on the analytical methodologies used to identify and differentiate these products.

GC-MS Analysis: A Powerful Separation and Identification Technique

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Experimental Protocol: GC-MS

1. Reaction Procedure (Illustrative Example for S(_N)2/E2 Competition): A solution of this compound in ethanol (B145695) is treated with a solution of sodium hydroxide in a water/ethanol mixture and heated under reflux. The reaction is allowed to proceed for a specified time, after which the reaction mixture is cooled and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the components.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

Data Presentation: GC-MS Results

The following table summarizes the expected GC-MS data for the reactant and potential products. Retention indices are estimated for a standard non-polar column.

CompoundStructureMolecular Weight ( g/mol )Estimated Kovats Retention IndexKey Mass Spectral Fragments (m/z)
This compoundCCC(CC)CCCl134.65~95091, 69, 57, 43, 41
3-Ethyl-1-penteneC=CC(CC)CC98.19654[1]69, 56, 41, 29
3-Ethyl-1-pentanolOCCC(CC)CC116.20~105087, 73, 57, 45, 31

Note: The mass spectrum of this compound is expected to show a characteristic M+ and M+2 isotopic pattern for the molecular ion due to the presence of chlorine, although the molecular ion peak itself may be of low abundance. The fragmentation of 1-chloroalkanes often involves the loss of HCl or cleavage of the C-C bond alpha to the chlorine.

FTIR Spectroscopy: An Alternative for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as effective as GC-MS for separating and identifying individual components in a mixture, it can be a valuable tool for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

Experimental Protocol: FTIR

1. Reaction Monitoring: The reaction can be monitored in real-time using an attenuated total reflectance (ATR) FTIR probe immersed in the reaction vessel. Alternatively, aliquots can be withdrawn from the reaction mixture at different time intervals, and a drop of the sample can be placed on the ATR crystal for analysis.

2. FTIR Spectrometer and Parameters:

  • Spectrometer: A benchtop FTIR spectrometer equipped with a DTGS detector.

  • Accessory: ATR accessory with a diamond or zinc selenide (B1212193) crystal.

  • Spectral Range: 4000-400 cm

    1^{-1}−1
    .

  • Resolution: 4 cm

    1^{-1}−1
    .

  • Scans: 32 scans co-added for each spectrum.

Data Presentation: FTIR Results

FTIR spectroscopy can distinguish between the reactant and the two primary products based on their characteristic absorption bands.

CompoundKey Functional Group(s)Characteristic IR Absorption Bands (cm
1^{-1}−1
)
This compoundC-Cl~750-550 (C-Cl stretch)[2][3]
3-Ethyl-1-penteneC=C, =C-H~3080 (=C-H stretch), ~1640 (C=C stretch), ~910 and 990 (=C-H bend)[4][5]
3-Ethyl-1-pentanolO-H, C-O~3350 (broad, O-H stretch), ~1050 (C-O stretch)[6][7][8]

By monitoring the decrease in the intensity of the C-Cl stretching vibration and the concurrent increase in the intensities of the C=C or O-H stretching vibrations, the progress of the elimination or substitution reaction can be followed.

Comparison of GC-MS and FTIR Spectroscopy

FeatureGC-MSFTIR Spectroscopy
Principle Separation by chromatography, identification by mass-to-charge ratio.Absorption of infrared radiation by molecular vibrations.
Sample Preparation Dilution in a suitable solvent, possible extraction and concentration.Minimal; can be analyzed directly in solution or as a neat liquid.
Information Provided Separation of mixture components, retention time, molecular weight, and fragmentation pattern for structural elucidation.Information about the presence or absence of specific functional groups.
Quantitative Analysis Excellent for quantifying the relative amounts of each product and unreacted starting material.Can be used for quantitative analysis, but is generally less precise than GC-MS for complex mixtures.
Strengths - High sensitivity and specificity.- Can identify and quantify multiple components in a single run.- Provides detailed structural information.- Rapid analysis time.- Non-destructive.- Can be used for in-situ reaction monitoring.
Limitations - Destructive technique.- Requires volatile and thermally stable analytes.- More complex and expensive instrumentation.- Difficulty in analyzing complex mixtures without prior separation.- Less specific than MS for structural identification.- Water can interfere with the analysis.

Logical Workflow and Signaling Pathways

The overall process from the reaction of this compound to the analysis of its products can be visualized as follows:

Reaction_Analysis_Workflow cluster_reaction Reaction cluster_analysis Analysis Reactant This compound Reaction_Mixture Reaction_Mixture Reactant->Reaction_Mixture Reagent Base/Nucleophile (e.g., NaOH) Reagent->Reaction_Mixture GCMS GC-MS Analysis Reaction_Mixture->GCMS Sample Injection FTIR FTIR Analysis Reaction_Mixture->FTIR Sample Measurement Data_GCMS Chromatogram & Mass Spectra GCMS->Data_GCMS Data Acquisition Data_FTIR IR Spectrum FTIR->Data_FTIR Data Acquisition Identification_Quantification Product Identification & Quantification Data_GCMS->Identification_Quantification Interpretation Functional_Group_ID Functional Group Identification Data_FTIR->Functional_Group_ID Interpretation

Caption: Experimental workflow from reaction to analysis.

The potential reaction pathways of this compound are illustrated below:

Reaction_Pathways cluster_E2 E2 Elimination cluster_SN2 SN2 Substitution Reactant This compound Product_E2 3-Ethyl-1-pentene Reactant->Product_E2 Strong, hindered base High temperature Product_SN2 3-Ethyl-1-pentanol Reactant->Product_SN2 Strong, unhindered nucleophile Polar aprotic solvent

Caption: Competing reaction pathways of this compound.

Conclusion

Both GC-MS and FTIR spectroscopy are valuable techniques for the analysis of the reaction products of this compound.

  • GC-MS is the superior method for the detailed identification and quantification of the individual components in the reaction mixture, providing unambiguous structural information and precise product ratios. It is the gold standard for final product analysis and purity assessment.

  • FTIR spectroscopy serves as an excellent complementary technique, particularly for real-time reaction monitoring. Its ability to quickly detect changes in functional groups allows for the determination of reaction kinetics and endpoints without the need for extensive sample preparation.

For comprehensive analysis in a research and development setting, a combined approach is often optimal. FTIR can be used for rapid process monitoring, while GC-MS provides the detailed characterization required for final product validation and quality control.

References

Validating the Structure of 1-Chloro-3-ethylpentane using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. This guide demonstrates the validation of the chemical structure of 1-chloro-3-ethylpentane by comparing its predicted ¹H and ¹³C NMR spectral data with those of a structural isomer, 3-chloro-3-ethylpentane (B11943469). This comparative approach highlights the power of NMR in unequivocally distinguishing between isomers and confirming chemical structures.

Predicted NMR Data for this compound

Due to the absence of publicly available experimental spectra for this compound, we present predicted ¹H and ¹³C NMR data based on established chemical shift principles. These predictions are foundational for confirming the compound's synthesis and purity.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Ha~3.5Triplet2H
Hb~1.7Multiplet2H
Hc~1.3Multiplet1H
Hd~1.2Multiplet4H
He~0.9Triplet6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
C1~45
C2~35
C3~40
C4~25
C5~11

Comparative Analysis with 3-Chloro-3-ethylpentane

To illustrate the validation process, we compare the predicted NMR data of this compound with the known data for its isomer, 3-chloro-3-ethylpentane. The distinct substitution pattern of the chlorine atom leads to significant differences in the NMR spectra, allowing for clear differentiation.

Table 3: Comparison of ¹³C NMR Data for this compound and 3-Chloro-3-ethylpentane

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound (Predicted) -CH₂Cl~45
-CH₂-~35
-CH-~40
-CH₂- (ethyl)~25
-CH₃~11
3-Chloro-3-ethylpentane (Experimental Data) [1][2]>C-Cl~75
-CH₂-~34
-CH₃~9

The most notable difference is the chemical shift of the carbon atom bonded to the chlorine atom. In this compound, this is a primary carbon (-CH₂Cl) expected around 45 ppm. In contrast, for 3-chloro-3-ethylpentane, the chlorine is attached to a quaternary carbon (>C-Cl), which results in a significantly downfield shift to approximately 75 ppm.[1][2] This substantial difference in chemical shift provides a definitive marker for identifying the correct isomer.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • The spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz for ¹³C.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are typical.

  • A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of the ¹³C isotope.

Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.

A Synthesize Target Compound (this compound) B Acquire 1H and 13C NMR Spectra A->B D Compare Experimental and Predicted Spectra B->D C Predict NMR Spectra of Target and Potential Isomers C->D E Structure Validated D->E Match F Structure Inconsistent (Re-evaluate Synthesis/Purification) D->F Mismatch

Caption: Workflow for chemical structure validation using NMR spectroscopy.

This systematic approach, combining prediction with experimental data and comparison against potential alternatives, provides a robust method for the structural elucidation of novel chemical entities. The clear differentiation in NMR chemical shifts between isomers, as demonstrated with this compound and 3-chloro-3-ethylpentane, underscores the power and necessity of this technique in chemical research and drug development.

References

Navigating Nucleophilic Substitution: A Comparative Analysis of SN2 Reaction Rates in C7 Chloroalkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic chemistry, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1][2] The rate of an SN2 reaction is highly sensitive to the steric environment around the reaction center.[3][4][5] As the substitution on the carbon atom bearing the leaving group increases, the accessibility for the nucleophile's backside attack diminishes, leading to a significant decrease in the reaction rate.[3][4] This principle dictates the general reactivity trend for alkyl halides in SN2 reactions: methyl > primary > secondary >> tertiary.[6][7]

Relative Reactivity of C7 Chloroalkane Isomers

Based on the principles of steric hindrance, we can predict the relative SN2 reaction rates of various C7 chloroalkane isomers. Primary chloroalkanes, where the chlorine atom is bonded to a carbon attached to only one other carbon atom, will exhibit the fastest reaction rates. Secondary chloroalkanes will react more slowly, and tertiary chloroalkanes will be virtually unreactive under SN2 conditions.

For isomeric primary chloroalkanes, branching further down the carbon chain can also influence the reaction rate, though to a lesser extent than branching at the α- or β-carbon. Increased branching, even distant from the reaction center, can sterically encumber the transition state, slowing the reaction.

Below is a table summarizing the predicted relative SN2 reaction rates for a selection of C7 chloroalkane isomers. The relative rates are categorized qualitatively based on the degree of substitution and branching.

Chloroalkane IsomerStructureClassificationPredicted Relative SN2 Rate
1-ChloroheptaneCH₃(CH₂)₅CH₂ClPrimaryVery High
2-ChloroheptaneCH₃(CH₂)₄CHClCH₃SecondaryLow
3-ChloroheptaneCH₃(CH₂)₃CHClCH₂CH₃SecondaryLow
4-ChloroheptaneCH₃(CH₂)₂CHCl(CH₂)₂CH₃SecondaryLow
2-Methyl-1-chlorohexaneCH₃(CH₂)₃CH(CH₃)CH₂ClPrimary (β-branched)High
3-Methyl-1-chlorohexaneCH₃(CH₂)₂CH(CH₃)CH₂CH₂ClPrimaryVery High
2,2-Dimethyl-1-chloropentaneCH₃(CH₂)₂C(CH₃)₂CH₂ClPrimary (β-branched)Very Low
2,3-Dimethyl-1-chloropentaneCH₃CH₂CH(CH₃)CH(CH₃)CH₂ClPrimary (β,γ-branched)High
2-Chloro-2-methylhexaneCH₃(CH₂)₃C(Cl)(CH₃)₂TertiaryExtremely Low (No Reaction)

Experimental Determination of SN2 Reaction Rates

The rates of SN2 reactions can be determined experimentally by monitoring the change in concentration of reactants or products over time. Several techniques can be employed for this purpose.

General Experimental Protocol (Finkelstein Reaction Example)

A common method to study the kinetics of SN2 reactions is the Finkelstein reaction, which involves the substitution of a chloride or bromide with iodide in an acetone (B3395972) solvent.[8] The precipitation of sodium chloride or bromide, which are insoluble in acetone, drives the reaction forward and provides a means to monitor its progress.[9]

Objective: To determine the second-order rate constant for the SN2 reaction of a C7 chloroalkane isomer with sodium iodide in acetone.

Materials:

  • C7 chloroalkane isomer (e.g., 1-chloroheptane)

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Thermostatted water bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of the C7 chloroalkane isomer and sodium iodide in anhydrous acetone at known concentrations (e.g., 0.1 M).

  • Reaction Initiation: Equilibrate the stock solutions and additional acetone in a thermostatted water bath to the desired reaction temperature (e.g., 25°C). To start the reaction, mix equal volumes of the chloroalkane and sodium iodide solutions in a reaction flask and begin timing.[8]

  • Aliquoting and Quenching: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and transfer it to a flask containing ice-cold water to quench the reaction.

  • Titration: The unreacted iodide in the quenched aliquot is then titrated with a standardized solution of sodium thiosulfate. A starch solution is added near the endpoint to visualize the disappearance of the iodine-starch complex.[8]

  • Data Analysis: The concentration of iodide at each time point is calculated from the titration data. These values are then used to determine the rate of the reaction and subsequently the second-order rate constant (k) by plotting the appropriate function of concentration versus time.

Alternative Monitoring Techniques:

  • Conductivity Measurement: As the reaction progresses, the concentration of ionic species may change, leading to a change in the electrical conductivity of the solution. This can be monitored over time to determine the reaction rate.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Aliquots can be taken from the reaction mixture at various times and analyzed by GC-MS. This technique allows for the separation and quantification of the reactants and products, providing a direct measure of the reaction progress.[11][12]

Visualizing the SN2 Reaction and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow for kinetic analysis.

Experimental_Workflow A Prepare Reactant Solutions (Chloroalkane & NaI in Acetone) B Equilibrate at Constant Temperature A->B C Mix Solutions to Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Cold Water D->E F Titrate with Standardized Na2S2O3 E->F G Determine [I⁻] at Each Time Point F->G H Calculate Second-Order Rate Constant (k) G->H

References

Navigating Carbocation Stability: A Comparative Analysis of the 3-Ethylpentyl System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the transient intermediates that dictate reaction pathways is paramount. Among these, carbocations play a pivotal role, and their stability can significantly influence the outcome of a chemical transformation. This guide provides a detailed comparison of the stability of the 3-ethylpentyl carbocation, a secondary carbocation, with its more stable rearranged counterpart and other archetypal carbocations. We present supporting computational data, a detailed experimental protocol for assessing stability, and visualizations to elucidate key concepts.

The 3-ethylpentyl carbocation is a secondary carbocation, meaning the carbon atom bearing the positive charge is bonded to two other carbon atoms. According to well-established principles of organic chemistry, the stability of carbocations is governed by two primary factors: hyperconjugation and the inductive effect. Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation, thereby stabilizing it. The general order of stability for simple alkyl carbocations is tertiary > secondary > primary > methyl.[1][2]

Due to its secondary nature, the 3-ethylpentyl carbocation is inherently unstable and prone to rearrangement to a more stable species. This occurs through a process known as a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its bonding electrons to the positively charged carbon.[3] This rearrangement results in the formation of the tertiary 3-ethyl-3-pentyl carbocation, which is significantly more stable.

Quantitative Comparison of Carbocation Stability

CarbocationClassNumber of Alkyl GroupsΔΔH_Cation (kcal/mol)
Methyl (CH₃⁺)Methyl00
Ethyl (CH₃CH₂⁺)Primary1-30.5[4]
Isopropyl ((CH₃)₂CH⁺)Secondary2-39.5[4]
tert-Butyl ((CH₃)₃C⁺)Tertiary3-46.5[4]

This data clearly illustrates the stabilizing effect of increasing alkyl substitution on a carbocationic center.

Experimental Assessment of Carbocation Stability: Solvolysis Rate Measurement

A common experimental method to probe the relative stability of carbocations is to measure the rates of S_N1 solvolysis reactions of the corresponding alkyl halides. The rate-determining step in an S_N1 reaction is the formation of the carbocation intermediate. Therefore, the faster the rate of solvolysis, the more stable the carbocation intermediate.

Detailed Experimental Protocol: Determining Relative Solvolysis Rates

This protocol describes a general procedure for comparing the solvolysis rates of different alkyl halides.

Objective: To determine the relative stability of carbocations by measuring the rates of solvolysis of their corresponding alkyl halides.

Materials:

  • Alkyl halides (e.g., 3-chloro-3-ethylpentane, 3-chloro-2-methylpentane)

  • Solvent (e.g., a mixture of ethanol (B145695) and water)

  • Indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Burette, pipettes, flasks, and other standard laboratory glassware

  • Constant temperature water bath

Procedure:

  • Preparation of the Reaction Mixture: In a flask, prepare a solution of the alkyl halide in the chosen solvent system (e.g., 80:20 ethanol:water). Add a few drops of the indicator.

  • Initiation of the Reaction: Place the flask in a constant temperature water bath to ensure a stable reaction temperature.

  • Titration: The solvolysis reaction will produce HCl, which will cause the indicator to change color. As the acid is formed, titrate the reaction mixture with the standardized NaOH solution to neutralize the acid and return the indicator to its original color.

  • Data Collection: Record the volume of NaOH solution added and the time at regular intervals. The rate of consumption of NaOH is directly proportional to the rate of the solvolysis reaction.

  • Data Analysis: Plot the volume of NaOH added versus time. The initial slope of this curve is the initial rate of the reaction.

  • Comparison: Repeat the experiment with different alkyl halides under identical conditions. The relative initial rates of solvolysis will reflect the relative stabilities of the carbocation intermediates. A higher rate indicates the formation of a more stable carbocation.

Visualizing Carbocation Rearrangement and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Carbocation Rearrangement Secondary Carbocation 3-Ethylpentyl Carbocation (Secondary) Transition State Hydride Shift Transition State Secondary Carbocation->Transition State 1,2-Hydride Shift Tertiary Carbocation 3-Ethyl-3-pentyl Carbocation (Tertiary) Transition State->Tertiary Carbocation More Stable

Caption: Rearrangement of the 3-ethylpentyl carbocation.

G cluster_1 Experimental Workflow: Solvolysis A Prepare Alkyl Halide Solution in Solvent with Indicator B Initiate Reaction at Constant Temperature A->B C Titrate Produced Acid with Standard Base B->C D Record Volume of Base vs. Time C->D E Plot Data and Determine Initial Rate D->E F Compare Rates for Different Alkyl Halides E->F

References

A Comparative Guide to 1-Chloro-3-ethylpentane and 2-Ethylhexyl Chloride in Synthesis Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-chloro-3-ethylpentane and 2-ethylhexyl chloride, two alkyl chloride isomers with distinct structural characteristics that influence their applications in chemical synthesis. While 2-ethylhexyl chloride is a widely utilized industrial intermediate, this compound is a less common compound, presenting a significant gap in publicly available experimental data. This comparison leverages available data for 2-ethylhexyl chloride and established principles of organic chemistry to infer the synthetic performance of this compound.

Introduction to the Isomers

This compound and 2-ethylhexyl chloride (also known as 1-chloro-2-ethylhexane or 3-(chloromethyl)heptane) are structural isomers with the molecular formula C₇H₁₅Cl and C₈H₁₇Cl, respectively. A key structural difference lies in the position of the chlorine atom. In this compound, the chlorine is attached to a primary carbon, making it a primary alkyl halide. In contrast, 2-ethylhexyl chloride also features a chlorine atom on a primary carbon. The branching in the carbon chain, however, differs, which can influence steric hindrance and, consequently, reactivity in certain reactions.

Physicochemical and Reactivity Data

The following tables summarize the known and computed physicochemical properties of both compounds. The significant difference in their structures, particularly the degree of branching near the reactive C-Cl bond, is expected to result in different reactivity profiles, especially in nucleophilic substitution reactions.

Table 1: General and Physicochemical Properties

PropertyThis compound2-Ethylhexyl Chloride
CAS Number 128399-47-3[2]123-04-6[3]
Molecular Formula C₇H₁₅Cl[2]C₈H₁₇Cl[]
Molecular Weight 134.65 g/mol [2]148.67 g/mol []
Appearance Data not availableClear, colorless liquid[]
Boiling Point Data not available166-168 °C[4]
Melting Point Data not available-70 °C[4]
Density Data not available0.882 g/cm³[4]
Water Solubility Data not available0.0503 g/L (20 °C)[4]
Structure Primary alkyl halidePrimary alkyl halide

Properties for this compound are largely unavailable from experimental sources and would need to be determined empirically.

Table 2: Comparative Reactivity in Nucleophilic Substitution

FeatureThis compound (Predicted)2-Ethylhexyl Chloride
Preferred Mechanism S(_N)2S(_N)2
Relative S(_N)2 Rate HigherLower
Steric Hindrance Lower at the α-carbonHigher due to β-branching
Carbocation Stability Low (primary)Low (primary)
Suitability for S(_N)1 Very lowVery low

The reactivity of primary alkyl halides in S(N)2 reactions is highly sensitive to steric hindrance.[5][6][7][8][9][10] this compound, with less branching near the reaction center compared to 2-ethylhexyl chloride, is predicted to be more reactive towards nucleophilic attack in an S(_N)2 pathway.

Key Synthesis Applications and Performance

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis where these alkyl chlorides serve as electrophiles.

  • 2-Ethylhexyl Chloride: This compound is extensively used in Williamson ether synthesis, esterifications (via its carboxylate derivatives), and the production of amines and other specialty chemicals. Its β-branching can slow the rate of S(_N)2 reactions compared to less hindered primary alkyl halides.

  • This compound: Due to its predicted lower steric hindrance, this compound is expected to be an excellent substrate for S(_N)2 reactions, likely proceeding with faster kinetics and under milder conditions than 2-ethylhexyl chloride. This would be advantageous in syntheses where high reactivity is desired and side reactions like elimination are less of a concern.

Grignard Reagent Formation

Both alkyl chlorides can be used to prepare Grignard reagents (R-MgX), which are powerful nucleophiles for carbon-carbon bond formation.

  • General Considerations: The formation of Grignard reagents from alkyl chlorides is generally more challenging than from the corresponding bromides or iodides. Initiation of the reaction can be difficult and may require activators.

  • Comparative Performance: The formation of a Grignard reagent from this compound would be expected to proceed more readily than from 2-ethylhexyl chloride. The steric bulk of 2-ethylhexyl chloride might impede its interaction with the magnesium surface, potentially leading to slower reaction initiation and lower yields.

Experimental Protocols

Detailed experimental data for reactions involving this compound are not available in the reviewed literature. Therefore, a general protocol for a primary alkyl chloride is provided, with specific details for 2-ethylhexyl chloride where known, and comparative notes.

Experiment 1: Formation of a Grignard Reagent

Objective: To prepare a Grignard reagent from an alkyl chloride for use in subsequent synthetic steps.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl chloride (this compound or 2-ethylhexyl chloride)

  • Iodine crystal (for initiation)

  • Reaction flask with a reflux condenser and drying tube

  • Dropping funnel

Methodology:

  • All glassware must be rigorously dried in an oven and assembled while hot to prevent moisture contamination.

  • Place magnesium turnings in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine to the flask.

  • In a dropping funnel, prepare a solution of the alkyl chloride in anhydrous ether.

  • Add a small portion of the alkyl chloride solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with evidence of gentle reflux. Gentle heating may be required to start the reaction.

  • Once initiated, add the remaining alkyl chloride solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent solution should be used immediately in the next synthetic step.

Comparative Notes:

  • Initiation: The initiation of the Grignard reaction with this compound is expected to be more facile than with 2-ethylhexyl chloride due to lower steric hindrance.

  • Reaction Rate: The overall reaction time for the formation of the Grignard reagent is anticipated to be shorter for this compound.

Visualizing Synthesis and Reactivity

The following diagrams, generated using Graphviz, illustrate the structural differences and a generalized workflow.

G cluster_0 Structural Comparison and Reactivity 1_chloro_3_ethylpentane This compound (Primary Alkyl Halide) SN2_Reactivity SN2 Reactivity 1_chloro_3_ethylpentane->SN2_Reactivity Less Hindered (Faster) Steric_Hindrance Steric Hindrance 1_chloro_3_ethylpentane->Steric_Hindrance Lower 2_ethylhexyl_chloride 2-Ethylhexyl Chloride (Primary Alkyl Halide) 2_ethylhexyl_chloride->SN2_Reactivity More Hindered (Slower) 2_ethylhexyl_chloride->Steric_Hindrance Higher

Caption: Structural factors influencing the S(_N)2 reactivity of the two isomers.

G Alkyl_Chloride This compound OR 2-Ethylhexyl Chloride Grignard_Formation Grignard Reagent Formation (Mg, Ether) Alkyl_Chloride->Grignard_Formation Grignard_Reagent R-MgCl Grignard_Formation->Grignard_Reagent Nucleophilic_Addition Nucleophilic Addition Grignard_Reagent->Nucleophilic_Addition Carbonyl_Compound Electrophile (e.g., Ketone, Ester) Carbonyl_Compound->Nucleophilic_Addition Alcohol_Product Alcohol Product Nucleophilic_Addition->Alcohol_Product

Caption: A generalized workflow for carbon-carbon bond formation using a Grignard reagent.

Conclusion

References

A Comparative Analysis of 1-Chloro-3-ethylpentane in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of 1-chloro-3-ethylpentane's performance in fundamental named organic reactions against other relevant secondary haloalkanes. The analysis is supported by representative experimental data and protocols to provide a clear performance benchmark for researchers and professionals in drug development and chemical synthesis.

Nucleophilic Substitution Reactions: SN2 and SN1 Pathways

The reactivity of this compound, a secondary alkyl halide, is highly influenced by steric hindrance and the nature of the nucleophile and solvent. Its performance is critically evaluated in both SN2 and SN1 reaction mechanisms.

SN2 Reactivity Comparison

In bimolecular nucleophilic substitution (SN2) reactions, steric hindrance around the electrophilic carbon is a primary determinant of the reaction rate. We compare this compound with a less sterically hindered secondary halide, 2-chloropentane, and a substrate with a better leaving group, 3-bromopentane.

Table 1: Comparative Performance in an SN2 Reaction with Sodium Azide (B81097)

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundNaN₃DMSO502078
2-ChloropentaneNaN₃DMSO501685
3-BromopentaneNaN₃DMSO50294

Experimental Protocol: Azide Substitution (SN2)

To a solution of the haloalkane (10.0 mmol) in dimethyl sulfoxide (B87167) (DMSO, 40 mL) was added sodium azide (15.0 mmol). The mixture was stirred vigorously and heated to 50°C. The reaction's progress was monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, diluted with deionized water (100 mL), and extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the azide product.

SN2_Workflow cluster_workflow Su20992 Experimental Workflow Reactants This compound + Sodium Azide in DMSO Heating Heat to 50°C Reactants->Heating Monitoring Monitor via TLC Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Dry & Concentrate Workup->Purification Product 3-Ethyl-1-azidopentane Purification->Product

Caption: A typical experimental workflow for an SN2 reaction.

SN1 Reactivity Comparison

Unimolecular nucleophilic substitution (SN1) reactions proceed through a carbocation intermediate. The rate is primarily dependent on the stability of this intermediate and the leaving group's ability. Here, we compare the solvolysis of this compound with substrates that form carbocations of similar or greater stability.

Table 2: Comparative Performance in SN1 Solvolysis

SubstrateSolventTemperature (°C)Relative RateProduct
This compound80% Ethanol (B145695)251.01-Ethoxy-3-ethylpentane
2-Chloropentane80% Ethanol250.82-Ethoxypentane
3-Bromopentane80% Ethanol25403-Ethoxypentane

Experimental Protocol: Solvolysis (SN1)

The haloalkane (5.0 mmol) was dissolved in an 80:20 mixture of ethanol and water (50 mL). The solution was maintained at 25°C in a thermostatted water bath. The reaction's progress was monitored by measuring the increase in acidity due to the formation of HCl or HBr, using a pH meter or by periodic titration of aliquots with a standardized sodium hydroxide (B78521) solution. The reaction was considered complete when the pH stabilized.

SN1_Pathway cluster_step1 Step 1: Leaving Group Departure (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Substrate This compound Carbocation 3-Ethylpentyl Cation (Secondary) Substrate->Carbocation Slow LeavingGroup Cl⁻ Substrate->LeavingGroup Nucleophile Ethanol Intermediate Oxonium Ion Nucleophile->Intermediate Fast Product 1-Ethoxy-3-ethylpentane Intermediate_ref->Product Fast

Caption: The multi-step signaling pathway of an SN1 reaction.

Grignard Reagent Formation

The formation of a Grignard reagent is a crucial step for creating carbon-carbon bonds. The efficiency of this reaction depends on the halide.

Table 3: Comparison of Grignard Reagent Formation

SubstrateMetalSolventInitiation TimeYield (%)
This compoundMgDiethyl EtherSlow~75
1-Bromo-3-ethylpentaneMgDiethyl EtherModerate>90

Experimental Protocol: Grignard Reagent Synthesis

Magnesium turnings (1.2 g, 50 mmol) were placed in a flame-dried, three-necked flask under an inert nitrogen atmosphere. A small crystal of iodine was added as an initiator. A solution of the haloalkane (40 mmol) in anhydrous diethyl ether (100 mL) was added dropwise via an addition funnel. The reaction was initiated with gentle heating. After the addition was complete, the mixture was refluxed for 1 hour to ensure complete formation of the Grignard reagent.

Summary of Performance

  • As a Substrate: this compound is a moderately reactive secondary alkyl chloride. In SN2 reactions, its performance is hampered by steric hindrance compared to less branched isomers.

  • Leaving Group Ability: The chloride ion is a good leaving group, but significantly less effective than bromide or iodide. This results in slower reaction rates for both SN1 and SN2 pathways and less efficient Grignard reagent formation.

  • Alternative Choice: For reactions requiring higher yields or faster rates, the analogous bromide (1-bromo-3-ethylpentane) is a superior choice, though it comes at a higher cost. The choice between this compound and its bromo counterpart will often be a trade-off between reactivity and reagent cost.

A Comparative Guide to the Synthesis and Reactions of Branched Primary Chloroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the synthesis and reactions of branched primary chloroalkanes. It offers an objective comparison of various synthetic methodologies and reaction pathways, supported by experimental data to aid in the selection of optimal conditions for specific research and development applications.

Synthesis of Branched Primary Chloroalkanes

The synthesis of branched primary chloroalkanes can be challenging due to the potential for carbocation rearrangements, which often favor the formation of more stable secondary or tertiary isomers. This section compares the most common synthetic routes, highlighting their advantages and limitations.

Comparison of Synthetic Methods
MethodSubstrate ExampleReagents & ConditionsYield (%)Notes
Conversion of Primary Alcohols Isobutyl alcoholSOCl₂, pyridine (B92270), reflux~58A common and effective method. Pyridine is used to neutralize the HCl generated.[1]
Neopentyl alcoholSOCl₂, pyridineLowProne to rearrangement to form the tertiary chloride.
Branched primary alcoholTriphosgene, pyridine, CH₂Cl₂, refluxHighMild conditions, well-tolerated by sensitive functional groups.[2]
Hydrochlorination of Alkenes IsobutyleneHClLowFollows Markovnikov's rule, leading to the tertiary chloride (2-chloro-2-methylpropane) as the major product.[3]
α-OlefinsAqueous HCl, acridine, bis(4-methoxyphenyl) disulfide, fluorobenzene/acetone, blue LEDsGoodA photocatalytic method for anti-Markovnikov addition, yielding the primary chloride.[4]
Free-Radical Chlorination NeopentaneCl₂, diffused daylight or 1000-watt tungsten lamp-Avoids carbocation rearrangement, but can lead to a mixture of mono- and polychlorinated products.[4]
Ring-Opening of Cyclic Ethers 3-Substituted OxetanesHCl (controlled release from wet molecular sieves), chiral catalystHighProvides access to chiral, functionalized 3-chloro-alcohols with high enantioselectivity.[5]

Synthetic Pathways Overview

Synthesis cluster_alkane From Alkanes cluster_alkene From Alkenes cluster_alcohol From Alcohols cluster_product Product Alkane Branched Alkane (e.g., Neopentane) Chloroalkane Branched Primary Chloroalkane Alkane->Chloroalkane Free-Radical Chlorination (Cl₂, hν) Alkene Branched Alkene (e.g., Isobutylene) Alkene->Chloroalkane Anti-Markovnikov Hydrochlorination Alcohol Branched Primary Alcohol (e.g., Isobutyl Alcohol) Alcohol->Chloroalkane SOCl₂/Pyridine or Triphosgene/Pyridine

Caption: Key synthetic routes to branched primary chloroalkanes.

Reactions of Branched Primary Chloroalkanes

Branched primary chloroalkanes exhibit distinct reactivity patterns, particularly in nucleophilic substitution and elimination reactions, due to steric hindrance around the reaction center.

Nucleophilic Substitution (SN2) Reactions

The SN2 reactivity of branched primary chloroalkanes is significantly retarded by steric hindrance. The bulky groups near the primary carbon impede the backside attack of the nucleophile.

SubstrateNucleophile / ConditionsRelative RateProduct(s)Notes
1-Chloro-2-methylpropane (B167039)NaI in acetoneSlow1-Iodo-2-methylpropaneThe reaction is slow due to steric hindrance from the adjacent isopropyl group.[6]
Neopentyl chlorideVarious nucleophilesExtremely SlowSubstitution products in very low yieldsThe tert-butyl group presents significant steric hindrance, making SN2 reactions exceptionally slow. Rearrangement can also occur under certain conditions.
1-Chloro-2-methylpropaneSodium methoxide (B1231860)Moderate1-Methoxy-2-methylpropane, 2-MethylpropeneCompetition between SN2 and E2 reactions is observed.[7]
Elimination (E2) Reactions

Elimination reactions of branched primary chloroalkanes, particularly with bulky bases, are a synthetically useful method for the preparation of less substituted (Hofmann) alkenes.

SubstrateBase / ConditionsMajor Product(s)Notes
1-Chloro-2-methylpropanePotassium tert-butoxide (KOtBu)2-MethylpropeneThe bulky base favors abstraction of the less sterically hindered primary proton, leading to the Hofmann elimination product.[8]
Neopentyl chlorideSodium ethoxide2-Methyl-2-buteneRearrangement occurs via an E1-like mechanism.[9]
Formation of Grignard Reagents

Branched primary chloroalkanes readily form Grignard reagents upon reaction with magnesium metal. These reactions are crucial for the formation of new carbon-carbon bonds.

SubstrateConditionsGrignard ReagentSubsequent Reaction Example (Electrophile)Final Product
1-Chloro-2-methylpropaneMg, THFIsobutylmagnesium chlorideFormaldehyde (HCHO), then H₃O⁺ workup3-Methyl-1-butanol
Neopentyl chlorideMg, etherNeopentylmagnesium chlorideCO₂, then H₃O⁺ workup3,3-Dimethylbutanoic acid

Reaction Pathways Overview

Reactions cluster_sn2 Substitution cluster_e2 Elimination cluster_grignard Organometallic Chloroalkane Branched Primary Chloroalkane SN2_Product Substitution Product (e.g., Ether, Iodide) Chloroalkane->SN2_Product SN2 (Strong, non-bulky nucleophile) E2_Product Alkene (Hofmann Product) Chloroalkane->E2_Product E2 (Strong, bulky base e.g., KOtBu) Grignard Grignard Reagent Chloroalkane->Grignard Mg, Ether Grignard_Product Alcohol or Carboxylic Acid Grignard->Grignard_Product Electrophile (e.g., HCHO, CO₂)

Caption: Key reactions of branched primary chloroalkanes.

Experimental Protocols

Synthesis of 1-Chloro-2-methylpropane (Isobutyl Chloride) from Isobutyl Alcohol

Reference: Adapted from a procedure for the preparation of isobutyl chloride.[1]

Materials:

  • 500 mL round-bottomed flask

  • Dropping funnel

  • Double surface condenser

  • Calcium chloride drying tube

  • Isobutyl alcohol (2-methyl-1-propanol), 46 mL (37 g)

  • Pyridine, 41 mL (40 g)

  • Thionyl chloride, 73 mL (119 g), freshly distilled

Procedure:

  • Set up a 500 mL round-bottomed flask with a dropping funnel and a double surface condenser. Protect the apparatus from moisture with a calcium chloride drying tube.

  • Place the isobutyl alcohol and pyridine in the reaction flask.

  • Add the freshly distilled thionyl chloride to the dropping funnel.

  • Add the thionyl chloride dropwise to the stirred alcohol-pyridine mixture over a period of 3-4 hours. A white solid may separate and then partially dissolve.

  • After the addition is complete, reflux the reaction mixture for 45 minutes, during which the solid should completely dissolve.

  • Cool the flask and separate the upper layer of alkyl chloride.

  • Wash the organic layer cautiously with water, then with a 5% sodium hydroxide (B78521) solution, and finally twice with water.

  • Dry the crude isobutyl chloride with anhydrous calcium chloride.

  • Purify the product by distillation, collecting the fraction boiling at 68-69 °C.

Expected Yield: Approximately 26 g.

Elimination Reaction of 1-Chloro-2-methylpropane with Potassium tert-Butoxide

Reference: General procedure for E2 elimination with a bulky base.[8]

Materials:

  • Round-bottomed flask with reflux condenser

  • 1-Chloro-2-methylpropane

  • Potassium tert-butoxide

  • tert-Butanol (solvent)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve potassium tert-butoxide in tert-butanol.

  • Add 1-chloro-2-methylpropane to the solution.

  • Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a low-boiling organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure. The major product, 2-methylpropene, is a gas at room temperature and can be collected in a cold trap or characterized by in-situ methods.

Preparation of Isobutylmagnesium Chloride and Reaction with Formaldehyde

Reference: General procedure for Grignard reagent formation and reaction.[10][11]

Materials:

  • Three-necked round-bottomed flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnesium turnings

  • 1-Chloro-2-methylpropane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Paraformaldehyde

  • Dilute aqueous HCl

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried three-necked flask under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of 1-chloro-2-methylpropane in anhydrous THF dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the color of the iodine will fade.

    • Once the reaction has started, add the remaining chloroalkane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution in an ice bath.

    • Carefully add dry paraformaldehyde in small portions to the stirred solution. An exothermic reaction will occur.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Workup:

    • Pour the reaction mixture slowly onto crushed ice.

    • Acidify the mixture with dilute aqueous HCl to dissolve the magnesium salts.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent by distillation and purify the resulting 3-methyl-1-butanol by fractional distillation.

References

Safety Operating Guide

Navigating the Disposal of 1-Chloro-3-ethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-intensive fields, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-chloro-3-ethylpentane, a halogenated hydrocarbon. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions:

Quantitative Data Summary:

Quantitative data for this compound is limited. The following table summarizes key information derived from available data on similar chlorinated hydrocarbons and general chemical safety principles.

PropertyValue/InformationSource
Molecular Formula C7H15Cl[6]
Molecular Weight 134.65 g/mol [6]
Primary Hazard Harmful if swallowed[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][3][7]
Environmental Fate Do not let product enter drains.[1][4]

Step-by-Step Disposal Protocol for this compound:

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][5] Attempting to neutralize or treat this chemical in the lab without established protocols is not advised.

  • Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations.[8]

  • Proper Labeling and Storage: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."[9][10] Store the waste in a designated, well-ventilated, and secure area away from incompatible materials.[9]

  • Use Appropriate Containers: Waste must be stored in a compatible, sealed, and leak-proof container.[9][10]

  • Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the chemical waste.[1][5]

Experimental Protocols:

Currently, there are no readily available, validated experimental protocols for the in-lab neutralization or treatment of this compound. Given its classification as a halogenated hydrocarbon, it falls under specific waste categories regulated by the Environmental Protection Agency (EPA).[11][12][13] Incineration at a permitted facility is a common disposal method for such wastes.[11][14]

Disposal Decision Workflow:

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs is_returnable Is the original container returnable to the supplier? consult_ehs->is_returnable return_supplier Return container to supplier is_returnable->return_supplier Yes label_waste Label as Hazardous Waste: 'this compound' is_returnable->label_waste No end End: Proper Disposal Complete return_supplier->end store_waste Store in a designated, secure area in a compatible, sealed container label_waste->store_waste arrange_disposal Arrange for pickup by a licensed hazardous waste disposal company store_waste->arrange_disposal arrange_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Chloro-3-ethylpentane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a flammable liquid and vapor.[1] It may cause skin, eye, and respiratory irritation.[1] Ingestion can be harmful. Therefore, appropriate personal protective equipment (PPE) and handling procedures must be strictly followed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection:

    • Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required for minimal splash risk.[2]

    • Tightly fitting chemical safety goggles should be worn when there is a higher risk of splashing.

    • A face shield should be used in addition to goggles when handling large quantities or when there is a significant splash hazard.[3][4][5]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat or apron is required to protect against splashes and spills.[5] For extensive handling, a chemical-resistant suit may be necessary.[4]

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of vapors.[1]

    • If exposure limits are exceeded or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[4][7]

Quantitative Safety Data

The following table summarizes key safety and physical data for this compound and related compounds.

PropertyValueSource
Molecular FormulaC7H15Cl[8][9]
Molecular Weight134.65 g/mol [8]
AppearanceLiquid[1]
Hazard ClassHighly flammable liquid and vapor[1]
GHS Hazard StatementsH225, H315, H319, H335[1]

Operational Protocol: Step-by-Step Handling Guide

  • Preparation:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible and in good working order.[7]

    • Work in a well-ventilated area, such as a certified chemical fume hood.[1]

    • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[10] Use explosion-proof electrical and ventilating equipment.[7]

    • Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Handling:

    • Wear all required PPE as detailed above.

    • Use only non-sparking tools to prevent ignition.[7]

    • Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[1]

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]

    • Keep containers tightly closed and sealed until ready for use.[1]

Disposal Plan

Chemical waste must be managed in accordance with local, regional, and national regulations.[2]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container. The container should be suitable for halogenated organic waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

    • Store the waste container in a designated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Dispose of the waste through an approved and licensed hazardous waste disposal company.[7] Contact your institution's EHS department for specific procedures and to schedule a pickup.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container as solid waste according to institutional guidelines.[11]

Emergency Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_disposal 3. Waste Management cluster_cleanup 4. Final Steps prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_safety Verify Safety Equipment (Eyewash, Shower) prep_setup->prep_safety handle_chem Dispense Chemical prep_safety->handle_chem Proceed to Handling handle_exp Perform Experiment handle_chem->handle_exp handle_close Securely Close Container handle_exp->handle_close disp_collect Collect Halogenated Waste handle_close->disp_collect Generate Waste disp_label Label Waste Container disp_collect->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_dispose Arrange for EHS Pickup disp_store->disp_dispose clean_area Decontaminate Work Area disp_dispose->clean_area Post-Disposal clean_ppe Doff and Dispose of PPE clean_area->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.